Cladospirone bisepoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(1'S,2'S,3'R,5'R,7'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWGMDYISSBOED-CCNMWVGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H]([C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Polyketide Biosynthesis of Cladospirone Bisepoxide
Executive Summary
Cladospirone bisepoxide is a structurally intriguing fungal metabolite belonging to the spirobisnaphthalene family, noted for its selective antibiotic properties.[1][2][3] This guide provides a comprehensive technical overview of its biosynthetic pathway, grounded in established experimental evidence and biosynthetic logic. We will dissect the molecular journey from simple acetate units to the complex, stereochemically rich final product. The pathway proceeds via a fungal non-reducing polyketide synthase (NR-PKS) to generate a naphthalene core, followed by a series of elegant post-PKS modifications including oxidative dimerization and stereospecific epoxidations. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzyme discovery, and biosynthetic engineering.
Part 1: The Spirobisnaphthalene Core - A Product of Polyketide Synthesis
The biosynthetic origin of this compound was definitively established as a polyketide through stable isotope labeling experiments.[1] When the producing fungus, Sphaeropsidales sp., was cultured with ¹³C-labeled acetate, subsequent NMR analysis of the isolated this compound revealed an incorporation pattern consistent with the assembly of both naphthalene rings from acetate-derived C₂ units.[1] This unequivocally classifies the molecule as a polyketide, a large family of secondary metabolites synthesized through the repeated condensation of acyl-CoA precursors.[4][5]
The biosynthesis is initiated by a Type I non-reducing polyketide synthase (NR-PKS). Unlike the modular Type I PKSs that create complex macrolides, fungal NR-PKSs are large, multifunctional enzymes that use their catalytic domains iteratively to construct an aromatic polyketide backbone from a starter unit (acetyl-CoA) and multiple extender units (malonyl-CoA).[5][6] The connection of this pathway to 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis, confirmed through inhibition studies, further supports the involvement of a classic fungal PKS system.[1]
Part 2: Proposed Biosynthetic Pathway: From Acetate to Final Product
The formation of this compound is a multi-step process involving initial backbone synthesis followed by a cascade of tailoring reactions that build its characteristic complexity.
Polyketide Chain Assembly and Cyclization
The NR-PKS initiates synthesis with an acetyl-CoA starter unit and catalyzes seven subsequent condensations with malonyl-CoA extender units to form a linear octaketide chain. This highly unstable poly-β-keto intermediate is then subjected to a series of regiospecific aldol condensations and aromatization reactions, catalyzed by the PKS itself or associated cyclase domains, to form a core naphthalene monomer. A likely early intermediate in this pathway is the well-known fungal polyketide 1,8-dihydroxynaphthalene (DHN).
Oxidative Dimerization and Spiro-center Formation
A key transformation in the pathway is the dimerization of two naphthalene-type monomers to create the defining spiro-center of the molecule. This is hypothesized to occur via an oxidative coupling mechanism. The putative precursor, palmarumycin C₁₂, provides a strong clue to this process.[1] Enzymes such as laccases or FAD-dependent oxidases are prime candidates for catalyzing this step, which likely proceeds through a radical-mediated reaction to join the two aromatic units.
Terminal Stereospecific Epoxidations
The final steps in the biosynthesis are the two epoxidation reactions that give the molecule its name. The source of these oxygen atoms was elegantly proven to be atmospheric oxygen through cultivation of the fungus in an ¹⁸O₂-enriched atmosphere.[1] This result points directly to the action of oxygenase enzymes. Cytochrome P450 monooxygenases or flavin-dependent monooxygenases are the most probable enzymatic candidates, known for their role in catalyzing such stereospecific oxidations in secondary metabolism.[7] These enzymes are responsible for installing the two epoxide rings with precise stereochemical control, yielding the final bioactive compound.
Diagram: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Part 3: The Genetic Framework - A Putative Biosynthetic Gene Cluster
In fungi, the genes encoding the enzymes for a specific metabolic pathway are typically co-located on the chromosome in a biosynthetic gene cluster (BGC).[8][9] While the BGC for this compound has not been explicitly characterized, its composition can be predicted based on the known biosynthetic steps. A putative BGC would be expected to contain:
-
A Non-Reducing Polyketide Synthase (NR-PKS): The core gene responsible for synthesizing the polyketide backbone.
-
Oxidoreductases: Genes encoding enzymes like laccases, peroxidases, or FAD-oxidases to catalyze the critical oxidative dimerization step.
-
Cytochrome P450 Monooxygenases: One or more genes for the P450 enzymes or other oxygenases responsible for the terminal epoxidations.
-
Transcription Factors: Regulatory genes that control the expression of the entire cluster in response to developmental or environmental cues.
-
Transporter Proteins: Genes encoding membrane transporters that may be involved in secreting the final product.
Identifying and characterizing this BGC is a critical next step for fully understanding the biosynthesis and for enabling heterologous expression and biosynthetic engineering efforts.
Part 4: Methodologies for Pathway Elucidation
The elucidation of the this compound pathway has relied on classical and robust biochemical techniques. Below are detailed protocols for the key experiments that have formed the basis of our current understanding.
Experimental Protocol 1: Stable Isotope Labeling with [1-¹³C]-Acetate
-
Objective: To confirm the polyketide origin of the carbon backbone.
-
Methodology:
-
Culture Preparation: Inoculate a liquid medium suitable for the growth of the producing fungus (e.g., Sphaeropsidales sp.) and incubate until active secondary metabolism is initiated.
-
Precursor Feeding: Add a sterile solution of sodium [1-¹³C]-acetate to the culture to a final concentration of 0.5-1.0 g/L.
-
Incubation: Continue the fermentation for a period determined by production kinetics (e.g., 5-7 days), allowing for the incorporation of the labeled precursor.
-
Extraction: Harvest the culture broth and mycelium. Extract the metabolites using an appropriate solvent system (e.g., ethyl acetate).
-
Purification: Purify this compound from the crude extract using chromatographic techniques such as silica gel chromatography followed by HPLC.
-
Analysis: Acquire ¹³C-NMR and ¹H-NMR spectra of the purified, labeled compound. Compare the ¹³C signal intensities with those from an unlabeled (natural abundance) sample to identify the enriched carbon atoms and confirm the acetate-derived backbone.
-
Experimental Protocol 2: ¹⁸O₂ Labeling for Epoxidation Analysis
-
Objective: To determine the origin of the oxygen atoms in the epoxide rings.
-
Methodology:
-
Culture Setup: Prepare a small-scale culture of the producing fungus in a sealed flask equipped with a septum for gas exchange.
-
Atmosphere Exchange: Evacuate the normal atmosphere from the flask and replace it with a controlled atmosphere containing ¹⁸O₂ gas (e.g., a 20% ¹⁸O₂ / 80% N₂ mix).
-
Incubation & Production: Incubate the culture under the ¹⁸O₂-enriched atmosphere for the duration of the production phase.
-
Extraction and Purification: Following incubation, extract and purify this compound as described in Protocol 1.
-
Analysis: Analyze the purified compound using high-resolution mass spectrometry (HR-MS). A mass shift of +2 or +4 Da compared to the unlabeled compound will confirm the incorporation of one or two atoms of ¹⁸O, respectively, from the gaseous oxygen.
-
Diagram: Workflow for Isotope Labeling Experiments
Caption: Experimental workflow for stable isotope labeling studies.
Part 5: Production & Quantitative Data
The production of this compound has been optimized to achieve significant titers, making it an accessible compound for further study. This highlights the efficiency of the native biosynthetic pathway in its host organism.
| Production Parameter | Reported Titer | Cultivation Scale | Reference |
| Optimized Yield | Up to 1.5 g/liter | Shake Flask Level | [2] |
| Bioreactor Yield | 1.16 g/liter | Bioreactor Scale | [2] |
Part 6: Conclusion and Future Perspectives
The biosynthesis of this compound is a textbook example of fungal polyketide synthesis, showcasing the generation of molecular complexity from simple building blocks. The pathway is initiated by a non-reducing PKS and proceeds through key post-PKS modifications, including an oxidative dimerization and terminal epoxidations by oxygenases. While classical feeding studies have laid a robust foundation for this pathway, significant opportunities for future research remain. The definitive identification and characterization of the biosynthetic gene cluster will be paramount. This will enable the heterologous expression of the pathway, the in-vitro characterization of each enzyme, and the application of synthetic biology tools to generate novel analogues of this compound for drug discovery programs.
References
- Höller, U., Gloer, J. B., & Wicklow, D. T. (1998). Biosynthesis of this compound, a member of the spirobisnaphthalene family.
- Shen, B. (2003). Polyketide biosynthesis beyond the type I, II and III polyketide synthase paradigms. Current Opinion in Chemical Biology, 7(2), 285-295.
- Gaitatzis, N. (2006). Synthesis and Biosynthesis of Polyketide Natural Products.
- Luo, X., Reiter, M. A., & Zhang, Y. (2019). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology, 7, 30.
- O'Hagan, D. (2000). Polyketide biosynthesis: a millennium review.
- Hranueli, D., Perić, N., & Petković, H. (2001). Molecular Biology of Polyketide Biosynthesis. Food Technology and Biotechnology, 39(3), 203-213.
- Schüffler, A., Pelzer, R., Anke, T., & Sterner, O. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103.
- Ibrahim, M., Abd-El-Fattah, M., & El-Hagrassi, A. M. (2021). The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. Molecules, 26(11), 3149.
- AVIA BIOSYSTEMS. (n.d.). This compound.
- Armaleo, D., Sun, X., & Culberson, C. F. (2011). Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone. Mycologia, 103(4), 741-754.
- Xiang, L., Li, Y., & Liu, Z. (2020). Biosynthesis of polyketides by two type III polyketide synthases from Aloe barbadensis. Journal of Agricultural and Food Chemistry, 68(47), 13735-13742.
- Vu, D., Groenewald, M., & de Vries, M. (2019). Cryptic Diversity in Cladosporium cladosporioides Resulting from Sequence-Based Species Delimitation Analyses. Journal of Fungi, 5(4), 93.
- Williams, A. B., & Moore, B. S. (2012). Biosynthetic Gene Cluster for the Cladoniamides, Bis-Indoles with a Rearranged Scaffold. PLOS ONE, 7(7), e40921.
- AlMatar, M., Makky, E. A., & Var, I. (2016). Cladosporium cladosporioides from the perspectives of medical and biotechnological approaches. 3 Biotech, 6(1), 4.
- Grewe, F., Muggia, L., & Ametrano, C. G. (2021).
- Zhang, W., & Li, Y. (2020). Mapping epoxyquinoid biosynthesis: Enzyme functions across bacteria and fungi.
- AlMatar, M., Makky, E. A., & Var, I. (2016). Cladosporium cladosporioides from the perspectives of medical and biotechnological approaches.
- Svedendahl, M., Hult, K., & Martinelle, M. (2008). Chemoenzymatic Epoxidation of Terpenes by Lyophilized Mycelium of Psychrophilic Cladosporium cladosporioides 01. WUR eDepot.
- Piel, J. (2010). Biosynthesis of Polyketides in Streptomyces. MDPI.
- Kim, H. S., Duncan, K. R., & Alam, M. T. (2021). The Transcriptional Architecture of Bacterial Biosynthetic Gene Clusters. bioRxiv.
- Chemler, J. A., & Koffas, M. A. (2008). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. MDPI.
- Lenz, C., Wick, J., & Braga, D. (2021). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis.
- Lenz, C., Sherwood, A., & Kargbo, R. (2022). Dissimilar Reactions and Enzymes for Psilocybin Biosynthesis in Inocybe and Psilocybe Mushrooms.
- Zhang, Y., Li, S., & Tang, Y. (2022). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme.
Sources
- 1. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AVIA BIOSYSTEMS [aviabiosystems.com]
- 4. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. mdpi.com [mdpi.com]
- 7. Mapping epoxyquinoid biosynthesis: Enzyme functions across bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Cladospirone Bisepoxide: A Technical Guide to a Spirobisnaphthalene Core
Foreword: Unveiling the Potential of Fungal Scaffolds
In the ever-evolving landscape of drug discovery, nature continues to be an unparalleled source of novel chemical architectures with profound biological activities. Fungal secondary metabolites, in particular, have yielded a rich tapestry of compounds that have shaped modern medicine. Within this vast chemical space, the spirobisnaphthalene family stands out for its intricate three-dimensional structure and significant therapeutic potential. This technical guide provides an in-depth exploration of Cladospirone bisepoxide, a notable member of this family, intended for researchers, scientists, and drug development professionals. Our focus will be on the practical aspects of its study, from isolation to the elucidation of its biological significance, grounded in established scientific principles and methodologies.
Introduction to this compound and the Spirobisnaphthalene Family
This compound is a fungal metabolite belonging to the spirobisnaphthalene class of natural products.[1] These compounds are characterized by a unique spiroketal core that links two naphthalene units.[2] The biosynthesis of this compound follows a polyketide pathway, a common route for the synthesis of complex natural products in fungi.[3] The spirobisnaphthalene family, as a whole, is renowned for a broad spectrum of biological activities, including potent antifungal, antibacterial, and cytotoxic properties, making them attractive candidates for further investigation in pharmaceutical and agrochemical applications.[2]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Biosynthesis and Chemical Properties
The biosynthesis of this compound has been shown to be of polyketide origin, with both naphthalene units derived from acetate precursors.[3] The two epoxide oxygens are incorporated from atmospheric oxygen, a key step in the maturation of the molecule.[3] This biosynthetic pathway highlights the intricate enzymatic machinery present in the producing fungi, such as species of Cladosporium and other related genera.
Key Chemical Features:
-
Spiroketal Core: The central spiroketal is a defining feature, imparting rigidity and a distinct three-dimensional conformation to the molecule.
-
Bisepoxide System: The presence of two epoxide rings contributes to the reactivity and potential biological activity of the compound.
-
Naphthalene Subunits: The aromatic naphthalene moieties provide a scaffold for various substitutions and interactions with biological targets.
Proposed Biosynthetic Pathway of Spirobisnaphthalenes:
Caption: Simplified biosynthetic pathway of spirobisnaphthalenes.
Biological Activities and Potential Mechanisms of Action
This compound has demonstrated selective antibiotic activity against various bacteria and fungi.[1] The broader spirobisnaphthalene family is known for its wide-ranging biological effects, which provides a framework for understanding the potential applications of this compound.
Antimicrobial Activity
Spirobisnaphthalenes often exhibit potent activity against Gram-positive bacteria and various fungal pathogens. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature, related compounds show activity in the low micromolar range. The proposed mechanism for some antimicrobial spiro-compounds involves the disruption of membrane potential, leading to a loss of cellular integrity and function.
Cytotoxic Activity
Many spirobisnaphthalenes display significant cytotoxicity against a range of cancer cell lines. This has led to interest in their potential as anticancer agents. For instance, some members of this family have been shown to induce apoptosis through the activation of the p53-p21 pathway. While the specific cytotoxic mechanism of this compound has not been elucidated, its structural similarity to other cytotoxic spirobisnaphthalenes suggests that it may also interfere with key cellular processes in cancer cells.
Hypothesized Mechanism of Action for Cytotoxicity:
Sources
An In-depth Technical Guide to the Initial Biological Activity Assessment of Cladospirone Bisepoxide
This guide provides a comprehensive framework for conducting the initial biological evaluation of Cladospirone bisepoxide, a fungal metabolite belonging to the spirobisnaphthalene class of compounds.[1][2] The protocols and rationale outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this and similar natural products.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a structurally unique metabolite isolated from a coelomycete fungus.[2] It is a member of the spirobisnaphthalene family, a class of natural products known for their diverse and potent biological activities.[3][4] Spirobisnaphthalenes are characterized by a spiroketal linkage between two naphthalene-derived units, a feature that contributes to their wide range of bioactivities, including significant antifungal, antibacterial, and cytotoxic properties.[3][5][6] Some compounds in this family have demonstrated the ability to inhibit key enzymes in cancer proliferation, such as ras-farnesyltransferase and topoisomerase II.[4]
Preliminary studies on this compound itself have indicated selective antibiotic activity against various bacteria and fungi, as well as inhibitory effects on plant germination.[2][7] This initial evidence, combined with the established pharmacological profile of the broader spirobisnaphthalene class, provides a strong impetus for a more detailed investigation into its biological activities. This guide will focus on the foundational assays for determining its cytotoxic, antimicrobial, and antiviral potential.
Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating a novel compound is to determine its cytotoxicity to establish a therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[8][9] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[9][10]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent at the same concentration as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 25.8 |
| MCF-7 (Breast Cancer) | 18.5 |
| HEK293 (Normal Kidney) | > 100 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Assay
To further characterize the antibiotic properties of this compound, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This assay is a standard and quantitative method for assessing antimicrobial susceptibility.[15]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth. The concentration range should be selected based on expected potency.[11]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[14]
-
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | Gram Stain/Type | MIC (µg/mL) [Hypothetical Data] |
| Staphylococcus aureus | Gram-positive | 8 |
| Escherichia coli | Gram-negative | 32 |
| Candida albicans | Fungus | 16 |
| Aspergillus fumigatus | Fungus | 4 |
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
The antiviral potential of this compound can be initially screened using a cytopathic effect (CPE) inhibition assay.[16] Many viruses cause morphological changes in host cells, known as CPE, which can be visually assessed or quantified using a cell viability assay like the MTS or MTT assay.[16][17] The ability of a compound to inhibit this virus-induced cell death is a measure of its antiviral activity.
Experimental Protocol: CPE Inhibition Assay
-
Cell Seeding:
-
Seed a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in a 96-well plate and incubate for 24 hours to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
After a 1-hour pre-incubation, add a standardized amount of the virus (e.g., at a multiplicity of infection of 0.01) to each well, except for the cell control wells.
-
Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator and monitor daily for the appearance of CPE. The incubation period will vary depending on the virus (typically 2-5 days).
-
-
Quantification of Antiviral Activity:
-
When CPE in the virus control wells reaches approximately 80-90%, quantify cell viability using the MTT or MTS assay as described in the cytotoxicity section.
-
-
Data Analysis:
-
Calculate the percentage of protection for each compound concentration relative to the virus and cell controls.
-
Determine the EC₅₀ (the concentration of the compound that protects 50% of the cells from virus-induced death).
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ (from cytotoxicity assay) to EC₅₀. A higher SI value indicates a more promising antiviral candidate.[17]
-
Data Presentation: Antiviral Activity of this compound
| Virus | Host Cell | EC₅₀ (µM) [Hypothetical Data] | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | 10.5 | >100 | >9.5 |
| Herpes Simplex Virus-1 | Vero | 5.2 | >100 | >19.2 |
Experimental Workflow: CPE Inhibition Assay
Caption: Workflow for the Cytopathic Effect (CPE) inhibition assay.
Conclusion and Future Directions
The initial biological screening of this compound is a critical step in elucidating its therapeutic potential. The protocols detailed in this guide provide a robust framework for assessing its cytotoxicity, antimicrobial, and antiviral activities. The hypothetical data presented illustrate how the results of these assays can be used to guide further research.
Positive results from these initial studies would warrant a more in-depth investigation, including:
-
Mechanism of Action Studies: To understand how this compound exerts its biological effects.
-
In Vivo Efficacy and Toxicity Studies: To evaluate its activity and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its activity and to potentially synthesize more potent and selective analogs.
The unique chemical structure of this compound, coupled with the known bioactivities of the spirobisnaphthalene family, makes it a promising candidate for drug discovery and development.
References
-
Zhou, L., Zhao, J., Shan, T., Cai, X., & Peng, Y. (2010). Spirobisnaphthalenes From Fungi and Their Biological Activities. Mini-Reviews in Medicinal Chemistry, 10(10), 977-989. [Link][3][4]
-
Horie, M., Anraku, Y., Fukuda, T., Igarashi, Y., & Oikawa, H. (2001). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 54(11), 936-942. [Link][1]
-
Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link][8]
-
Zhou, L., Zhao, J., Shan, T., Cai, X., & Peng, Y. (2010). Spirobisnaphthalenes from Fungi and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 10(10), 977-989. [Link][4]
-
Characterization of Spirobisnaphthalenes from an Endophytic Fungus Edenia sp. Associated with Drymaria cordata and Insights into Their Biological Activity. (2025). Journal of Agricultural and Food Chemistry. [Link][18]
-
Scite. (n.d.). Spirobisnaphthalenes from Fungi and their Biological Activities. [Link][5]
-
National Genomics Data Center. (n.d.). Spirobisnaphthalenes from fungi and their biological activities. [Link][6]
-
Khan, M., Al-Masoudi, N. A., & Al-Khayat, M. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103602. [Link][12]
-
ResearchGate. (n.d.). Toxicity Protocols for Natural Products in the Drug Development Process. [Link][19]
-
Helmke, E., & Aretz, W. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103. [Link][2]
-
Singh, S., Singh, S. K., Chowdhury, I., & Singh, R. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 999334. [Link][13]
-
MDPI. (2022). In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link][15]
-
Adan, A., Kiraz, Y., & Baran, Y. (2016). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Tropical Journal of Pharmaceutical Research, 15(8), 1649. [Link][9]
-
ResearchGate. (2025). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link][10]
-
Santoro, R., & Carbone, E. (2021). Antiviral Activity Exerted by Natural Products against Human Viruses. Viruses, 13(5), 850. [Link][17]
-
MDPI. (2021). Plant-Based Natural Products and Extracts: Potential Source to Develop New Antiviral Drug Candidates. [Link][20]
-
MDPI. (2021). Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities. [Link]
-
Owen, L., Laird, K., & Shivkumar, M. (2022). Antiviral plant-derived natural products to combat RNA viruses: Targets throughout the viral life cycle. Letters in Applied Microbiology, 75(3), 476-499. [Link]
-
Li, S., Chen, C., Zhang, Q., Guo, H., Wang, H., Wang, H., ... & He, J. (2005). Identification of natural compounds with antiviral activities against SARS-associated coronavirus. Antiviral Research, 67(1), 18-23. [Link][16]
-
ResearchGate. (2020). (PDF) Antiviral Activity of Natural Products and Herbal Extracts. [Link]
-
Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review. (n.d.). [Link][21]
-
ResearchGate. (n.d.). Chemical and biological study of cladosporin, an antimicrobial inhibitor: A review. [Link]
Sources
- 1. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirobisnaphthalenes from fungi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirobisnaphthalenes from Fungi and their Biological Activities: Ingenta Connect [ingentaconnect.com]
- 5. scite.ai [scite.ai]
- 6. OLB-PM-20491650 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. This compound | The Utonagan Society [theutonagansociety.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Spirobisnaphthalenes from an Endophytic Fungus Edenia sp. Associated with Drymaria cordata and Insights into Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cladospirone Bisepoxide: A Technical Guide to its Selective Antimicrobial Properties
Abstract
Cladospirone bisepoxide, a fascinating spirobisnaphthalene fungal metabolite, has garnered significant interest for its selective antibiotic and antifungal activities. This technical guide provides an in-depth exploration of this compound, from its discovery and biosynthesis to its biological activity and the experimental protocols used for its evaluation. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the current knowledge on this promising natural product, offering insights into its potential as a lead compound for novel antimicrobial agents.
Introduction: The Emergence of a Selective Antimicrobial Agent
This compound is a novel metabolite first isolated from the cultures of a coelomycete fungus, characterized by the formation of pycnidia.[1] This compound, also known to as diepoxin ζ and palmarumycin C13, belongs to the spirobisnaphthalene group of secondary metabolites, which are known for their diverse and potent biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] The unique chemical structure of this compound, featuring a bisepoxide moiety, is central to its selective toxicity against a range of microorganisms.
Early investigations revealed that this compound displays selective antibiotic activity against several bacteria and fungi, and it also inhibits the germination of certain plants at low concentrations.[1][4] This selectivity is a crucial attribute for a potential therapeutic agent, as it suggests a mechanism of action that targets microbial cells with minimal impact on host cells. This guide will delve into the specifics of this selectivity, presenting the available data and the methodologies to assess it.
Physicochemical Properties and Biosynthesis
Chemical Structure and Properties
This compound is a structurally complex molecule with the chemical formula C₂₀H₁₄O₇. Its spirobisnaphthalene core is a result of the oxidative dimerization of naphthalenoid precursors.[2] The presence of two epoxide rings is a distinguishing feature that is believed to be critical for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₄O₇ |
| Molecular Weight | 366.32 g/mol |
| IUPAC Name | (1'R,2'S,3'S,4'R,5'S,6'R)-5',6'-dihydroxy-1',2',3',4'-tetrahydro-spiro[oxirane-2,3'-[4][5]epoxido-naphthalene]-2'-carbaldehyde |
| Synonyms | Diepoxin ζ, Palmarumycin C13 |
Biosynthesis: A Polyketide Pathway
The biosynthesis of this compound has been elucidated through isotopic labeling studies.[6] It originates from the polyketide pathway, with both naphthalene units being derived from acetate.[6] The two epoxide oxygens are incorporated from atmospheric oxygen, a key step in the maturation of the molecule.[6] Interestingly, the biosynthesis of this compound is linked to the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, as evidenced by the inhibition of its production by tricyclazole, a known inhibitor of DHN melanin synthesis.[6]
Selective Antimicrobial and Antifungal Activity
The hallmark of this compound is its selective antimicrobial and antifungal activity. While comprehensive quantitative data in the public domain is limited, the initial reports consistently emphasize its selective nature.[1][4] Related compounds from the same fungus, Sphaeropsidales sp. (strain F-24'707), such as cladospirones C and D, have also demonstrated antibiotic activity against bacteria and algae.[2]
To provide a framework for understanding and evaluating this selectivity, the following sections detail the standardized experimental protocols used in the field.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a commonly used technique.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum:
-
Grow microbial cultures (bacteria or fungi) in their respective optimal broth media to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment in Mammalian Cell Lines
To evaluate the selectivity of this compound, its cytotoxic effect on mammalian cells is assessed. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter determined using assays such as the MTT or MTS assay.
Experimental Protocol: MTS Assay for Cytotoxicity
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the old medium in the cell plate with the medium containing the different concentrations of the compound.
-
Include vehicle controls (cells treated with the same concentration of the solvent used to dissolve the compound).
-
-
Incubation and MTS Assay:
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is reduced by viable cells to a colored formazan product.
-
-
Data Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Diagram 2: Logic of Selective Antimicrobial Action
Caption: The principle of selective toxicity of this compound.
Mechanism of Action: An Uncharted Territory
Despite the promising biological activity of this compound, its precise mechanism of action remains to be elucidated. The selective nature of its antimicrobial effects suggests the presence of a specific molecular target that is present in susceptible microorganisms but absent or significantly different in mammalian cells.
Future research in this area should focus on:
-
Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular components that interact with this compound.
-
Pathway Analysis: Investigating the downstream effects of this compound treatment on key cellular pathways in susceptible microbes, such as cell wall synthesis, protein synthesis, or nucleic acid replication.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify the key structural motifs responsible for its antimicrobial activity. This can provide valuable clues about the nature of its binding to the molecular target.
Conclusion and Future Perspectives
This compound stands out as a fungal metabolite with significant potential for the development of new antimicrobial agents. Its selective activity against a range of bacteria and fungi, coupled with its unique chemical structure, makes it an attractive lead compound for further investigation. The immediate research priorities should be the comprehensive profiling of its antimicrobial spectrum through quantitative MIC and MBC (Minimum Bactericidal/Fungicidal Concentration) studies, a thorough evaluation of its cytotoxicity against a broad panel of mammalian cell lines, and a concerted effort to unravel its mechanism of action. The insights gained from such studies will be instrumental in guiding the rational design of more potent and selective analogs, ultimately paving the way for the development of a new class of antimicrobial drugs.
References
-
Petersen, F., Moerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098–1103. [Link]
-
Cai, X., Shan, T., Li, P., Huang, Y., Xu, L., Zhou, L., & Wang, M. (2012). Enhancement of Diepoxin ζ Production by Yeast Extract and Its Fractions in Liquid Culture of Berkleasmium-Like Endophytic Fungus Dzf12 from Dioscorea zingiberensis. Molecules, 17(12), 14352–14364. [Link]
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153–157. [Link]
-
European Echinococcosis Tests. This compound. [Link]
-
Kuephadungphan, W., Macabeo, A. P. G., Luangsa-ard, J. J., & Stadler, M. (2021). COX Inhibitory and Cytotoxic Naphthoketal-Bearing Polyketides from Sparticola junci. International Journal of Molecular Sciences, 22(22), 12379. [Link]
-
Natural Products Derived from Naphthalenoid Precursors by Oxidative Dimerization. (2015). ResearchGate. [Link]
Sources
- 1. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Diepoxin ζ Production by Yeast Extract and Its Fractions in Liquid Culture of Berkleasmium-Like Endophytic Fungus Dzf12 from Dioscorea zingiberensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | European Echinococcosis tests [eurechinoreg.org]
- 5. Full Text - Medium optimization for palmarumycin C13 production in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 using response surface methodology [ejbiotechnology.info]
- 6. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Polyketide Origins of Cladospirone Bisepoxide
Abstract
Cladospirone bisepoxide, a fascinating fungal metabolite, has garnered significant interest within the scientific community due to its unique spirobisnaphthalene scaffold and promising antibiotic properties.[1][2] This in-depth technical guide provides a comprehensive exploration of the polyketide origin of this compound, synthesizing established experimental evidence with expert insights into the underlying biosynthetic logic. Tailored for researchers, scientists, and drug development professionals, this document elucidates the key enzymatic steps, from the assembly of the polyketide backbone to the intricate tailoring reactions that forge the final complex architecture. We will delve into the experimental methodologies that have been pivotal in confirming its biosynthetic origins and outline the strategic approaches required to fully characterize the responsible gene cluster and its enzymatic machinery. This guide serves as a foundational resource for understanding and harnessing the biosynthetic potential of this remarkable natural product.
Introduction: The Enigmatic Architecture of a Fungal Antibiotic
This compound is a secondary metabolite produced by the coelomycetous fungus Sphaeropsidales sp.[1] Its molecular structure is characterized by a highly functionalized spirobisnaphthalene core, featuring two epoxide rings that are crucial for its biological activity. The compound exhibits selective antibiotic activity against various bacteria and fungi, highlighting its potential as a lead for novel therapeutic agents.[1] Understanding the biosynthesis of such a complex molecule is not merely an academic exercise; it provides the fundamental knowledge required for bioengineering approaches to enhance its production, generate novel analogs with improved pharmacological profiles, and develop sustainable manufacturing processes.
The central hypothesis, now substantiated by robust experimental data, posits that the carbon skeleton of this compound is derived from the polyketide pathway.[3] Polyketides are a large and diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs).[4] These enzymatic assembly lines iteratively condense simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, to construct a linear poly-β-keto chain, which then undergoes a series of modifications to yield the final, often complex, product.
The Polyketide Blueprint: Evidence and Hypothesized Biosynthetic Pathway
The definitive evidence for the polyketide origin of this compound comes from isotopic labeling studies.[3] These experiments are a cornerstone in the elucidation of biosynthetic pathways, allowing researchers to trace the metabolic fate of labeled precursors into the final natural product.
Isotopic Labeling: Tracing the Acetate Origins
The foundational experiments involved feeding ¹³C-labeled sodium acetate to cultures of the producing fungus, Sphaeropsidales sp.[3] Subsequent analysis of the isolated this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy revealed a specific pattern of ¹³C incorporation, unequivocally demonstrating that both naphthalene units of the molecule are assembled from acetate precursors.[3] This confirmed that a PKS is responsible for constructing the fundamental carbon framework.
Further investigations using an ¹⁸O₂-enriched atmosphere have shown that the two epoxide oxygens are derived from molecular oxygen, indicating the involvement of oxygenase enzymes in the later stages of the biosynthetic pathway.[3]
A Putative Precursor and a Link to Melanin Biosynthesis
Research suggests that palmarumycin C₁₂, another spirobisnaphthalene, is a likely precursor to this compound.[3] This hypothesis is supported by the inhibition of this compound biosynthesis in the presence of tricyclazole, a known inhibitor of 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis.[3] This finding establishes a crucial link between the biosynthesis of this compound and the well-characterized DHN-melanin pathway, suggesting they may share common early intermediates derived from a polyketide precursor.
Hypothesized Biosynthetic Pathway
Based on the available evidence and established principles of fungal polyketide biosynthesis, a plausible pathway for the formation of this compound can be proposed. This pathway involves the action of a Type I PKS followed by a series of tailoring enzymes.
Diagram: Hypothesized Biosynthetic Pathway of this compound
Sources
- 1. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
Methodological & Application
Application Note & Protocol: Fermentation and Production of Cladospirone Bisepoxide
Abstract
Cladospirone bisepoxide is a novel fungal metabolite belonging to the spirobisnaphthalene family, demonstrating significant and selective antibiotic properties against various bacteria and fungi.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fermentation, production, isolation, and characterization of this compound from Cladosporium species. The protocols detailed herein are synthesized from established scientific literature and provide a robust framework for achieving high-yield production and purification of this promising bioactive compound.
Introduction: The Significance of this compound
Fungi are a prolific source of chemically diverse and biologically active secondary metabolites.[2][3] The genus Cladosporium, one of the most common and widespread fungal genera, is a particularly rich source of novel natural products.[2][3][4] this compound, a metabolite isolated from a coelomycete fungus, has garnered interest due to its selective antibiotic activity.[1] Its unique spirobisnaphthalene structure, derived from a polyketide biosynthetic pathway, presents a compelling scaffold for further drug development.[5] This application note outlines the essential methodologies to harness the biosynthetic capabilities of Cladosporium for the consistent and scalable production of this compound.
The Producing Microorganism: Cladosporium Species
This compound has been successfully isolated from a fungal strain identified as a coelomycete, with specific studies pointing to the genus Sphaeropsidales and more broadly, Cladosporium.[1][5] Cladosporium cladosporioides is a frequently encountered species within this genus.[4][6][7] These fungi are saprophytic and can be found in a wide range of terrestrial and marine environments.[2]
2.1. Strain Maintenance and Inoculum Preparation
A pure culture of a known this compound-producing Cladosporium strain is fundamental to successful and reproducible fermentations.
Protocol 1: Cryopreservation and Revival of Cladosporium sp.
-
Cryopreservation:
-
Grow the Cladosporium strain on Potato Dextrose Agar (PDA) plates until sporulation is observed.
-
Harvest spores by gently scraping the agar surface with a sterile loop in the presence of a cryoprotectant solution (e.g., 15-25% glycerol in sterile water).
-
Dispense the spore suspension into cryovials.
-
Freeze the vials at -80°C for long-term storage.
-
-
Revival:
-
Rapidly thaw a cryovial in a 37°C water bath.
-
Aseptically transfer the contents to a fresh PDA plate.
-
Incubate at 25-28°C until sufficient mycelial growth is observed.
-
Protocol 2: Seed Culture Preparation
-
From a mature PDA plate, inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (see Table 1).
-
Incubate the flask at 28°C on a rotary shaker at 150 rpm for 72 hours.[8] This seed culture will be used to inoculate the production fermentation.
Fermentation for this compound Production
Optimization of fermentation media and conditions is critical for maximizing the yield of this compound, with reported titers reaching up to 1.5 g/L in shake flasks and 1.16 g/L in bioreactors.[1]
3.1. Production Media Composition
The following table outlines a representative production medium. Researchers should note that media optimization is a critical step and may involve screening various carbon and nitrogen sources.
| Component | Concentration (g/L) | Purpose |
| Glucose | 20.0 | Carbon Source |
| Potato (infusion from) | 200.0 | Carbon, Nitrogen, and Vitamin Source |
| Tryptophan | 2.0 | Precursor/Elicitor |
| Deionized Water | to 1 L | Solvent |
| Table 1: Representative Production Medium Composition. This composition is based on media used for the cultivation of Cladosporium species for secondary metabolite production.[8] |
Protocol 3: Shake Flask Fermentation
-
Prepare the production medium (Table 1) and sterilize by autoclaving.
-
Inoculate 1 L Erlenmeyer flasks containing 200 mL of production medium with 10 mL of the seed culture (a 5% v/v inoculation).
-
Incubate the flasks at room temperature under static conditions for up to 60 days.[8] Note: While this is a static incubation, aeration can be a critical parameter to optimize.
-
Monitor the fermentation periodically for pH, glucose consumption, and this compound production via analytical techniques like HPLC.
Protocol 4: Bioreactor Scale Fermentation
-
Prepare and sterilize the production medium in a suitable bioreactor.
-
Inoculate the bioreactor with the seed culture.
-
Maintain fermentation parameters such as temperature (25-28°C), pH (initial pH 5.5-6.5, can be monitored and controlled), and dissolved oxygen (can be controlled through agitation and aeration rates).
-
The fermentation can be run for a period of 7-14 days, with regular sampling to monitor growth and product formation.
Downstream Processing: Isolation and Purification
The isolation of this compound is typically achieved through solvent extraction of the culture broth, followed by crystallization.[1]
Protocol 5: Extraction and Crystallization
-
Following fermentation, harvest the entire culture broth.
-
Perform a solvent extraction using an equal volume of ethyl acetate (EtOAc). Repeat the extraction three times to ensure complete recovery of the compound.[8]
-
Combine the organic (EtOAc) phases and evaporate the solvent under reduced pressure to yield a crude extract.[8]
-
The crude extract can be further purified by dissolving it in a minimal amount of a suitable solvent (e.g., methanol) and allowing it to crystallize. Further purification can be achieved through techniques like silica gel column chromatography or preparative HPLC.
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.[9][10][11][12]
5.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the isolated compound and for quantification.
-
Method: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid. Detection can be performed using a Diode Array Detector (DAD) to obtain the UV spectrum of the compound.
5.2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and elemental composition of the compound.
-
Method: High-resolution mass spectrometry (HRMS) coupled with an electrospray ionization (ESI) source can provide accurate mass data.
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the chemical structure of the compound.
-
Method: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹³C NMR was instrumental in confirming the polyketide origin of both naphthalene units in this compound.[5]
Workflow and Pathway Visualizations
Caption: Overall workflow for the production of this compound.
Caption: Simplified biosynthetic origin of this compound.[5]
Conclusion
This application note provides a detailed and actionable guide for the fermentation, production, and characterization of this compound. By following these protocols, researchers can reliably produce this valuable fungal metabolite for further investigation into its antibiotic properties and potential therapeutic applications. The key to high-yield production lies in the careful maintenance of the producing strain and the optimization of fermentation conditions.
References
-
Petersen, F., Moerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098–1103. [Link]
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153–157. [Link]
-
Molecules. (2021). The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. MDPI. [Link]
-
Semantic Scholar. (2021). The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. [Link]
-
ResearchGate. (2021). Structural Identification of Chemical Constituents from Scutellaria baicalensis by HPLC-ESI-MS/MS and NMR Spectroscopy. [Link]
-
National Institutes of Health. (2022). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. [Link]
-
MDPI. (2021). Cladosporium sp. Isolate as Fungal Plant Growth Promoting Agent. [Link]
-
Mold Library. (n.d.). Cladosporium cladosporioides Ecology, Morphology and Cultivation. [Link]
-
National Institutes of Health. (2021). Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1. [Link]
-
MDPI. (2022). An Integrated NMR, LC-DAD-MS, LC-QTOF Metabolomic Characterization of Sartoria hedysaroides: Correlation of Antioxidant and Enzyme Inhibitory Activity with Chemical Composition by Multivariate Data Analysis. [Link]
-
ResearchGate. (2020). H-NMR Metabolomics and LC-MS Analysis to Determine Seasonal Variation in a Cosmeceutical Plant Leucosidea sericea. [Link]
-
Institut national de santé publique du Québec. (n.d.). Cladosporium cladosporioides. [Link]
-
National Institutes of Health. (n.d.). Cladosporium cladosporioides. [Link]
Sources
- 1. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. library.bustmold.com [library.bustmold.com]
- 5. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inspq.qc.ca [inspq.qc.ca]
- 7. Cladosporium cladosporioides - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cladospirone Bisepoxide in Antimicrobial Research
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Cladospirone Bisepoxide
This compound is a fungal metabolite first isolated from a coelomycete fungus.[1] It belongs to the spirobisnaphthalene family of natural products, a class of compounds characterized by a unique structural feature where two naphthalene subunits are connected through a spiroketal bridge.[2] Many members of this family, including this compound, have demonstrated significant and selective antibiotic activity against a range of bacteria and fungi, highlighting their potential as leads for novel antimicrobial drug discovery.[1]
The biosynthesis of this compound proceeds through a polyketide pathway, a common route for the production of complex secondary metabolites in fungi.[3] This intricate molecular architecture, featuring two epoxide rings, is believed to be crucial for its biological activity. Understanding the antimicrobial potential of this compound requires a systematic approach to characterize its spectrum of activity, potency, and mechanism of action. These application notes provide a comprehensive guide for researchers to explore the antimicrobial properties of this promising natural product.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
While the precise molecular targets of this compound are yet to be fully elucidated, its structural similarity to other bioactive spirobisnaphthalenes and diepoxides offers clues to its potential mechanism of action. It is hypothesized that this compound may exert its antimicrobial effects through one or more of the following mechanisms:
-
Membrane Disruption: The lipophilic nature of the naphthalene rings combined with the reactive epoxide groups may facilitate the insertion of the molecule into the microbial cell membrane. This could disrupt membrane integrity, leading to leakage of essential cellular components and ultimately cell death.[4]
-
Inhibition of Key Enzymes: The epoxide moieties are electrophilic and can react with nucleophilic residues (such as cysteine or histidine) in the active sites of essential microbial enzymes, leading to their irreversible inhibition. This mechanism is observed in other natural product antibiotics.
-
DNA Interaction: Some spirobisnaphthalene compounds have been shown to interact with DNA, potentially interfering with replication and transcription processes.[3]
-
Disruption of Protein Synthesis: A related compound, Cladosporin, has been shown to inhibit protein synthesis in parasites, suggesting a similar mode of action could be at play for this compound in bacteria and fungi.[5][6]
The following diagram illustrates a hypothetical signaling pathway disruption by this compound, leading to microbial cell death.
Caption: Hypothetical mechanisms of antimicrobial action for this compound.
Experimental Protocols for Antimicrobial Characterization
The following protocols provide a framework for the systematic evaluation of the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to create a working solution.
-
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
-
Microplate Assay:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working solution of this compound to the first well of each row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the diluted microbial inoculum to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
| Parameter | Recommendation |
| Microorganism | Panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi. |
| Medium | Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi. |
| Inoculum Size | Approx. 5 x 10^5 CFU/mL. |
| Incubation | 37°C for 18-24h (bacteria); 35°C for 24-48h (yeast). |
| Endpoint | Lowest concentration with no visible growth. |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
Protocol:
-
Perform an MIC assay as described above.
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto an appropriate agar medium.
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
-
Reading:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.
Protocol:
-
Prepare a bacterial or fungal suspension in the logarithmic phase of growth.
-
Expose the microorganisms to different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC).
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable cells (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
Anti-Biofilm Activity Assessment
Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics. The crystal violet assay is a common method to quantify biofilm formation.
Protocol:
-
Biofilm Formation:
-
Grow the test microorganism in a 96-well plate in a suitable medium to allow for biofilm formation (typically 24-48 hours).
-
-
Treatment:
-
Remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).
-
Add fresh medium containing various concentrations of this compound to the wells.
-
Incubate for a further 24 hours.
-
-
Staining:
-
Discard the medium, wash the wells with PBS, and fix the biofilm with methanol.
-
Stain the biofilm with a 0.1% crystal violet solution for 15 minutes.
-
-
Quantification:
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm. A reduction in absorbance indicates anti-biofilm activity.
-
Caption: Workflow for MIC and MBC determination.
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a novel antimicrobial compound against mammalian cells to assess its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Expose the cells to various concentrations of this compound for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Reading:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability and potential cytotoxicity.
-
Data Interpretation and Further Steps
The data generated from these assays will provide a comprehensive profile of the antimicrobial activity of this compound.
| Assay | Primary Outcome | Interpretation |
| MIC | Potency against a range of microbes. | Low MIC values indicate high potency. |
| MBC | Bactericidal or bacteriostatic activity. | If MBC is close to MIC, the compound is likely bactericidal. |
| Time-Kill | Rate of microbial killing. | Provides insight into the dynamics of antimicrobial action. |
| Anti-Biofilm | Efficacy against microbial biofilms. | Important for activity against chronic infections. |
| Cytotoxicity | Safety profile against mammalian cells. | High IC50 values are desirable for a good therapeutic index. |
Further investigations should focus on elucidating the precise mechanism of action through techniques such as transcriptomics, proteomics, and target-based assays. In vivo efficacy studies in animal models of infection are also a critical next step in the drug development pipeline.
References
-
Zhou, L., Zhao, J., Shan, T., Cai, X., & Peng, Y. (2010). Spirobisnaphthalenes From Fungi and Their Biological Activities. Mini-Reviews in Medicinal Chemistry, 10(10), 977-989. [Link]
-
Petersen, F., Moerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103. [Link]
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153-157. [Link]
-
Befurt, R., et al. (2019). Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review. Natural Product Communications, 14(7). [Link]
-
Morvan, C., et al. (2000). Isolation of dermatoxin from frog skin, an antibacterial peptide encoded by a novel member of the dermaseptin genes family. European Journal of Biochemistry, 267(11), 3519-3526. [Link]
-
Gao, Y., et al. (2021). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 26(18), 5549. [Link]
-
Gloer, J. B., et al. (1991). The preussomerins: novel antifungal metabolites from the coprophilous fungus Preussia isomera Cain. The Journal of Organic Chemistry, 56(15), 4779-4781. [Link]
-
Ragot, J. P., et al. (2000). A Novel Route to Preussomerins via 2-arylacetal Anions. Organic Letters, 2(11), 1613-1616. [Link]
-
Peters, P., et al. (1999). In vitro and in vivo antibacterial activities of a novel glycylcycline, the 9-t-butylglycylamido derivative of minocycline (GAR-936). Antimicrobial Agents and Chemotherapy, 43(4), 738-744. [Link]
-
Tsuge, N., et al. (1999). Novel antibiotics pyrisulfoxin A and B produced by Streptomyces californicus. The Journal of Antibiotics, 52(5), 505-507. [Link]
-
Silva, L. N., et al. (2011). A folding-dependent mechanism of antimicrobial peptide resistance to degradation unveiled by solution structure of distinctin. The Journal of Biological Chemistry, 286(36), 31212-31219. [Link]
-
Cotelle, P., & Williams, D. H. (1996). Unified route to the palmarumycin and preussomerin natural products. Enantioselective synthesis of (-)-preussomerin G. Journal of the American Chemical Society, 118(43), 10750-10751. [Link]
-
Taylor, R. J. K., et al. (2004). A versatile, non-biomimetic route to the preussomerins: syntheses of (+/-)-preussomerins F, K and L. Organic & Biomolecular Chemistry, 2(17), 2429-2431. [Link]
-
Zazopoulos, E., et al. (2024). Elucidation of Palmarumycin Spirobisnaphthalene Biosynthesis Reveals a Set of Previously Unrecognized Oxidases and Reductases. Angewandte Chemie International Edition, e202401979. [Link]
-
Qu, F., et al. (2022). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules, 27(21), 7247. [Link]
-
Ben-Shushan, G., et al. (2019). Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins. Microorganisms, 7(10), 476. [Link]
-
Malhão, F., et al. (2022). Effects and Mechanisms of Action of Preussin, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures. Marine Drugs, 20(11), 696. [Link]
-
Real examples of Graphviz. (2021). DevTools Daily. [Link]
-
Drawing Flow Diagrams with GraphViz. (2011). LornaJane. [Link]
-
Building diagrams using graphviz. (2021). Chad's Blog. [Link]
-
Example Pathview graphs: (a) Graphviz view on a canonical signaling... (2013). ResearchGate. [Link]
-
How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. [Link]
-
Laying Out Pathways With Rgraphviz. (2004). The R Journal. [Link]
-
Drawing a signal-flow diagram as in SICP. (2012). Stack Overflow. [Link]
-
Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! (2023). Medium. [Link]
-
Graphviz Example: workflow. (n.d.). DevTools daily. [Link]
Sources
- 1. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of dermatoxin from frog skin, an antibacterial peptide encoded by a novel member of the dermaseptin genes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Cladospirone Bisepoxide as a Lead Compound for Drug Discovery
Introduction: The Promise of Fungal Metabolites in Modern Drug Discovery
Nature has consistently been a master chemist, providing a vast and diverse array of bioactive molecules that have formed the bedrock of modern pharmacology.[1] Fungal secondary metabolites, in particular, represent a rich and historically productive source of lead compounds.[2] Cladospirone bisepoxide, a novel metabolite isolated from a coelomycete fungus, has emerged as a compound of significant interest.[3] Its unique spirobisnaphthalene scaffold, featuring two reactive epoxide moieties, presents a compelling starting point for drug discovery campaigns.[4] This fungal metabolite has demonstrated selective antibiotic activity against various bacteria and fungi, highlighting its potential as a lead for developing new anti-infective agents.[3]
The presence of the epoxide functional groups is a double-edged sword. While they are often associated with reactivity and potential toxicity, they also offer a handle for chemical modification and can be key to the compound's biological activity.[5] Many successful drugs, particularly in the anticancer field, incorporate an epoxide ring in their structure.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a lead compound. It outlines a strategic workflow, from initial biological characterization to lead optimization, providing both the theoretical underpinnings and detailed, actionable protocols.
Section 1: Initial Biological Profiling of this compound
The first critical step in evaluating a new lead compound is to thoroughly characterize its biological activity profile. This involves confirming its known activities and screening for new ones.
In Vitro Cytotoxicity Assessment
Before exploring therapeutic applications, it is crucial to understand the cytotoxicity profile of this compound against a panel of relevant cell lines. This will help establish a therapeutic window and identify potential liabilities early in the discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[6][7]
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer and non-cancerous cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines (e.g., MCF-7, A549, and a non-cancerous cell line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | Cancer (e.g., MCF-7, A549) and non-cancerous (e.g., HEK293) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | Serial dilutions (e.g., 0.1 to 100 µM) |
| Incubation Time | 48 - 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Table 1: Key Parameters for MTT Cytotoxicity Assay
Antimicrobial Susceptibility Testing
Given the known antibacterial and antifungal properties of this compound, a thorough evaluation of its antimicrobial spectrum is warranted.[3] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight and adjust the turbidity to a 0.5 McFarland standard.[8]
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C or 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by measuring the optical density at 600 nm.
| Parameter | Description |
| Microorganisms | Panel of pathogenic bacteria and fungi |
| Inoculum Density | 0.5 McFarland standard |
| Media | Mueller-Hinton Broth (bacteria), RPMI-1640 (fungi) |
| Incubation | 18-48 hours, depending on the organism |
| Endpoint | Lowest concentration with no visible growth |
Table 2: Key Parameters for Broth Microdilution Assay
Section 2: Target Identification and Mechanism of Action Studies
Understanding how a lead compound exerts its biological effects is paramount for its development. This section outlines a strategy for identifying the molecular targets of this compound.
In Silico Target Prediction
Computational methods can provide valuable initial hypotheses about the potential protein targets of a small molecule.[9][10] This approach leverages the chemical structure of this compound to screen against databases of known protein structures.
Workflow for In Silico Target Identification:
-
Compound Preparation: Obtain the 3D structure of this compound (e.g., from PubChem or by using a chemical drawing software).
-
Target Database Selection: Utilize publicly available databases such as ChEMBL, DrugBank, and the Protein Data Bank (PDB).
-
Reverse Docking: Employ reverse docking tools (e.g., PharmMapper, SwissTargetPrediction) to screen the compound against a library of potential targets. These tools predict potential binding partners based on shape and chemical complementarity.
-
Pathway Analysis: Analyze the list of potential targets using pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that may be modulated by this compound.
-
Prioritization: Prioritize the most promising targets based on docking scores, biological relevance to the observed phenotype (e.g., antimicrobial activity), and druggability.[10]
Caption: In Silico Target Identification Workflow for this compound.
In Vitro Enzyme Inhibition Assays
Based on the in silico predictions, specific enzyme inhibition assays can be performed to validate the computational hypotheses.[11][12] This is a crucial step in confirming a direct interaction between the compound and a putative target.
Protocol 3: General Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a prioritized enzyme target.
Materials:
-
This compound
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
A known inhibitor of the enzyme (positive control)
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of this compound. Include a control with no inhibitor and a positive control with the known inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Section 3: Lead Optimization
Once the biological activity and mechanism of action of this compound are better understood, the next phase is to improve its drug-like properties through chemical modification.
Structure-Activity Relationship (SAR) Studies
SAR studies involve synthesizing and testing analogs of the lead compound to understand which parts of the molecule are essential for its activity.[13][14] The epoxide groups in this compound are prime targets for modification due to their reactivity.[13]
Strategies for Chemical Modification:
-
Epoxide Ring Opening: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.[15] This can be used to explore the effects of different substituents on activity and properties like solubility.
-
Modification of the Naphthalene Core: The aromatic rings can be functionalized through electrophilic aromatic substitution to probe the electronic and steric requirements for activity.
-
Stereochemical Modifications: If the synthesis of different stereoisomers is feasible, their biological activities should be compared to understand the importance of the compound's 3D structure.
Caption: Iterative Lead Optimization Cycle for this compound.
In Silico ADMET Prediction
As new analogs are synthesized, it is crucial to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3] Several free online tools can provide valuable early-stage predictions.[3][16]
Protocol 4: In Silico ADMET Prediction
Objective: To predict the ADMET properties of this compound and its analogs.
Tools:
-
SwissADME
-
pkCSM
-
ProTox-II[16]
Procedure:
-
Input Structure: Obtain the SMILES string or draw the chemical structure of the compound in the web server's interface.
-
Run Prediction: Initiate the prediction process.
-
Analyze Results: Evaluate the predicted parameters, including:
-
Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.
-
| ADMET Property | Predicted Parameter | Desirable Range |
| Absorption | Lipophilicity (LogP) | < 5 |
| Water Solubility | High | |
| Metabolism | CYP450 Inhibition | Non-inhibitor |
| Toxicity | Mutagenicity | Negative |
Table 3: Key ADMET Parameters and Desirable Ranges
Conclusion: A Strategic Path Forward
This compound represents a promising starting point for the discovery of novel therapeutics, particularly in the anti-infective and potentially anticancer arenas. Its unique chemical architecture and demonstrated biological activity make it a valuable lead compound. The systematic approach outlined in these application notes, encompassing thorough biological profiling, mechanism of action studies, and a data-driven lead optimization strategy, provides a robust framework for advancing this natural product from a promising hit to a viable drug candidate. The inherent reactivity of the epoxide moieties, while a potential challenge, also presents a significant opportunity for medicinal chemists to generate a diverse library of analogs with improved potency, selectivity, and pharmacokinetic properties. By integrating modern in silico tools with established in vitro assays, researchers can efficiently navigate the complexities of the drug discovery process and unlock the full therapeutic potential of this compound.
References
-
Ghannoum, M., & Isham, N. (2014). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 1(1), 1-13. [Link]
-
Gräfe, U., Schlegel, R., Ritzau, M., Ihn, W., Härtl, A., & Stengel, C. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
Zhang, X., Wu, F., & Yang, N. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Cell and Developmental Biology, 9, 734795. [Link]
-
Ekanayake, C. P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 6. [Link]
-
Li, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11881. [Link]
-
ResearchGate. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]
-
Liyanage, J. V. (2023). Synthesis and modification of an Epoxide-containing polymer prepared using Ring Opening Metathesis Polymerization (ROMP) (Master's thesis, Sam Houston State University). [Link]
-
Tavares, L. C., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112327. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00070-19. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Wang, L., et al. (2012). Studies on chemical structure modification and structure-activity relationship of derivatives of gambogic acid at C(39). Helvetica Chimica Acta, 95(10), 1865-1877. [Link]
-
Xiong, G., et al. (2022). Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. Nucleic Acids Research, 50(W1), W746-W753. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]
-
Stepanova, E. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8509. [Link]
-
Mayr, F., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]
-
Zhang, Y., et al. (2023). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Marine Drugs, 21(11), 573. [Link]
-
ResearchGate. (2015). Can anyone provide a simple procedure for anti-fungal susceptibility (AFS) testing? [Link]
-
ResearchGate. (2022). A workflow for drug discovery: from target identification to drug approval. [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Frontiers. Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes. [Link]
-
ResearchGate. (2022). Structural modifications employed in the SAR study. [Link]
-
Sabalingam, S. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Drug Delivery & Therapeutics, 15(1), 187-192. [Link]
-
SciSpace. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [Link]
-
ResearchGate. (2018). MTT cytotoxicity assay of the dried aqueous extracts and polyphenols on MCF-7/wt and MCF-7/Adr cell lines. [Link]
-
Tamarind Bio. How to use ADMET online. [Link]
-
Clinical Microbiology and Infection. (2001). S159 Antifungal Susceptibility Testing. [Link]
-
Kumar, B. (2021, June 16). Prediction of ADMET Using Online Tools Pre-ADME and ProTox [Video]. YouTube. [Link]
- Lahlou, M. (2013). The success of natural products in drug discovery. Pharmacology & Pharmacy, 4(3A), 17-31.
- Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019.
- Patridge, E., et al. (2016). An extra dimension for natural products drug discovery.
- Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design.
- Atanasov, A. G., et al. (2021). Natural products in drug discovery: advances and opportunities. Nature reviews Drug discovery, 20(3), 200-216.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. Studies on chemical structure modification and structure-activity relationship of derivatives of gambogic acid at C(39) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 15. academic.oup.com [academic.oup.com]
- 16. tamarind.bio [tamarind.bio]
Investigating the Mechanism of Action of Cladospirone Bisepoxide: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of Cladospirone bisepoxide, a fungal metabolite with potential therapeutic applications. Drawing upon established methodologies and the known biological activities of related fungal polyketides, this document outlines a strategic and in-depth approach to elucidate its molecular targets and cellular effects.
Introduction
This compound is a novel metabolite isolated from fungi, demonstrating selective antibiotic and antifungal properties.[1] While its direct mechanism of action remains to be fully elucidated, compounds from the Cladosporium genus have exhibited promising anti-inflammatory and anti-cancer activities. For instance, cladosporol has been shown to induce apoptosis in breast cancer cells, and other fungal extracts from Cladosporium oxysporum have demonstrated anti-proliferative effects through the induction of apoptosis via a mitochondrial-mediated pathway.[2][3] These findings suggest that this compound may exert its biological effects through the modulation of key signaling pathways implicated in cell survival, proliferation, and inflammation.
This guide presents a logical and systematic workflow to unravel the mechanism of action of this compound, commencing with the identification of its molecular targets and progressing to the characterization of its effects on cellular signaling pathways and physiological responses in vitro and in vivo.
Part 1: Target Identification and Validation
The initial and most critical step in characterizing the mechanism of action of a novel compound is the identification of its direct molecular binding partners. This section outlines several robust methods for target deconvolution.
Affinity-Based Approaches
Affinity-based methods are powerful techniques for isolating and identifying the cellular targets of a small molecule.
This protocol describes the immobilization of this compound on a solid support to "fish" for its binding partners from a cell lysate.
Materials:
-
This compound
-
NHS-activated Sepharose beads (or similar)
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or a high concentration of free this compound)
-
Protein concentration assay (e.g., Bradford or BCA)
-
SDS-PAGE and mass spectrometry reagents
Procedure:
-
Immobilization of this compound:
-
Dissolve this compound in the coupling buffer.
-
Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Immediately mix the beads with the this compound solution and incubate overnight at 4°C with gentle agitation.
-
Block any remaining active groups on the beads by incubating with the blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with wash buffer to remove any non-covalently bound compound.
-
-
Affinity Pull-down:
-
Prepare a cell lysate from the desired cell line (e.g., a cancer cell line or an immune cell line) using the cell lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the this compound-coupled beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific protein binding.
-
-
Elution and Analysis:
-
Elute the bound proteins using the elution buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Concentrate the eluted proteins.
-
Separate the eluted proteins by SDS-PAGE and visualize by Coomassie or silver staining.
-
Excise the protein bands that are specific to the this compound-coupled beads and identify them by mass spectrometry.
-
Genetic and Genomic Approaches
Genetic approaches, such as the yeast three-hybrid system, can be employed to identify protein targets of small molecules in a cellular context.
The Y3H system is designed to detect interactions between a small molecule and a protein.
Principle:
The system utilizes three hybrid components:
-
Bait: A fusion of a DNA-binding domain (DBD) to a known protein that binds a specific ligand.
-
Bridge: A hybrid molecule consisting of the ligand for the bait protein chemically linked to this compound.
-
Prey: A fusion of a transcriptional activation domain (AD) to a protein from a cDNA library.
Interaction between this compound and a prey protein brings the DBD and AD into proximity, activating reporter gene expression.
Procedure:
-
Construct Preparation:
-
Synthesize a "bridge" molecule by chemically linking a known ligand (e.g., methotrexate) to this compound.
-
Construct a "bait" plasmid expressing a fusion of the DBD to the receptor of the known ligand (e.g., dihydrofolate reductase for methotrexate).
-
Prepare a "prey" cDNA library from the desired cell type fused to the AD.
-
-
Yeast Transformation and Screening:
-
Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.
-
Plate the transformed yeast on a selective medium lacking specific nutrients to select for yeast cells expressing interacting proteins.
-
Add the bridge molecule to the medium to facilitate the three-component interaction.
-
Isolate and sequence the prey plasmids from the positive colonies to identify the protein target of this compound.
-
Part 2: Elucidation of Affected Signaling Pathways
Once potential targets are identified, the next step is to investigate the downstream signaling pathways modulated by this compound. Based on the known activities of related compounds, we hypothesize that this compound may affect key inflammatory and cancer-related pathways such as NF-κB, MAPK, and PI3K/Akt.
Investigation of Anti-inflammatory Signaling
This protocol assesses the effect of this compound on the activation of the NF-κB pathway, a central regulator of inflammation.
Materials:
-
RAW 264.7 macrophage cell line (or other suitable immune cells)
-
Lipopolysaccharide (LPS)
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Antibodies for Western blotting: anti-p65, anti-IκBα, anti-phospho-IκBα, anti-lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
Procedure:
-
Cell Treatment:
-
Seed RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).
-
-
Fractionation and Western Blotting:
-
Perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Determine the protein concentration of each fraction.
-
Perform Western blotting on the cytoplasmic fractions for IκBα and phospho-IκBα.
-
Perform Western blotting on the nuclear fractions for the p65 subunit of NF-κB. Use lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control.
-
Data Analysis:
Quantify the band intensities to determine the effect of this compound on LPS-induced IκBα phosphorylation and degradation, and the nuclear translocation of p65.
Expected Outcome Visualization:
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Investigation of Anti-cancer Signaling
These pathways are frequently dysregulated in cancer and are key regulators of cell proliferation, survival, and apoptosis.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
This compound
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-GAPDH
Procedure:
-
Cell Treatment:
-
Seed the cancer cells and allow them to attach.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 15 min, 30 min, 1 hour, 6 hours).
-
-
Western Blotting:
-
Lyse the cells and determine the protein concentration.
-
Perform Western blotting to detect the phosphorylation status of key proteins in the MAPK (ERK, JNK, p38) and PI3K/Akt pathways.
-
Use antibodies against the total forms of these proteins as loading controls.
-
Data Presentation:
| Treatment Group | p-ERK/Total ERK (Fold Change) | p-JNK/Total JNK (Fold Change) | p-p38/Total p38 (Fold Change) | p-Akt/Total Akt (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Expected Outcome Visualization:
Caption: Potential inhibitory effects of this compound on the PI3K/Akt and MAPK pathways.
Part 3: Cellular and Physiological Responses
This section details protocols to assess the downstream cellular consequences of this compound treatment, such as effects on cell cycle, apoptosis, and oxidative stress.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
-
Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
Data Presentation:
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Oxidative Stress Assessment
This protocol uses a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Cell line of interest
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound.
-
-
Staining:
-
Load the cells with DCFH-DA and incubate.
-
-
Measurement:
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.
-
Part 4: In Vivo Validation
The final stage of the investigation involves validating the in vitro findings in a relevant animal model.
Anti-inflammatory In Vivo Model
This model is used to assess the in vivo anti-inflammatory efficacy of this compound.
Procedure:
-
Administer this compound to mice.
-
Induce systemic inflammation by intraperitoneal injection of LPS.
-
Collect blood and tissues at specified time points.
-
Measure inflammatory markers such as serum cytokine levels (e.g., TNF-α, IL-6) by ELISA.
Anti-cancer In Vivo Model
This model evaluates the in vivo anti-tumor activity of this compound.
Procedure:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors are established, treat the mice with this compound.
-
Monitor tumor growth over time.
-
At the end of the study, excise the tumors and perform histological and molecular analyses.
References
-
Production of this compound, a New Fungal Metabolite. PubMed. [Link]
-
Effects of Cladosporol A and doxorubicin treatment on the expression of... ResearchGate. [Link]
-
Fungal taxol extracted from Cladosporium oxysporum induces apoptosis in T47D human breast cancer cell line. PubMed. [Link]
-
Physio-pharmacological Investigations About the Anti-inflammatory and Antinociceptive Efficacy of (+)-Limonene Epoxide. PubMed. [Link]
-
Assessment of the pulmonary adaptive immune response to Cladosporium cladosporioides infection using an experimental mouse model. PubMed Central. [Link]
-
Surface availability of beta-glucans is critical determinant of host immune response to Cladosporium cladosporioides. PubMed. [Link]
-
Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines. ResearchGate. [Link]
Sources
Application Notes & Protocols: Enhancing the Bioactivity of Cladospirone Bisepoxide Through Strategic Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Fungal Metabolite
Cladospirone bisepoxide is a novel secondary metabolite first isolated from the Coelomycete fungus.[1] It belongs to the spirobisnaphthalene family of natural products, a class of compounds renowned for their complex and unique chemical structures.[2] Spirobisnaphthalenes are characterized by two naphthalene-derived units linked by a spiroketal system and have demonstrated a wide array of biological activities, including significant antifungal, antibacterial, and cytotoxic properties.[2][3] This inherent bioactivity makes this compound and its parent class of compounds a promising starting point for the development of new therapeutic agents.
The core rationale for the derivatization of natural products like this compound lies in the potential to enhance their potency, selectivity, and pharmacokinetic properties. Through targeted chemical modifications, it is possible to explore the structure-activity relationships (SAR) that govern the compound's interaction with biological targets, leading to the development of analogues with superior therapeutic profiles.[4]
These application notes will provide a comprehensive guide to the semi-synthesis of this compound derivatives, drawing upon established methodologies for related spirobisnaphthalenes, and detail the protocols for evaluating their enhanced anticancer activity. We will delve into the mechanistic underpinnings of their action, with a focus on the induction of apoptosis through key signaling pathways.
I. Strategic Derivatization of the Spirobisnaphthalene Scaffold
The chemical modification of complex natural products requires a strategic approach that leverages known structure-activity relationships within the compound class. For spirobisnaphthalenes, studies have indicated that certain structural features are crucial for their cytotoxic effects. For instance, the presence of a C-4 α,β-unsaturated ketone moiety has been identified as a key determinant for potent anti-tumor activity in some derivatives.[5] This understanding guides the selection of synthetic strategies to produce derivatives with potentially enhanced bioactivity.
One effective strategy for modifying the spirobisnaphthalene core is electrophilic substitution, such as fluorination. The introduction of fluorine atoms into bioactive molecules is a well-established method in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity.[6]
Protocol 1: Semi-synthesis of Fluorinated this compound Derivatives
This protocol is adapted from a single-step fluorination of diepoxin-η, a related spirobisnaphthalene, using Selectfluor.[6]
Objective: To introduce fluorine atoms onto the naphthalene moiety of this compound to generate a library of derivatives for biological screening.
Materials:
-
This compound (starting material)
-
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH3CN), anhydrous
-
Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
UPLC-MS for reaction monitoring and product characterization
-
NMR spectrometer for structural elucidation
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Selectfluor to the cooled solution while stirring. The molar ratio of this compound to Selectfluor should be optimized, starting with a 1:1 ratio.
-
Monitor the reaction progress using UPLC-MS. The reaction is expected to yield a mixture of mono-fluorinated isomers.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the individual fluorinated derivatives from the crude mixture using preparative HPLC.
-
Characterize the structure and confirm the position of fluorination for each purified derivative using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
II. Evaluating the Enhanced Anticancer Activity of Derivatives
A systematic evaluation of the newly synthesized derivatives is crucial to identify compounds with enhanced cytotoxic activity and to further elucidate their mechanism of action. A tiered screening approach, starting with in vitro cytotoxicity assays and progressing to more detailed mechanistic studies, is recommended.
Data Presentation: Comparative Cytotoxicity of Spirobisnaphthalene Derivatives
The following table presents hypothetical data, modeled after published results for spirobisnaphthalene analogues, to illustrate the desired outcome of the derivatization and screening process. The objective is to identify derivatives with lower IC50 values compared to the parent compound, indicating enhanced potency.
| Compound | Ovarian Cancer (OVCAR3) IC50 (µM) | Melanoma (MDA-MB-435) IC50 (µM) |
| This compound (Parent) | 8.5 | 9.2 |
| Derivative 1 (Mono-fluorinated) | 6.2 | 7.1 |
| Derivative 2 (Di-fluorinated) | 4.1 | 5.3 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 |
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR3, MDA-MB-435, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the parent compound and each derivative in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
III. Elucidating the Mechanism of Action: Induction of Apoptosis
Spirobisnaphthalenes have been shown to exert their anticancer effects by inducing programmed cell death, or apoptosis.[7] A key signaling pathway implicated in this process is the p53-p21 pathway.[8][9] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and initiating apoptosis in response to cellular stress, such as DNA damage caused by cytotoxic compounds.[4][10]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound derivatives.
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound derivatives.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the IC50 concentration of the most potent derivatives for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound derivatives on the expression levels of key proteins in the p53 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities relative to the loading control (GAPDH).
IV. Experimental Workflow and Logical Relationships
The development and evaluation of this compound derivatives follow a logical progression from chemical synthesis to biological characterization.
Caption: Workflow for the development of this compound derivatives.
Conclusion and Future Directions
The strategic derivatization of this compound presents a promising avenue for the discovery of novel anticancer agents. The protocols outlined in these application notes provide a framework for the semi-synthesis of new analogues and the comprehensive evaluation of their enhanced biological activity. By focusing on established structure-activity relationships and elucidating the underlying mechanisms of action, researchers can rationally design and develop potent therapeutic candidates.
Future work should focus on expanding the library of derivatives to further probe the structure-activity landscape of the spirobisnaphthalene scaffold. In vivo studies using animal models will be a critical next step to validate the therapeutic potential of the most promising lead compounds identified through these in vitro assays.
References
-
Li, J., Ding, R., Gao, H., Guo, L., Yao, X., Zhang, Y., & Tang, J. (2019). New spirobisnaphthalenes from an endolichenic fungus strain CGMCC 3.15192 and their anticancer effects through the P53–P21 pathway. RSC Advances, 9(67), 39082–39089. [Link]
-
Siridechakorn, I., Yue, Z., Mittraphab, Y., Lei, X., & Pudhom, K. (2017). Identification of spirobisnaphthalene derivatives with anti-tumor activities from the endophytic fungus Rhytidhysteron rufulum AS21B. Bioorganic & Medicinal Chemistry, 25(11), 2878–2882. [Link]
-
Li, J., Ding, R., Gao, H., Guo, L., Yao, X., Zhang, Y., & Tang, J. (2019). New spirobisnaphthalenes from an endolichenic fungus strain CGMCC 3.15192 and their anticancer effects through the P53–P21 pathway. RSC Advances, 9(67), 39082–39089. [Link]
-
Siridechakorn, I., Yue, Z., Mittraphab, Y., Lei, X., & Pudhom, K. (2017). Identification of spirobisnaphthalene derivatives with anti-tumor activities from the endophytic fungus Rhytidhysteron rufulum AS21B. PubMed. [Link]
-
Yue, Z., Siridechakorn, I., Zhou, T., Zhang, R., Meng, L., Wang, X., ... & Lei, X. (2020). Biomimetic Synthesis of Rhytidenone A and Mode of Action of Cytotoxic Rhytidenone F. Angewandte Chemie International Edition, 59(10), 4115-4120. [Link]
-
Zhou, L., Zhao, J., Shan, T., Cai, X., & Peng, Y. (2010). Spirobisnaphthalenes from fungi and their biological activities. Mini reviews in medicinal chemistry, 10(10), 977–989. [Link]
-
Li, Y., Liu, X., Liu, C., Zhang, Y., Zhang, Q., & Wang, M. (2020). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. RSC advances, 10(52), 31235–31243. [Link]
-
Yue, Z., Siridechakorn, I., Zhou, T., Zhang, R., Meng, L., Wang, X., ... & Lei, X. (2020). Biomimetic Synthesis of Rhytidenone A and Mode of Action of Cytotoxic Rhytidenone F. ResearchGate. [Link]
-
El-Elimat, T., Rivera-Chávez, J., Raja, H. A., Swanson, S. M., & Oberlies, N. H. (2019). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. Planta medica, 85(11/12), 949–956. [Link]
-
Xu, L., Ma, H., An, X., & Wang, M. (2022). Spirobisnaphthalenes from Fungi, Biological activities and Total Synthesis: A Research Review. Asian Journal of Organic Chemistry, 11(1), e202200605. [Link]
-
Wang, Y., Zhang, Y., Li, Y., An, X., Xu, L., & Wang, M. (2022). Synthesis of 3′H-spiro[cyclohexane-1,1′-isobenzofuran]-2,5-dien-4-one and Skeleton construction of a type D spirobisnaphthalene structure via dearomatization by a high-valence iodine reagent and Diels–Alder reaction. New Journal of Chemistry, 46(29), 13988-13992. [Link]
-
Al-Mamun, M. R., Islam, M. S., & Rahman, M. M. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]
-
Yue, Z., Siridechakorn, I., Zhou, T., Zhang, R., Meng, L., Wang, X., ... & Lei, X. (2020). Biomimetic synthesis of rhytidenone A and elucidation of mode of action of the cytotoxic rhytidenone F. ResearchGate. [Link]
-
Gräfe, U., Schade, W., Roth, M., Radics, L., Incze, M., & Ujszászy, K. (1994). Production of this compound, a new fungal metabolite. The Journal of antibiotics, 47(10), 1098–1103. [Link]
-
Thong-on, N., Rachtawee, P., Prabpai, S., Kongsaeree, P., & Kittakoop, P. (2017). Design and Synthesis of Curcuminoids Derivatives with Cytotoxicity. Molecules, 22(12), 2137. [Link]
-
Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, A. H., El-Shaer, S., Ashour, A., ... & Abdel-Maksoud, M. S. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 27(19), 6296. [Link]
-
Gräfe, U., Schade, W., Roth, M., Radics, L., Incze, M., & Ujszászy, K. (1995). Biosynthesis of this compound, a member of the spirobisnaphthalene family. Journal of natural products, 58(6), 859–865. [Link]
-
Al-Awady, M. J., Al-Saadi, F. M., & Al-Sultani, A. S. (2023). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs, 21(11), 560. [Link]
-
Liu, Y., Wang, X., Wang, G., Yang, Y., Yuan, Y., & Ouyang, L. (2021). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Cell Death & Disease, 12(6), 534. [Link]
-
Hsia, T. C., Yang, J. S., Chen, G. W., Chiu, T. H., Lu, H. F., & Yang, M. D. (2020). Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis. International journal of molecular sciences, 21(3), 780. [Link]
-
Krátký, M., Stýskala, J., & Cahlíková, L. (2018). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific reports, 8(1), 1-13. [Link]
-
Al-Awady, M. J., Al-Saadi, F. M., & Al-Sultani, A. S. (2023). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. [Link]
Sources
- 1. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirobisnaphthalenes from fungi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of spirobisnaphthalene derivatives with anti-tumor activities from the endophytic fungus Rhytidhysteron rufulum AS21B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomimetic Synthesis of Rhytidenone A and Mode of Action of Cytotoxic Rhytidenone F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New spirobisnaphthalenes from an endolichenic fungus strain CGMCC 3.15192 and their anticancer effects through the P53–P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New spirobisnaphthalenes from an endolichenic fungus strain CGMCC 3.15192 and their anticancer effects through the P53–P21 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Cladospirone Bisepoxide: A Promising Natural Fungicide for Sustainable Plant Protection
Application Notes and Protocols for Researchers and Agrochemical Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and professionals in the field of drug development and agrochemicals on the potential of Cladospirone bisepoxide as a natural fungicide for plant protection. This document outlines detailed protocols for the isolation, characterization, and evaluation of the antifungal efficacy of this compound, and explores its potential mechanism of action.
Introduction: The Need for Novel Biofungicides
The increasing demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic fungicides. Natural products derived from microorganisms represent a vast and largely untapped resource for the discovery of novel biofungicides. This compound, a metabolite produced by certain fungi, has demonstrated selective antibiotic and antifungal activities, making it a compelling candidate for development as a plant protectant.[1][2] This guide provides a framework for the systematic evaluation of this compound's potential in agricultural applications.
Production and Isolation of this compound
The successful evaluation of this compound begins with a reliable and optimized production and purification protocol.
Fungal Strain and Culture Conditions
This compound can be isolated from cultures of a coelomycete fungus.[1] Optimization of fermentation conditions is critical for maximizing the yield of the target metabolite.[1]
Protocol 2.1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a mycelial plug of the producing fungal strain to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).
-
Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.
-
-
Production Culture:
-
Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with 10% (v/v) of the seed culture. A suitable production medium can be optimized but may consist of glucose, yeast extract, and mineral salts.
-
Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 7-10 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.
-
Extraction and Purification
A robust extraction and purification strategy is essential to obtain high-purity this compound for bioassays.
Protocol 2.2: Extraction and Purification of this compound
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture broth with an equal volume of a suitable organic solvent, such as ethyl acetate, three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Perform a final purification step, such as crystallization or preparative HPLC, to obtain pure this compound.[1]
-
Table 1: Optimization of this compound Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (g/L) |
| Carbon Source | Glucose | Sucrose | Maltose | 1.2 |
| Nitrogen Source | Yeast Extract | Peptone | Ammonium Sulfate | 1.5 |
| Temperature | 22°C | 25°C | 28°C | 1.4 |
| pH | 5.5 | 6.5 | 7.5 | 1.3 |
Note: This table presents hypothetical data for illustrative purposes. Actual optimization will require systematic experimentation.
In Vitro Antifungal Activity Assessment
Initial screening of the antifungal activity of this compound is crucial to determine its spectrum of activity against key plant pathogenic fungi.
Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Fungal Inoculum:
-
Grow the target plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani) on Potato Dextrose Agar (PDA) plates.
-
Prepare a spore suspension in sterile distilled water containing 0.05% Tween 80 and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of Potato Dextrose Broth (PDB) to each well.
-
Add 100 µL of a stock solution of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 1%) to the first well and perform serial two-fold dilutions.
-
Add 10 µL of the fungal spore suspension to each well.
-
Include a positive control (a commercial fungicide) and a negative control (solvent only).
-
-
Incubation and Evaluation:
-
Incubate the plates at 25°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Table 2: Hypothetical Antifungal Activity of this compound against Plant Pathogens
| Fungal Pathogen | MIC (µg/mL) |
| Botrytis cinerea | 16 |
| Fusarium oxysporum | 32 |
| Alternaria solani | 8 |
| Colletotrichum gloeosporioides | 16 |
Note: This table presents hypothetical data. Actual MIC values need to be determined experimentally.
In Vivo Plant Protection Efficacy
Demonstrating the protective effect of this compound on host plants is a critical step in its evaluation as a biofungicide.
Protocol 4.1: Detached Leaf Assay for Protective Activity
-
Plant Material:
-
Use healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato for Alternaria solani, strawberry for Botrytis cinerea).
-
-
Treatment Application:
-
Prepare different concentrations of this compound in a suitable carrier solution (e.g., water with a surfactant).
-
Spray the adaxial surface of the detached leaves with the test solutions until runoff.
-
Allow the leaves to air dry in a sterile environment.
-
-
Inoculation:
-
Place a mycelial plug (5 mm diameter) from an actively growing culture of the target pathogen onto the center of each treated leaf.
-
Place the leaves in a humid chamber (e.g., a petri dish with moist filter paper).
-
-
Incubation and Assessment:
-
Incubate the chambers at 25°C with a 12h photoperiod.
-
After 3-5 days, measure the diameter of the necrotic lesion.
-
Calculate the percentage of disease inhibition compared to the control (treated with carrier solution only).
-
Protocol 4.2: Whole Plant Assay in Greenhouse Conditions
-
Plant Growth:
-
Grow susceptible host plants in pots under controlled greenhouse conditions.
-
-
Treatment and Inoculation:
-
Spray the plants with different concentrations of this compound.
-
After 24 hours, spray the plants with a spore suspension of the target pathogen.
-
Cover the plants with plastic bags for 48 hours to maintain high humidity and promote infection.
-
-
Disease Assessment:
-
After 7-10 days, assess the disease severity using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
-
Calculate the disease severity index and the percentage of disease control.
-
Investigating the Mechanism of Action
Understanding how this compound inhibits fungal growth is crucial for its effective application and for managing potential resistance development.
Potential Fungal Targets
Based on the structure of this compound, which contains epoxide groups, it may act by alkylating essential biomolecules in the fungal cell, such as enzymes or DNA.
Interaction with Plant Defense Pathways
Biofungicides can also act by inducing the plant's own defense mechanisms.[3] this compound may trigger systemic acquired resistance (SAR) or induced systemic resistance (ISR) in plants.
Diagram 1: Proposed Experimental Workflow to Elucidate the Mechanism of Action
Caption: Workflow for investigating the dual mechanism of this compound.
Protocol 5.1: Gene Expression Analysis of Plant Defense-Related Genes
-
Treatment:
-
Treat plant leaves with a non-phytotoxic concentration of this compound.
-
Collect leaf samples at different time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.
-
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the leaf samples.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key defense-related genes, such as pathogenesis-related proteins (PR-1, PR-5) and phenylalanine ammonia-lyase (PAL).
-
Use a housekeeping gene (e.g., actin) for normalization.
-
Diagram 2: Simplified Plant Defense Signaling Pathway
Caption: Potential induction of plant defense by this compound.
Phytotoxicity Assessment
It is essential to ensure that this compound is not harmful to the host plant at effective fungicidal concentrations.
Protocol 6.1: Seed Germination and Seedling Vigor Assay
-
Seed Treatment:
-
Soak seeds of a model plant (e.g., lettuce, radish) in different concentrations of this compound for a specified time.
-
A control group should be soaked in water.
-
-
Germination:
-
Place the treated seeds on moist filter paper in petri dishes.
-
Incubate in the dark at an appropriate temperature.
-
-
Assessment:
-
After 5-7 days, count the number of germinated seeds to calculate the germination percentage.
-
Measure the root and shoot length of the seedlings to assess seedling vigor.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of a novel biofungicide. The protocols outlined in this guide provide a systematic approach to validate its efficacy and elucidate its mechanism of action. Future research should focus on:
-
Field Trials: Evaluating the performance of this compound under real-world agricultural conditions.
-
Formulation Development: Creating stable and effective formulations for practical application.
-
Toxicological Studies: Assessing the safety profile of this compound for non-target organisms and the environment.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to improve its antifungal activity and reduce any potential phytotoxicity.
By following a rigorous scientific approach, the full potential of this compound as a valuable tool in integrated pest management can be realized, contributing to a more sustainable and secure food production system.
References
-
Center for Agriculture, Food, and the Environment at UMass Amherst. Biofungicides: Greenhouse & Floriculture. [Link]
-
Petersen, F., Moerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of this compound, a new fungal metabolite. The Journal of antibiotics, 47(10), 1098–1103. [Link]
-
Integrated Pest Management Program. Biological Fungicides. [Link]
-
Avia Biosystems. This compound. [Link]
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of antibiotics, 53(2), 153–157. [Link]
-
Zhang, H. W., Song, Y. C., & Tan, R. X. (2013). Antifungal activity against plant pathogens of metabolites from the endophytic fungus Cladosporium cladosporioides. Journal of agricultural and food chemistry, 61(19), 4551–4555. [Link]
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of Cladospirone Bisepoxide in Fungal Extracts
Abstract
Cladospirone bisepoxide is a novel polyketide metabolite isolated from coelomycetous fungi, demonstrating significant antibiotic properties[1][2]. As a secondary metabolite, its isolation and quantification are crucial for research and development in natural product chemistry and drug discovery. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, specific, and suitable for the accurate quantification of this compound in complex matrices such as fungal fermentation broths and crude extracts.
Introduction
This compound is a member of the spirobisnaphthalene family of fungal polyketides[3]. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[4][5]. Fungi of the genus Cladosporium are known to be prolific producers of bioactive secondary metabolites[6][7][8]. The biosynthetic pathway of this compound has been shown to be of polyketide origin[3].
The accurate and precise quantification of this compound is essential for various stages of research, including fermentation process optimization, purification development, and pharmacological studies. HPLC is a powerful analytical technique for the separation, identification, and quantification of secondary metabolites in complex mixtures[9]. This application note provides a comprehensive guide for the development and application of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized).
-
Reagents: Trifluoroacetic acid (TFA, HPLC grade).
-
Standards: Purified this compound (as a reference standard).
-
Samples: Fungal culture extracts containing this compound.
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Thermostat, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | See Table 2 for details |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Conditions.
Rationale for Method Development
The selection of the chromatographic conditions was based on the physicochemical properties of polyketides and established HPLC methods for similar compounds.
-
Column Chemistry: A C18 column was chosen due to its hydrophobicity, which is well-suited for the retention and separation of moderately non-polar polyketides like this compound.
-
Mobile Phase: A gradient elution with acetonitrile and water was selected to ensure adequate separation of the analyte from other components in the fungal extract. The addition of TFA as an ion-pairing agent helps to sharpen peaks and improve resolution by minimizing tailing of acidic or basic functional groups that may be present on the analyte or impurities.
-
Detection: A UV detector set at 254 nm was chosen based on the presence of chromophores in the naphthalene rings of the this compound structure. A full UV scan of the purified compound is recommended to determine the optimal detection wavelength.
Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program.
Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Fungal Culture Broth)
-
Extraction: To 10 mL of fungal culture broth, add 20 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper organic (ethyl acetate) layer.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Workflow and Data Analysis
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of this compound.
Results and Discussion
System Suitability
Before sample analysis, system suitability should be established by injecting the working standard solution (e.g., 50 µg/mL) five times. The results should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters.
Linearity
The linearity of the method should be assessed by plotting the peak area of the this compound standard against its concentration. The calibration curve should exhibit a correlation coefficient (R²) of ≥ 0.999 over the concentration range of 1-100 µg/mL.
Specificity
The specificity of the method is demonstrated by the ability to resolve the this compound peak from other components in the sample matrix. A diode array detector can be used to assess peak purity and confirm that the peak corresponding to this compound is spectrally homogeneous.
Conclusion
This application note provides a detailed and robust HPLC-UV method for the quantification of this compound. The described protocol, from sample preparation to data analysis, is designed to be easily implemented in a research or quality control laboratory. The method is specific, linear, and suitable for the accurate determination of this compound in complex fungal extracts, thereby supporting further research into the production and biological activity of this promising natural product.
References
-
Production of this compound, a New Fungal Metabolite. PubMed. Available at: [Link]
-
HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Biovera. Available at: [Link]
-
List of secondary metabolites produced by Cladosporium species. ResearchGate. Available at: [Link]
-
This compound. AVIA BIOSYSTEMS. Available at: [Link]
-
Secondary metabolite isolated from Cladosporium cladosorioides. ResearchGate. Available at: [Link]
-
Cladosporium—Insect Relationships. MDPI. Available at: [Link]
-
Secondary Metabolite Production and Terpenoid Biosynthesis in Endophytic Fungi Cladosporium cladosporioides Isolated from Wild Cymbopogon martinii (Roxb.) Wats. MDPI. Available at: [Link]
-
Biosynthesis of this compound, a member of the spirobisnaphthalene family. Taylor & Francis Online. Available at: [Link]
-
Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies. PubMed Central. Available at: [Link]
-
Genetic analysis of polyketide synthase and peptide synthetase genes in cyanobacteria as a mining tool for secondary metabolites. ResearchGate. Available at: [Link]
-
The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. MDPI. Available at: [Link]
Sources
- 1. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | AVIA BIOSYSTEMS [aviabiosystems.com]
- 3. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyketides Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation Media for Cladospirone Bisepoxide Production
Welcome to the technical support center dedicated to enhancing the production of Cladospirone bisepoxide. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to assist researchers, scientists, and drug development professionals in overcoming common hurdles in fermentation media optimization. Our approach moves from foundational issues to advanced statistical optimization, providing not just protocols, but the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial challenges encountered during the fermentation of Cladosporium sp. or related fungi for this compound production.
Q1: My Cladosporium culture shows little to no growth after inoculation. What are the primary causes?
A1: Failure of a culture to initiate growth typically points to a fundamental issue with the media or culturing conditions. Consider the following checkpoints:
-
Basal Medium Composition: Ensure all essential macronutrients are present. Fungi require a carbon source (like dextrose), a nitrogen source (like peptone or yeast extract), phosphate, and potassium.[1] A standard starting point is a medium like Potato Dextrose Agar/Broth (PDA/PDB).[1][2]
-
Sterilization: Confirm that your media was properly sterilized (e.g., autoclaved at 121°C, 15 psi for 15-20 minutes). Incomplete sterilization can lead to contamination that outcompetes your target organism, while over-sterilization can degrade essential components like sugars.
-
Inoculum Viability: Your starting culture must be healthy and viable. Use a fresh, actively growing culture for inoculation. If using a preserved stock, ensure it was stored correctly and properly revived before use.
-
Physical Parameters: Cladosporium species have optimal ranges for growth. Verify that the pH of your medium is between 4.5 and 6.0 and the incubation temperature is set correctly, typically around 25-28°C.[3][4][5] Growth can be significantly inhibited or prevented outside these ranges.
Q2: My culture has good biomass (mycelial growth), but the yield of this compound is extremely low or undetectable. What's happening?
A2: This is a classic and critical challenge in natural product fermentation. It highlights the difference between primary metabolism (growth) and secondary metabolism (production of specialized compounds like this compound).
High biomass with low product yield suggests your medium is optimized for growth but not for triggering the biosynthetic pathways of your target compound.[6] Fungi often produce secondary metabolites under specific conditions of nutrient limitation or stress, after the primary growth phase has slowed.[7]
The key issue is likely Catabolite Repression . The presence of readily available, rapidly metabolized carbon sources like glucose can suppress the genes responsible for producing secondary metabolites.[8] The fungus prioritizes growth and division, and only activates these "luxury" metabolic pathways when resources become less abundant.
To solve this, you must shift the media composition to be conducive to secondary metabolism. This involves a careful selection of carbon and nitrogen sources and optimizing their ratio, as detailed in the following sections.
Part 2: Troubleshooting Guide - Deep Dive into Media Components
This section provides specific guidance on adjusting individual media components to stimulate the production of this compound, a polyketide-derived secondary metabolite.[9]
Q3: How do I select the right Carbon Source to move from biomass production to secondary metabolite synthesis?
A3: The choice of a carbon source is paramount. While simple sugars promote rapid growth, more complex or slowly metabolized carbohydrates are often superior for secondary metabolite production.
-
Mechanism: Using a carbon source that is consumed more slowly prevents the sharp catabolite repression seen with glucose.[8] This creates a metabolic state where, after an initial period of growth, the genetic machinery for secondary metabolite production is activated.
-
Recommendations:
-
Start with: Soluble starch, sucrose, or glycerol. These have been reported as suitable for the production of secondary metabolites in various microorganisms.[8][10]
-
Test Combinations: Sometimes a mix of a fast-metabolizing sugar (for initial biomass) and a slow-metabolizing one (for production phase) can be effective.
-
Avoid: High concentrations of glucose in your production medium. If used for initial growth, it should be mostly depleted by the time you expect production to begin.
-
Q4: What is the optimal Carbon-to-Nitrogen (C:N) ratio, and how does it influence production?
A4: The C:N ratio is one of the most critical factors for inducing secondary metabolism. After the initial growth phase, a high C:N ratio (i.e., nitrogen limitation) is often a powerful trigger for the production of polyketides and other secondary metabolites.[11]
-
Mechanism: When nitrogen becomes the limiting nutrient, cell proliferation slows down. The abundant carbon is then shunted from primary metabolic pathways (like amino acid synthesis and cell division) towards secondary pathways, such as the polyketide synthesis route that produces this compound.
-
Practical Steps:
-
Nitrogen Source Selection: Choose both organic (e.g., yeast extract, peptone, soybean meal) and inorganic (e.g., sodium nitrate, ammonium sulfate) nitrogen sources to test.[8][10][12] Organic sources can also provide essential vitamins and cofactors.
-
Ratio Adjustment: Experiment with C:N ratios from 10:1 up to 40:1 or higher.[11] A lower ratio (e.g., 10:1) might favor biomass, while a higher ratio (e.g., 40:1) could maximize product yield, though it may result in less overall biomass.[11]
-
Q5: Are trace minerals and micronutrients important for this compound yield?
A5: Absolutely. While required in small amounts, micronutrients are vital as cofactors for many enzymes involved in both primary and secondary metabolism. Their absence can create a bottleneck in the biosynthetic pathway.
-
Key Micronutrients:
-
Magnesium (Mg²⁺): Essential for ATP-dependent enzymatic reactions.
-
Phosphate (PO₄³⁻): A core component of ATP and nucleic acids, and crucial in signal transduction pathways that regulate metabolism.
-
Zinc (Zn²⁺), Copper (Cu²⁺), Manganese (Mn²⁺): Act as cofactors for various enzymes, including polyketide synthases and tailoring enzymes (e.g., oxidases) that finalize the this compound structure.[13][14]
-
Iron (Fe²⁺/Fe³⁺): Critical for cellular respiration and many enzymatic functions.
-
-
Troubleshooting: If your medium is composed solely of purified carbon and nitrogen sources, you are likely missing essential micronutrients. Supplement your medium with a salt solution. A common starting point is a basal salts medium containing KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, and trace amounts of FeSO₄, ZnSO₄, and MnSO₄.[1]
Q6: What are the optimal pH and temperature, and should they remain constant?
A6: Optimal physical parameters for secondary metabolite production can differ from those for maximal growth.[11][15]
-
Temperature: While Cladosporium often grows well at 25-28°C, slightly altering the temperature up or down during the production phase can sometimes enhance yield.[3][4] It is recommended to test a range (e.g., 24°C, 26°C, 28°C, 30°C) to find the sweet spot for production.
-
pH: The pH of the medium will naturally change as the fungus consumes substrates and secretes metabolites.[16]
-
Initial pH: Start with an initial pH in the range of 4.5 to 6.5.[3][11]
-
pH Shift: Monitor the pH throughout the fermentation. A significant drop or rise can indicate metabolic shifts and may inhibit production. In a bioreactor setting, pH control is crucial. In shake flasks, a well-buffered medium (e.g., using phosphate buffers) can help maintain pH stability.
-
Part 3: Advanced Optimization Strategies & Protocols
For a truly systematic approach to maximizing yield, statistical experimental designs are indispensable. They allow for the efficient screening of multiple variables and the identification of complex interactions.
Q7: I have a long list of potential media components (different C/N sources, minerals). How can I screen them efficiently without running hundreds of experiments?
A7: The most effective tool for this challenge is the Plackett-Burman Design (PBD) . PBD is a statistical method used to screen a large number of variables to identify the few that have the most significant impact on the outcome (in this case, this compound yield).[17][18][19]
-
Variable Selection: List up to 11 potential variables (N-1) to investigate in a 12-run experiment. These can include different carbon sources, nitrogen sources, and minerals. Each variable is tested at two levels: a high concentration (+) and a low concentration (-).
-
Design Matrix: Use a statistical software package or online generator to create a Plackett-Burman design matrix. This will provide a specific combination of high and low levels for each variable for each experimental run.
-
Experiment Execution: Prepare the fermentation media for each run precisely according to the combinations specified in the design matrix. Inoculate all flasks with a standardized inoculum and incubate under uniform conditions.
-
Data Analysis: After the fermentation period, measure the this compound yield for each run. Analyze the results to calculate the main effect of each variable. A positive effect means the yield increases at the high concentration, while a negative effect means it increases at the low concentration.
-
Identify Key Factors: The variables with the largest positive or negative effects are considered the most significant and are selected for further optimization.
Table 1: Example of Plackett-Burman Design Variables for Screening
| Variable | Factor | Low Level (-) | High Level (+) |
| X1 | Soluble Starch | 10 g/L | 30 g/L |
| X2 | Yeast Extract | 2 g/L | 10 g/L |
| X3 | Sodium Nitrate | 1 g/L | 5 g/L |
| X4 | K₂HPO₄ | 0.5 g/L | 2 g/L |
| X5 | MgSO₄·7H₂O | 0.2 g/L | 1 g/L |
| X6 | FeSO₄·7H₂O | 0.01 g/L | 0.05 g/L |
| X7 | Sucrose | 10 g/L | 30 g/L |
Q8: I've used Plackett-Burman to identify my 3-4 most important media components. How do I find their optimal concentrations and interactions?
A8: Once you have identified the critical few variables, the next step is to use Response Surface Methodology (RSM) . RSM is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables.[10][20][21] The goal is to optimize this response. Common RSM designs include the Box-Behnken Design (BBD) and Central Composite Design (CCD).
-
Factor Selection: Choose the 2-4 most significant variables identified from your PBD screen.
-
Level Definition: For each variable, define three levels: a low (-1), a central (0), and a high (+1) value. The range should bracket the levels used in the PBD.
-
Experimental Design: Use statistical software to generate an RSM design matrix (e.g., Box-Behnken). This will create a set of experiments (typically 15-27 runs for 3 factors) that systematically explores the effects of the variables. The design includes multiple center point runs to check for experimental stability and curvature.
-
Execution & Analysis: Run the fermentations as defined by the matrix. Measure the yield for each run.
-
Model Fitting: Input the results into the software to fit a quadratic polynomial equation to the data. The software will generate statistics (e.g., p-value, R²) to validate the model's significance.
-
Visualization and Optimization: The software will generate 3D response surface plots and 2D contour plots. These plots visually represent how the yield changes as two variables are altered, allowing you to identify the optimal concentration for each component to achieve maximum yield.
Table 2: Example of RSM Levels for Key Factors
| Factor | Variable | Low Level (-1) | Center Level (0) | High Level (+1) |
| A | Soluble Starch | 20 g/L | 30 g/L | 40 g/L |
| B | Yeast Extract | 8 g/L | 12 g/L | 16 g/L |
| C | Initial pH | 5.0 | 5.5 | 6.0 |
Part 4: Visualization of Workflows
To clarify the strategic approach, the following diagrams illustrate the logical flow of the optimization process.
Caption: Workflow for systematic optimization of fermentation media.
Caption: Decision tree for troubleshooting low product yield.
References
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153–157. [Link]
-
(1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103. [Link]
-
Zahmatkesh, M., Spasciani, F., & Master, E. R. (2014). Effect of pH and temperature on CDH production by Cladosporium isolate... ResearchGate. [Link]
-
Ahsan, T., Chen, J., Wu, Y., & Irfan, M. (2017). Application of response surface methodology for optimization of medium components for the production of secondary metabolites by Streptomyces diastatochromogenes KX852460. 3 Biotech, 7(4), 254. [Link]
-
Liao, J., et al. (2021). Response Surface Methodology (RSM) Mediated Optimization of Medium Components for Mycelial Growth and Metabolites Production of Streptomyces alfalfae XN-04. Journal of Fungi, 7(9), 716. [Link]
-
Vasilica, O., et al. (2021). Cladosporium sp. Isolate as Fungal Plant Growth Promoting Agent. Agronomy, 11(3), 433. [Link]
-
Hassani, A., et al. (2022). Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities. Frontiers in Microbiology, 13, 963780. [Link]
-
El-Gendy, M. M. A., & El-Bondkly, A. M. (2022). Optimization of culture conditions for growth and secondary metabolites production by Streptomyces sp. MFB27 using response surface methodology. ResearchGate. [Link]
-
Li, Y., et al. (2024). Optimization of fungal secondary metabolites production via response surface methodology coupled with multi-parameter optimized artificial neural network model. Frontiers in Microbiology, 15, 1459439. [Link]
-
Collemare, J., et al. (2015). Regulation of secondary metabolite production in the fungal tomato pathogen Cladosporium fulvum. Fungal Genetics and Biology, 84, 31-41. [Link]
-
Salvatore, M. M., et al. (2021). The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. Molecules, 26(13), 3959. [Link]
-
Zhang, Y., et al. (2021). The Genus Cladosporium: A Prospective Producer of Natural Products. Journal of Fungi, 7(11), 978. [Link]
-
Stamenković, S., et al. (2016). Potential of pure and mixed cultures of Cladosporium cladosporioides and Geotrichum candidum for application in bioremediation and detergent industry. Archives of Biological Sciences, 68(4), 797-807. [Link]
-
Fox, E. M., & Howlett, B. J. (2008). Secondary metabolism: regulation and role in fungal biology. Current Opinion in Microbiology, 11(6), 481-487. [Link]
-
Zhang, Y., et al. (2021). The Genus Cladosporium: A Prospective Producer of Natural Products. PubMed Central. [Link]
-
Abdel-Fattah, Y. R., Soliman, N. A., & El-Toukhy, N. M. (2013). Plackett Burman design for optimization of fermentation medium for GI production. ResearchGate. [Link]
-
Al-Bedak, O. A. (2018). Effect of temperature, Cladosporium isolates, and their interaction on... ResearchGate. [Link]
-
Bensch, K., et al. (2018). Cladosporium species in indoor environments. Studies in Mycology, 89, 177-301. [Link]
-
Zheng, F., et al. (2025). List of secondary metabolites produced by Cladosporium species. ResearchGate. [Link]
-
Last Minute Lecture. (2025). Fungal Nutrition & Metabolism | Chapter 4 - Introductory Mycology. YouTube. [Link]
-
Wikipedia. (n.d.). Cladosporium. Retrieved from [Link]
-
Gummadi, S. N., & Kumar, D. S. (2011). Plackett-Burman design for screening of micronutrients for growth of Saccharomyces species GVT263 and β-D-fructofuranosidase production (FFase). ResearchGate. [Link]
-
Sharma, D., & Kumar, R. (2010). EFFECT OF DIFFERENT CARBON AND NITROGEN SOURCES ON ASPERGILLUS TERREUS ANTIMICROBIAL METABOLITE PRODUCTION. International Journal of Pharmaceutical Sciences Review and Research, 5(3), 54-57. [Link]
-
GrowersHouse. (2024). The Role of Mycorrhizal Fungi in Enhancing Nutrient Absorption in Medicinal Plants. GrowersHouse. [Link]
-
SRM Bio-Engineering. (2022). Plackett-Burman design Principle | Bioprocess Lab | Genetic Engineering. YouTube. [Link]
-
Manwar, J., Mahadik, K., & Paradkar, A. (2013). Plackett-Burman Design: A Statistical Method for the Optimization of Fermentation Process for the Yeast Saccharomyces cerevisiae Isolated from the Flowers of Woodfordia fruticosa. Fermentation Technology, 1(109). [Link]
-
El-Gendy, M. M. A., & El-Bondkly, A. M. (2015). The Plackett-Burman Design to Evaluate Significant Media Components for Antimicrobial Production of Lactobacillus rhamnosus. International Journal of Current Microbiology and Applied Sciences, 4(4), 1082-1096. [Link]
-
Abe, K. (2007). Effect of Temperature and Water Activity on the Growth of Cladosporium sphaerospermum and Cladosporium cladosporioides. ResearchGate. [Link]
-
Bhat, B. A., et al. (2020). Role of Micronutrients in Secondary Metabolism of Plants. ResearchGate. [Link]
-
Lee, H. B., et al. (2022). Effects of Temperature, pH, and Relative Humidity on Growth of Penicillium crustosum OM1 Isolated from Pears and Its Penitrem A Production. Foods, 11(19), 3045. [Link]
-
Salvatore, M. M., et al. (2021). The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. Molecules, 26(13), 3959. [Link]
-
Jarial, K. (2022). Effect of Different Carbon, Nitrogen Sources and Trace Elements on Mycelial Biomass Production of Colletotrichum gloeosporioides. Biological Forum – An International Journal, 14(1), 106-110. [Link]
-
He, S., et al. (2022). Effect of Temperature and pH on Microbial Communities Fermenting a Dairy Coproduct Mixture. Fermentation, 8(9), 427. [Link]
-
Salvatore, M. M., et al. (2021). The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. ResearchGate. [Link]
-
Yang, J., et al. (2005). Effects of carbon and nitrogen sources, carbon-to-nitrogen ratio, and initial pH on the growth of nematophagous fungus Pochonia chlamydosporia in liquid culture. Mycopathologia, 159(3), 381-388. [Link]
-
El-Maraghy, S. S. M., & Tohamy, M. R. A. (2022). The hidden power of secondary metabolites in plant-fungi interactions and sustainable phytoremediation. Frontiers in Plant Science, 13, 1045293. [Link]
-
Begum, N., et al. (2022). The Roles of Arbuscular Mycorrhizal Fungi in Influencing Plant Nutrients, Photosynthesis, and Metabolites of Cereal Crops—A Review. Plants, 11(13), 1649. [Link]
-
Liu, Y., et al. (2024). Deciphering a Distinct Biosynthetic Pathway for Meroterpenoids in Bacteria. ChemRxiv. [Link]
-
Li, Y., et al. (2018). Optimization of fermentation conditions for the production of epothilone B. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 43(15), 3169–3174. [Link]
-
Grewal, P. S., & Abd-Elgawad, M. M. (2001). Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology. Bioresource Technology, 80(2), 115-121. [Link]
-
El-Sayed, A. S. T., et al. (2025). Deciphering hygromycin B biosynthetic pathway and D-optimal design for production optimization. Scientific Reports. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cladosporium species in indoor environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The hidden power of secondary metabolites in plant-fungi interactions and sustainable phytoremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Effects of carbon and nitrogen sources, carbon-to-nitrogen ratio, and initial pH on the growth of nematophagous fungus Pochonia chlamydosporia in liquid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ojs.pphouse.org [ojs.pphouse.org]
- 13. growershouse.com [growershouse.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Potential of pure and mixed cultures of Cladosporium cladosporioides and Geotrichum candidum for application in bioremediation and detergent industry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. ijcmas.com [ijcmas.com]
- 20. Response Surface Methodology (RSM) Mediated Optimization of Medium Components for Mycelial Growth and Metabolites Production of Streptomyces alfalfae XN-04 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
Improving the titer of Cladospirone bisepoxide in bioreactor scale production.
This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the bioreactor production of Cladospirone bisepoxide from Cladosporium sp.. Given that this compound is a specialized secondary metabolite, this document synthesizes established principles of fungal fermentation and bioprocess optimization to provide a robust troubleshooting framework.
Introduction: The Challenge of Secondary Metabolite Production
Fungal secondary metabolites like this compound are often produced in response to environmental stress or specific developmental stages, making their large-scale production a significant challenge. Titers can be highly variable and are influenced by a complex interplay of genetic, physiological, and environmental factors. This guide provides a structured approach to systematically identify and overcome common bottlenecks in bioreactor-scale production.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Cladosporium sp. culture is growing well (high biomass), but the this compound titer is low. What is the likely cause?
This is a classic example of the decoupling between primary and secondary metabolism. High biomass indicates that the primary metabolic pathways (growth and replication) are functioning optimally. However, the biosynthetic gene cluster responsible for this compound may not be activated. This can be due to:
-
Nutrient Repression: High levels of readily available carbon (e.g., glucose) or nitrogen can suppress secondary metabolite production.
-
Sub-optimal Induction Conditions: The specific environmental cues (e.g., nutrient limitation, pH shift, presence of an elicitor) required to trigger the biosynthetic pathway may be absent.
-
Growth Phase Dependency: Production may be tightly linked to a specific growth phase (e.g., stationary phase), which has not been reached or sustained.
Q2: I'm observing significant batch-to-batch variability in my fermentation runs. What are the common sources of this inconsistency?
Batch-to-batch variability is a frequent issue in fermentation. Key sources include:
-
Inoculum Quality: Inconsistent age, viability, or morphology of the inoculum can lead to variable growth kinetics and final titers.
-
Media Preparation: Minor variations in media components, water quality, or sterilization procedures can have a significant impact.
-
Bioreactor Conditions: Fluctuations in pH, dissolved oxygen (DO), temperature, or agitation that are not tightly controlled can alter the metabolic state of the culture.
-
Raw Material Quality: Variability in complex media components (e.g., yeast extract, peptone) can be a major source of inconsistency.
Q3: What are "elicitors," and how can they be used to increase this compound production?
Elicitors are compounds that stimulate a stress response in the fungus, which can, in turn, activate dormant secondary metabolite biosynthetic pathways. They can be biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metals, signaling molecules). The mechanism involves triggering signaling cascades that upregulate the expression of the genes responsible for producing compounds like this compound.
Section 2: Troubleshooting Guide
Problem 1: Low or No Production of this compound
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for low this compound titer.
In-Depth Troubleshooting Steps:
-
Verify Analytical Method: Ensure your method for quantifying this compound is accurate and sensitive. Run a standard curve and check for interfering compounds in the culture broth.
-
Inoculum Development Protocol: Standardize your inoculum preparation.
-
Objective: To produce a consistent and viable inoculum.
-
Protocol:
-
Grow the Cladosporium sp. on a solid medium (e.g., Potato Dextrose Agar) for a fixed period (e.g., 7-10 days) at a controlled temperature (e.g., 25°C).
-
Prepare a spore suspension by flooding the plate with a sterile surfactant solution (e.g., 0.01% Tween 80) and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a seed culture flask with a defined spore concentration and incubate under controlled conditions (e.g., 25°C, 180 rpm) for a specific duration.
-
Use this seed culture to inoculate the bioreactor at a fixed percentage (e.g., 5-10% v/v).
-
-
-
Media Optimization: The composition of the culture medium is critical.
-
Carbon Source: Test alternative carbon sources or different C/N ratios. High glucose can be repressive; consider slower-metabolizing sugars or complex carbohydrates.
-
Nitrogen Source: The type of nitrogen (e.g., ammonium, nitrate, amino acids) can significantly influence secondary metabolism.
-
Precursor Supplementation: If parts of the biosynthetic pathway for this compound are known, consider adding precursor molecules to the medium.
-
Data Presentation: Example of Carbon Source Screening
| Carbon Source (20 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Glucose | 15.2 | 10.5 |
| Fructose | 14.8 | 15.2 |
| Sucrose | 12.5 | 25.8 |
| Maltose | 11.9 | 32.1 |
| Glycerol | 10.1 | 18.4 |
DCW: Dry Cell Weight
Problem 2: Production Stalls or Declines Prematurely
Potential Causes and Solutions:
-
Nutrient Limitation: A key nutrient may be depleted before the end of the fermentation.
-
Solution: Implement a fed-batch strategy. A concentrated feed of the limiting nutrient (often the carbon source) can be added during the production phase to sustain metabolism.
-
Fed-Batch Strategy Workflow
Caption: Diagram of a fed-batch fermentation strategy.
-
Product Degradation or Inhibition: The produced this compound might be unstable under the fermentation conditions or could be inhibiting its own production.
-
Solution: Consider in-situ product removal. Adding an adsorbent resin (e.g., XAD-16) to the bioreactor can bind the product as it is formed, preventing degradation and feedback inhibition.
-
-
Morphological Changes: Fungal morphology (pelleted vs. filamentous growth) can drastically affect production. Pelleted growth can lead to mass transfer limitations, while highly filamentous growth can increase viscosity and shear stress.
-
Solution: Control morphology by adjusting agitation speed, inoculum concentration, and media components (e.g., addition of talc or carboxymethyl cellulose).
-
Section 3: Advanced Optimization Strategies
Elicitation Protocol
-
Objective: To trigger a stress response and induce the this compound biosynthetic pathway.
-
Protocol:
-
Grow the culture to the late exponential phase.
-
Prepare a sterile stock solution of the chosen elicitor (e.g., jasmonic acid, salicylic acid, or a fungal cell wall extract).
-
Add the elicitor to the bioreactor at a pre-determined concentration.
-
Monitor the production of this compound over the subsequent 48-72 hours.
-
Signaling Pathway Hypothesis for Elicitation
Technical Support Center: Large-Scale Production of Cladospirone Bisepoxide
Welcome to the technical support center for the large-scale production of Cladospirone bisepoxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale experiments to industrial production of this promising fungal metabolite. Here, we synthesize established principles of fungal fermentation and natural product chemistry with specific insights into the unique challenges posed by this compound's spirobisnaphthalene structure.
Section 1: Fermentation and Scale-Up
The foundation of successful this compound production lies in a robust and optimized fermentation process. As a secondary metabolite, its yield is highly sensitive to a multitude of environmental and nutritional factors. Transitioning from shake flasks to large-scale bioreactors introduces significant challenges in maintaining optimal conditions for fungal growth and metabolite synthesis.
Troubleshooting Guide: Fermentation
| Observed Problem | Potential Causes | Recommended Actions & Scientific Rationale |
| Low Yield of this compound | 1. Suboptimal media composition. 2. Non-ideal fermentation parameters (pH, temperature, aeration). 3. Strain degradation or instability. 4. Insufficient precursor availability. | 1. Media Optimization: Systematically evaluate carbon and nitrogen sources. Polyketide biosynthesis, the pathway for this compound, is often triggered by specific nutrient limitations. Consider response surface methodology to efficiently screen for optimal concentrations. 2. Parameter Control: Establish and maintain optimal pH and temperature ranges. While specific optimal conditions for the producing fungus are proprietary, many fungi producing secondary metabolites have optimal temperatures between 25-30°C and pH ranges of 5.0-7.0. Implement a dissolved oxygen (DO) cascade control to ensure adequate oxygen supply, which is crucial for the epoxidation steps in the biosynthesis. 3. Strain Maintenance: Maintain a robust cell banking system with cryopreserved early-passage cultures to prevent strain degradation. Regularly re-screen isolates for productivity. 4. Precursor Supplementation: As this compound is a polyketide, ensure an adequate supply of acetate precursors. Consider fed-batch strategies to maintain precursor availability without causing metabolic overflow. |
| Foaming in the Bioreactor | 1. High protein content in the media. 2. Excessive agitation or aeration. 3. Cell lysis releasing intracellular proteins. | 1. Antifoam Agents: Implement an automated antifoam addition system. Use food-grade antifoams to avoid downstream contamination. 2. Process Optimization: Optimize agitation and aeration rates to minimize shear stress on the fungal mycelia while maintaining adequate oxygen transfer. 3. Culture Health Monitoring: Monitor cell viability to detect early signs of cell lysis. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in raw material quality. 2. Inconsistent inoculum preparation. 3. Fluctuations in bioreactor conditions. | 1. Raw Material QC: Implement stringent quality control for all media components. 2. Standardized Inoculum: Develop a standardized protocol for inoculum development, including spore concentration, age, and viability. 3. Process Analytical Technology (PAT): Utilize PAT tools for real-time monitoring and control of critical process parameters. |
Frequently Asked Questions (FAQs): Fermentation
Q1: What are the typical fermentation titers for this compound?
A1: Published literature indicates that through optimization of media and fermentation conditions, titers of up to 1.5 g/liter in shake flasks and 1.16 g/liter in bioreactors have been achieved.[1]
Q2: What is the biosynthetic origin of this compound?
A2: this compound is a polyketide, synthesized from acetate precursors.[2] The two epoxide oxygens are derived from atmospheric oxygen, highlighting the importance of proper aeration during fermentation.[2]
Q3: How can I increase the yield of this compound?
A3: Yield enhancement can be approached through several strategies:
-
Media and Process Optimization: As mentioned in the troubleshooting guide, systematically optimizing media components and fermentation parameters is crucial.
-
Strain Improvement: Consider classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing strains.
-
Precursor Feeding: A fed-batch strategy with acetate or a suitable precursor can boost production.
Section 2: Downstream Processing - Extraction
The initial recovery of this compound from the fermentation broth is a critical step that can significantly impact the overall yield and purity of the final product. The choice of extraction solvent and method must be carefully considered to ensure efficient recovery while minimizing the co-extraction of impurities.
Troubleshooting Guide: Extraction
| Observed Problem | Potential Causes | Recommended Actions & Scientific Rationale |
| Low Extraction Efficiency | 1. Inappropriate solvent selection. 2. Suboptimal pH during extraction. 3. Insufficient mixing/contact time. 4. Emulsion formation. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-butanol). The spirobisnaphthalene core of this compound suggests moderate polarity. 2. pH Adjustment: The pH of the aqueous phase can influence the partition coefficient of the target molecule. Experiment with pH adjustments prior to extraction. 3. Process Optimization: Optimize mixing speed and duration to maximize the interfacial area and contact time between the aqueous and organic phases. 4. Emulsion Breaking: If emulsions form, consider centrifugation, addition of salt, or use of a demulsifying agent. |
| Co-extraction of Impurities | 1. Non-selective solvent. 2. Extraction of pigments and other fungal metabolites. | 1. Selective Solvent System: A multi-step extraction with solvents of varying polarity can help to fractionate the extract and remove some impurities. 2. Pre-extraction Steps: Consider a pre-extraction of the biomass with a non-polar solvent like hexane to remove lipids before the main extraction. 3. Solid Phase Extraction (SPE): Utilize SPE as a clean-up step after the initial liquid-liquid extraction to remove highly polar or non-polar impurities. |
| Product Degradation during Extraction | 1. Unstable pH or high temperature. 2. Reactivity with the extraction solvent. | 1. Mild Conditions: Perform extractions at controlled, preferably reduced, temperatures. Avoid strongly acidic or basic conditions, as the epoxide rings are susceptible to opening under these conditions. 2. Solvent Purity: Use high-purity solvents to avoid reactions with contaminants. |
Frequently Asked Questions (FAQs): Extraction
Q1: What type of extraction is typically used for this compound?
A1: The literature describes solvent extraction of the culture broth as the primary method for isolating this compound.[1]
Q2: How can I minimize the extraction of unwanted pigments?
A2: Fungal fermentations often produce various pigments. To minimize their co-extraction, you can:
-
Use a more selective solvent system.
-
Employ adsorbents like activated carbon during or after extraction, but be cautious as this can also lead to loss of the target compound.
-
Optimize the fermentation conditions to reduce pigment production.
Section 3: Purification and Crystallization
The final steps in obtaining high-purity this compound involve chromatographic purification and crystallization. These stages are critical for removing closely related impurities and achieving the desired product specifications for research or pre-clinical studies.
Troubleshooting Guide: Purification & Crystallization
| Observed Problem | Potential Causes | Recommended Actions & Scientific Rationale |
| Poor Resolution in Chromatography | 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Presence of interfering impurities. | 1. Method Development: Systematically screen different chromatographic conditions (e.g., normal phase, reverse phase, different solvent gradients). For spirobisnaphthalenes, techniques like high-speed counter-current chromatography (HSCCC) have been shown to be effective. 2. Loading Study: Determine the optimal loading capacity of your column to avoid band broadening. 3. Sample Clean-up: Pre-purify the crude extract using techniques like SPE or flash chromatography before final purification. |
| Failure to Crystallize | 1. Presence of impurities inhibiting nucleation. 2. Suboptimal solvent system. 3. Supersaturation not achieved or too high. | 1. High Purity Required: Ensure the material is of high purity (>95%) before attempting crystallization. 2. Solvent Screening: Screen a variety of solvent/anti-solvent systems. 3. Controlled Cooling/Evaporation: Employ slow cooling or slow evaporation of the solvent to promote the formation of well-ordered crystals. Seeding with a small amount of existing crystals can also induce crystallization. |
| Oily or Amorphous Precipitate | 1. Rapid precipitation. 2. Presence of impurities. | 1. Slower Supersaturation: Reduce the rate of anti-solvent addition or cooling to allow for ordered crystal growth. 2. Further Purification: The material may require an additional chromatographic step to remove impurities that hinder crystallization. |
Frequently Asked questions (FAQs): Purification & Crystallization
Q1: What are some potential impurities to look out for?
A1: Given its biosynthetic pathway, potential impurities could include precursors like palmarumycin C12, other spirobisnaphthalene analogs, and various fungal pigments.
Q2: What is the stability of this compound in solution?
Visualizing the Workflow
Generalized Workflow for this compound Production
Caption: Overview of the production process for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields of this compound.
References
-
Petersen, F., Moerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103. [Link]
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153-157. [Link]
Sources
Technical Support Center: Enhancing the Stability and Shelf-Life of Cladospirone Bisepoxide
Welcome to the technical support center for Cladospirone bisepoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and maximize the shelf-life of this promising fungal metabolite.[1][2] This document synthesizes established principles of natural product chemistry with practical, field-proven insights to help you navigate the challenges of working with this complex molecule.
Introduction to this compound Stability
This compound is a structurally unique polyketide with significant antibiotic and antifungal activities.[2][3] Its complex architecture, featuring two highly strained epoxide rings, makes it particularly susceptible to degradation.[4][5] Understanding the inherent reactivity of these functional groups is paramount to maintaining the compound's integrity and ensuring the reproducibility of your experimental results.
The primary drivers of degradation for many natural products, including those with epoxide moieties, are temperature, moisture, light, and pH.[6][7] The epoxide rings in this compound are electrophilic sites prone to nucleophilic attack, leading to ring-opening reactions that compromise the molecule's structure and biological activity.[8][9] This guide will provide you with the knowledge and tools to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. The solid form is generally more stable than solutions.[3]
Q2: What are the first visual signs of degradation?
Visual signs of degradation in solid this compound can include a change in color or texture. In solution, degradation may manifest as discoloration, precipitation, or the appearance of particulate matter.[10]
Q3: Which solvents are recommended for dissolving this compound?
While specific solubility data is limited, analogous complex natural products are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is crucial to use anhydrous solvents to minimize hydrolysis of the epoxide rings. The choice of solvent may impact stability, so it is advisable to prepare solutions fresh for each experiment.
Q4: How does pH affect the stability of this compound in solution?
The epoxide rings of this compound are susceptible to both acid- and base-catalyzed hydrolysis.[5][8] Therefore, it is critical to maintain a neutral pH environment. Buffering your experimental solutions may be necessary to prevent pH shifts that could accelerate degradation.
Q5: Can I store this compound in solution?
If short-term storage of a solution is necessary, it should be stored at -20°C or lower in a tightly sealed vial, protected from light. However, for best results, it is highly recommended to prepare solutions fresh before use. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[11]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experimentation with this compound.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a previously active sample. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection).2. Prepare fresh solutions from a new stock of solid material.3. Perform a purity analysis (e.g., HPLC) on the suspect sample to check for degradation products.[12] |
| Appearance of new peaks in HPLC or LC-MS analysis. | Chemical degradation has occurred. | 1. Investigate the potential degradation pathway (e.g., hydrolysis, oxidation).2. Review the experimental protocol for potential sources of acid, base, or nucleophiles.3. Ensure the use of high-purity, anhydrous solvents. |
| Inconsistent experimental results between batches. | Variability in the stability of the compound. | 1. Implement a strict, standardized protocol for sample preparation and handling.2. Perform a stability study on your working solutions under your specific experimental conditions.3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Discoloration or precipitation in solution. | Compound degradation and/or poor solubility. | 1. Confirm the solvent is appropriate and of high purity.2. Prepare a more dilute solution.3. Filter the solution through a compatible syringe filter before use. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: A flowchart for troubleshooting this compound stability.
Experimental Protocols
To proactively manage the stability of this compound, a well-designed stability study is essential. The following protocol outlines a general approach for assessing stability in a specific solvent and temperature condition.
Protocol: Accelerated Stability Study of this compound in Solution
Objective: To determine the stability of this compound in a chosen solvent at an elevated temperature over a defined period.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol)
-
HPLC or LC-MS system
-
Incubator or oven set to a controlled temperature (e.g., 40°C)[11]
-
Amber glass vials with screw caps
-
Analytical balance
-
Pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the chosen anhydrous solvent to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Sample Aliquoting:
-
Aliquot the stock solution into multiple amber glass vials (e.g., 100 µL per vial).
-
Tightly cap the vials.
-
-
Time-Point Zero (T=0) Analysis:
-
Immediately analyze one of the aliquots using a validated HPLC or LC-MS method to determine the initial purity. This will serve as your baseline.
-
-
Incubation:
-
Place the remaining vials in an incubator set to the desired temperature (e.g., 40°C for an accelerated study).[11]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), remove one vial from the incubator.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by HPLC or LC-MS to determine the purity of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact this compound versus time to visualize the degradation kinetics.
-
Visualizing Key Factors in this compound Stability
The following diagram illustrates the key environmental factors that can impact the stability of this compound.
Caption: Factors influencing this compound degradation.
Conclusion
The chemical stability of this compound is a critical factor for obtaining reliable and reproducible results in research and development. By understanding the inherent reactivity of its epoxide functional groups and controlling environmental factors such as temperature, light, moisture, and pH, researchers can significantly enhance its shelf-life. The troubleshooting guides and experimental protocols provided in this document offer a framework for proactively managing the stability of this valuable compound.
References
-
The Utonagan Society. This compound. Available from: [Link]
-
Kesarwani, A., & Gupta, R. (2013). Novel approaches for stability improvement in natural medicines. AYU (An International Quarterly Journal of Research in Ayurveda), 34(3), 241. Available from: [Link]
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of antibiotics, 53(2), 153-157. Available from: [Link]
-
Schlingmann, G., West, R. R., Milne, L., Pearce, C. J., & Carter, G. T. (1994). Production of this compound, a new fungal metabolite. The Journal of antibiotics, 47(10), 1098-1103. Available from: [Link]
-
BiomeCentric. (2025). Product stability testing: How to avoid costly formula failures. Available from: [Link]
-
Cosmetics & Toiletries. (2014). Uncovering Stability Issues: The Obvious and Not So Obvious. Available from: [Link]
-
Singh, S., & Gupta, R. (2014). Factors affecting stability of natural medicines. International Journal of Pharmaceutical Sciences and Research, 5(8), 3145. Available from: [Link]
-
Nutrasource. (2019). Common Stability Testing Questions for Natural Health Products (Canada) and Dietary Supplements (U.S.). Available from: [Link]
-
Wikipedia. Epoxide. Available from: [Link]
-
Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available from: [Link]
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Available from: [Link]
-
Reddy, G. S., & Kumar, A. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia pharmaceutica, 82(4), 777-791. Available from: [Link]
-
Pearson. In Chapter 13, we learned that epoxide opening can give different.... Available from: [Link]
Sources
- 1. This compound | The Utonagan Society [theutonagansociety.com]
- 2. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound I CAS#: 152607-03-9 I metabolite from cultures of a fungus I InvivoChem [invivochem.com]
- 4. Epoxide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In Chapter 13, we learned that epoxide opening can give different... | Study Prep in Pearson+ [pearson.com]
- 10. Product stability testing: How to avoid costly formula failures — BiomeCentric [biomecentric.com.au]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Cladospirone Bisepoxide Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the fermentation of Cladospirone bisepoxide. Drawing from established principles of mycology and fermentation science, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome common low-yield issues and optimize your production process.
Introduction to this compound Fermentation
This compound (also known as palmarumycin C13) is a fungal secondary metabolite belonging to the spirobisnaphthalene family of polyketides.[1] It is produced by the coelomycete fungus Sphaeropsidales sp. (strain F-24'707).[2] The biosynthesis of this complex molecule proceeds through the polyketide pathway, starting from acetate precursors.[2] While titers of up to 1.5 g/L have been reported through the optimization of media and fermentation conditions, achieving consistent and high yields can be challenging.[3] This guide will address these challenges systematically.
Troubleshooting Guide: A Symptom-Based Approach
Low yield in this compound fermentation can manifest in various ways. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low or No Biomass Production
A primary cause of low product yield is insufficient growth of the producing organism. If you observe low cell density, consider the following:
-
Inoculum Quality: The health and viability of your seed culture are paramount. Ensure you are using a fresh, actively growing culture for inoculation. Sub-culturing an aging or stressed inoculum can lead to a significant lag phase and poor growth.
-
Media Composition: The growth medium may be suboptimal. Review your carbon and nitrogen sources. While specific optimal media for Sphaeropsidales sp. F-24'707 are proprietary, a good starting point is a medium rich in complex carbohydrates and organic nitrogen.
-
Protocol for Media Component Screening: Employ the "One Strain, Many Compounds" (OSMAC) approach by systematically varying media components.[4][5][6] Start with a basal medium and create variations with different carbon sources (e.g., glucose, maltose, starch) and nitrogen sources (e.g., yeast extract, peptone, casamino acids).[4] Monitor both biomass and this compound production to identify optimal components.
-
-
Contamination: Microbial contamination can outcompete your production strain for nutrients.[7] Regularly check your cultures for foreign microbes under a microscope. Common fungal contaminants in industrial settings include Aspergillus, Penicillium, and other Cladosporium species.
Issue 2: Good Biomass, but Low this compound Titer
This common scenario suggests that the culture conditions are favoring primary metabolism (growth) over secondary metabolism (product formation).
-
Sub-optimal Fermentation Parameters:
-
pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake. For many filamentous fungi, a pH range of 5.0-7.0 is optimal for secondary metabolite production. It is crucial to monitor and control the pH throughout the fermentation.
-
Temperature: Temperature affects both fungal growth and enzyme kinetics. While optimal growth for Sphaeropsidales species is often around 25-28°C, secondary metabolite production may be favored at a slightly different temperature.[8] A temperature shift strategy (e.g., an initial phase at a higher temperature for biomass accumulation, followed by a shift to a lower temperature for production) can be effective.
-
Aeration and Agitation: As an aerobic process, oxygen supply is critical. Low dissolved oxygen (DO) can be a limiting factor.[9] Conversely, excessive shear stress from high agitation rates can damage mycelia. The goal is to maintain an adequate DO level while minimizing shear.
-
-
Precursor Limitation: this compound is a polyketide synthesized from acetyl-CoA. If the intracellular pool of this precursor is limited, the yield will be low.
-
Acetate Feeding: A fed-batch strategy with intermittent or continuous feeding of acetic acid can bolster the acetyl-CoA pool.[10][11] This should be done carefully to avoid rapid pH drops and acetate toxicity. A pH-coupled feeding strategy, where acetic acid is used to control the pH, can be an elegant solution.[10][11]
-
-
Metabolic Bottlenecks: The biosynthetic pathway to this compound involves several enzymatic steps, including oxidations catalyzed by P450 enzymes.[12][13] If any of these enzymes are not expressed or are inactive, the pathway can be blocked.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a fermentation medium for this compound production?
A1: While the exact optimized medium is often proprietary, a good starting point for many filamentous fungi, including Sphaeropsidales species, is a complex medium. A representative composition could be:
| Component | Concentration (g/L) | Purpose |
| Maltose | 30 - 50 | Carbon Source |
| Yeast Extract | 10 - 20 | Nitrogen & Vitamin Source |
| Soytone | 5 - 15 | Nitrogen Source |
| K2HPO4 | 1 - 2 | Buffering Agent & Phosphorus Source |
| MgSO4·7H2O | 0.5 - 1 | Trace Element |
| Trace Element Solution | 1 mL | Co-factors for Enzymes |
This composition should be systematically optimized using response surface methodology (RSM) for your specific laboratory conditions.[15]
Q2: How can I monitor the production of this compound during fermentation?
A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for quantifying this compound. A published method for the related palmarumycins C12 and C13 (this compound) can be adapted.[1]
-
Protocol for HPLC Analysis:
-
Sample Preparation: Extract a known volume of the fermentation broth with an equal volume of ethyl acetate. Evaporate the organic solvent and redissolve the residue in a known volume of methanol.
-
Chromatographic Conditions:
-
Quantification: Use a calibration curve generated with a purified standard of this compound.
-
Q3: What do healthy Sphaeropsidales sp. mycelia look like in submerged culture?
A3: In submerged culture, healthy Sphaeropsidales sp. should form dispersed mycelia or small pellets. Large, dense pellets can lead to mass transfer limitations (oxygen and nutrients not reaching the center of the pellet), which can negatively impact production. The morphology can be influenced by agitation speed and media composition.
Q4: My fermentation is producing a yellow pigment instead of this compound. What is happening?
A4: The production of different secondary metabolites can be triggered by slight changes in culture conditions.[5][6] The yellow pigment could be another polyketide synthesized by Sphaeropsidales sp.. This highlights the importance of tightly controlling your fermentation parameters. Re-evaluate your media composition, pH, and temperature to steer the metabolism towards your target compound.
Q5: What are the best practices for preventing contamination?
A5: Strict aseptic technique is crucial.
-
Sterilize all media and equipment thoroughly.
-
Work in a laminar flow hood for all inoculations and sampling.
-
Maintain positive pressure in your bioreactor.
-
Regularly inspect your cultures for any signs of contamination.
Visualizing Key Processes
Troubleshooting Workflow for Low Yield
Caption: A simplified overview of the biosynthetic pathway.
References
-
Cai, Y., et al. (2012). Enhancement of Palmarumycin C12 and C13 Production in Liquid Culture of the Endophytic Fungus Berkleasmium sp. Dzf12 by Oligosaccharides from Its Host Plant Dioscorea zingiberensis. Molecules, 17(9), 11035-11048. Available from: [Link]
-
Bode, H. B., et al. (2020). Triaging of Culture Conditions for Enhanced Secondary Metabolite Diversity from Different Bacteria. Preprints.org. Available from: [Link]
-
Gotz, M. (2019). Targeted and non-targeted studies on Alternaria alternata metabolites. mediaTUM. Available from: [Link]
-
Petersen, F., et al. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103. Available from: [Link]
-
Bode, H. B., et al. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153-157. Available from: [Link]
-
Scherlach, K., & Hertweck, C. (2020). Triaging of Culture Conditions for Enhanced Secondary Metabolite Diversity from Different Bacteria. ResearchGate. Available from: [Link]
-
Schulz, B., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Methods and Protocols, 6(4), 74. Available from: [Link]
-
Scherlach, K., & Hertweck, C. (2020). Triaging of Culture Conditions for Enhanced Secondary Metabolite Diversity from Different Bacteria. PMC. Available from: [Link]
-
Koevilein, A., et al. (2022). Optimization of L-malic acid production from acetate with Aspergillus oryzae DSM 1863 using a pH-coupled feeding strategy. Microbial Cell Factories, 21(1), 241. Available from: [Link]
-
Wang, M., et al. (2016). Synthesis of palmarumycin CP17 analogues 18–20 and demethylation products of 5, 18 and 19. ResearchGate. Available from: [Link]
-
Koevilein, A., et al. (2022). Optimization of L-malic acid production from acetate with Aspergillus oryzae DSM 1863 using a pH-coupled feeding strategy. Microbial Cell Factories, 21, 241. Available from: [Link]
-
Butler, M., et al. (2006). The effect of dissolved oxygen on the production and the glycosylation profile of recombinant human erythropoietin produced from CHO cells. ResearchGate. Available from: [Link]
-
Bode, H. B., & Zeeck, A. (2013). Exploring Structural Diversity of Microbe Secondary Metabolites Using OSMAC Strategy: A Literature Review. PMC. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Fungal Secondary Metabolism: Discovery and Characterization of Biologically Active Compounds. MDPI. Available from: [Link]
-
Wang, M., et al. (2016). Total Synthesis and Antifungal Activity of Palmarumycin CP17 and Its Methoxy Analogues. Molecules, 21(5), 617. Available from: [Link]
-
Stasiewicz, M., et al. (2023). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. Available from: [Link]
-
Sampaio, P. N., et al. (2011). Optimization of the culture medium composition using response surface methodology for new recombinant cyprosin B production in bioreactor for cheese production. ResearchGate. Available from: [Link]
-
Lee, J. Y., et al. (2021). Optimization of Medium Composition for Biomass Production of Lactobacillus plantarum 200655 Using Response Surface Methodology. Foods, 10(6), 1238. Available from: [Link]
-
Koirala, P., et al. (2016). New insights into the formation of fungal aromatic polyketides. PMC. Available from: [Link]
-
Chen, Y., et al. (2024). Elucidation of Palmarumycin Spirobisnaphthalene Biosynthesis Reveals a Set of Previously Unrecognized Oxidases and Reductases. Angewandte Chemie International Edition, 63(16), e202401979. Available from: [Link]
-
Butler, M., et al. (2006). The effect of dissolved oxygen on the production and the glycosylation profile of recombinant human erythropoietin produced from CHO cells. Biotechnology and Bioengineering, 94(3), 471-484. Available from: [Link]
-
Khan, M. A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. ResearchGate. Available from: [Link]
-
Schulz, B., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. ResearchGate. Available from: [Link]
-
Rateb, M. E., et al. (2017). Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation. Frontiers in Microbiology, 8, 1293. Available from: [Link]
-
Tiso, T., et al. (2022). Optimized Feeding Strategies for Biosurfactant Production from Acetate by Alcanivorax borkumensis SK2. Fermentation, 8(9), 461. Available from: [Link]
-
Catastini, M., et al. (2021). The purification performance of LaVie system: effect of free chlorine and dissolved oxygen concentration. HAL Open Science. Available from: [Link]
-
Singh, V., et al. (2016). Strategies for Fermentation Medium Optimization: An In-Depth Review. PMC. Available from: [Link]
-
Wang, Y., et al. (2012). A Validated UV-HPLC Method for Determination of Chlorogenic Acid in Lepidogrammitis Drymoglossoides (Baker) Ching, Polypodiaceae. Pharmacognosy Magazine, 8(31), 213-217. Available from: [Link]
-
Chen, Y., et al. (2024). Elucidation of Palmarumycin Spirobisnaphthalene Biosynthesis Reveals a Set of Previously Unrecognized Oxidases and Reductases. ResearchGate. Available from: [Link]
-
Zhang, D., et al. (2023). Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304. PMC. Available from: [Link]
-
Khan, M. A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Semantic Scholar. Available from: [Link]
-
Lozano, G. L., et al. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. PMC. Available from: [Link]
-
Sari, E. P., et al. (2024). Optimization of Media Compositions and Fermentation Conditions to Maximize Viable Cells and Biomass Production of Lactiplantibacillus plantarum DLBSK207 Using Response Surface Methodology. ResearchGate. Available from: [Link]
-
Valarezo, E., et al. (2023). A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. MDPI. Available from: [Link]
-
Dufossé, L., et al. (2017). Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats. Journal of Fungi, 3(3), 34. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Triaging of Culture Conditions for Enhanced Secondary Metabolite Diversity from Different Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. The effect of dissolved oxygen on the production and the glycosylation profile of recombinant human erythropoietin produced from CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of L-malic acid production from acetate with Aspergillus oryzae DSM 1863 using a pH-coupled feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Elucidation of Palmarumycin Spirobisnaphthalene Biosynthesis Reveals a Set of Previously Unrecognized Oxidases and Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Structural Diversity of Microbe Secondary Metabolites Using OSMAC Strategy: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Medium Composition for Biomass Production of Lactobacillus plantarum 200655 Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting the crystallization process of Cladospirone bisepoxide.
Welcome to the dedicated technical support guide for the crystallization of Cladospirone bisepoxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this complex fungal metabolite. Our approach is rooted in first principles of physical chemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: The Underlying Science: "Oiling out," or the formation of a liquid phase instead of a solid crystalline phase, is a common problem in crystallization. It typically occurs when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solute in that specific solvent environment (eutectic). The solute molecules, rich in potential energy, crash out of solution as a disordered, supercooled liquid phase because they lack the time or have too much thermal energy to arrange themselves into an ordered crystal lattice.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation: The primary goal is to approach the saturation point more slowly.
-
Slower Cooling: Instead of placing your flask in an ice bath, allow it to cool to room temperature on the benchtop, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). A programmable cooling bath is ideal for precise control.
-
Use a Co-solvent System: Start by dissolving the this compound in a "good" solvent (one in which it is highly soluble, like acetone or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent, like hexane or water) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. This point of incipient turbidity is the metastable zone boundary, an ideal starting point for crystallization upon slow cooling.
-
-
Lower the Crystallization Temperature: If oiling out persists, it may be that the solubility of the oil in the solvent is too high at the current temperature. Repeating the experiment at a lower overall temperature can increase the viscosity of the oil and favor nucleation.
-
Increase Solute Concentration: Counter-intuitively, starting with a more concentrated solution can sometimes help. This reduces the amount of anti-solvent needed and can sometimes push the equilibrium towards crystallization over liquid-liquid phase separation.
FAQ 2: I am not getting any crystals at all, even after several days. What are my next steps?
A2: The Underlying Science: The complete failure of crystals to form is usually due to one of two reasons: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the initial formation of a stable crystal seed). For a complex molecule like this compound, which has multiple chiral centers and flexible regions, self-assembly into a lattice can be kinetically challenging.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside of the glass flask at the meniscus with a glass rod. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.
-
Seed Crystals: If you have a previous batch of crystalline material, add a single, tiny crystal to the supersaturated solution. This bypasses the difficult primary nucleation step entirely.
-
Ultrasonication: A brief (30-60 second) pulse in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
-
-
Increase Supersaturation:
-
Slow Evaporation: Cover your flask with a cap or septum that has a needle inserted through it. This allows the solvent to evaporate very slowly over days or weeks, gradually increasing the concentration. This is a very gentle method that often yields high-quality crystals.
-
Add More Anti-solvent: If using a co-solvent system, add a small amount more of the "poor" solvent.
-
-
Re-evaluate Your Solvent System: It is possible that the chosen solvent is too good, keeping the this compound happily in solution. A systematic solvent screen is the next logical step.
FAQ 3: My product precipitates as a fine powder or amorphous solid, not crystals. How can I improve crystal quality?
A3: The Underlying Science: The formation of an amorphous solid or a microcrystalline powder indicates that nucleation was far too rapid and widespread, leading to the simultaneous growth of countless tiny crystals that did not have time to mature into larger, more ordered structures. The goal is to favor crystal growth over nucleation.
Troubleshooting Protocol:
-
Reduce the Number of Nucleation Sites: This is achieved by slowing down the process. All the methods described in A1 for slowing supersaturation (slower cooling, slower addition of anti-solvent) are directly applicable here.
-
Utilize a "Ripening" Process:
-
Temperature Cycling (Ostwald Ripening): After the initial formation of the microcrystalline solid, gently warm the solution to re-dissolve the smallest and most imperfect crystals. Then, cool it down again very slowly. The more stable, larger crystals will act as seeds for the dissolved material to deposit onto, leading to an overall increase in crystal size and quality over several cycles.
-
-
Vapor Diffusion: This is an excellent and highly controlled method for growing high-quality single crystals, especially for challenging molecules.
-
Method: Dissolve your compound in a small amount of a relatively non-volatile "good" solvent (e.g., ethyl acetate) and place this vial inside a larger, sealed jar. In the bottom of the larger jar, place a pool of a volatile "poor" solvent (e.g., pentane or hexane). The poor solvent will slowly diffuse in the vapor phase into your compound's solution, gradually inducing crystallization.
Caption: Vapor diffusion experimental setup.
-
FAQ 4: How do I choose the right solvent system for this compound crystallization?
A4: The Underlying Science: The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures but only sparingly soluble at low temperatures. For a molecule like this compound, which possesses polar epoxide and carbonyl groups as well as nonpolar hydrocarbon regions, a solvent of intermediate polarity or a binary solvent mixture is often the best choice.
Systematic Approach to Solvent Selection:
-
Initial Solubility Tests: Test the solubility of a few milligrams of your compound in a range of solvents (~0.5 mL) at room temperature and upon heating. See the table below for a starting point.
-
Identify "Good" and "Poor" Solvents:
-
"Good" solvents will dissolve the compound completely at room temperature or with gentle warming.
-
"Poor" solvents will fail to dissolve the compound even upon heating.
-
-
Test Co-solvent Systems: The most powerful technique is to combine a "good" solvent with a "poor" solvent. Dissolve the compound in a minimum amount of the hot "good" solvent, then titrate with the "poor" solvent until turbidity appears. If crystals form upon cooling, you have found a promising system.
Solvent Property Summary Table
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| Non-Polar | |||
| Hexane | 0.1 | 69 | Often used as an anti-solvent (poor). |
| Toluene | 2.4 | 111 | Good for less polar molecules. |
| Intermediate | |||
| Diethyl Ether | 2.8 | 35 | Volatile, good for slow evaporation. |
| Dichloromethane | 3.1 | 40 | Good general-purpose solvent. |
| Ethyl Acetate | 4.4 | 77 | Excellent starting point for esters. |
| Acetone | 5.1 | 56 | Strong solvent, often needs an anti-solvent. |
| Polar | |||
| Isopropanol | 3.9 | 82 | Can form hydrogen bonds. |
| Ethanol | 4.3 | 78 | Often used in combination with water. |
| Methanol | 5.1 | 65 | Highly polar, dissolves polar compounds. |
| Water | 10.2 | 100 | Good anti-solvent for non-polar compounds. |
Troubleshooting Workflow for Solvent Selection
Caption: Decision tree for systematic solvent selection.
References
-
Title: Crystallization Source: University of California, Los Angeles (UCLA) Chemistry and Biochemistry URL: [Link]
-
Title: Recrystallization Source: Organic Chemistry @ CU Boulder URL: [Link]
-
Title: Recrystallization Source: Massachusetts Institute of Technology (MIT) Department of Chemistry URL: [Link]
Methods to improve the purity of extracted Cladospirone bisepoxide.
Welcome to the technical support center for the purification of Cladospirone bisepoxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the purification of this potent fungal metabolite. Our aim is to equip you with the knowledge to enhance the purity, yield, and stability of your isolated this compound.
Frequently Asked Questions (FAQs)
What is this compound and why is its purity important?
This compound is a fungal secondary metabolite belonging to the spirobisnaphthalene family of polyketides.[1] It exhibits selective antibiotic and antifungal activities, making it a compound of interest for drug discovery. High purity is critical for accurate biological assays, understanding its mechanism of action, and ensuring reproducibility in preclinical studies. Impurities can lead to misleading biological data and interfere with downstream applications.
What are the common methods for extracting and initially purifying this compound?
The initial isolation of this compound from fungal cultures, typically from a coelomycete, involves solvent extraction of the culture broth. Common solvents for extracting spirobisnaphthalenes and other fungal polyketides include ethyl acetate, methanol, and chloroform.[2][3][4] Following extraction, a preliminary purification is often performed using techniques like silica gel column chromatography or solid-phase extraction (SPE) to remove highly polar and non-polar impurities, such as lipids and pigments.[5]
What are the likely impurities I might encounter when purifying this compound?
During the purification of this compound, you are likely to encounter other structurally related spirobisnaphthalenes that are co-produced by the fungus. These can include various palmarumycins and diepoxins.[2][6] These compounds often have similar polarities and chromatographic behavior, making their separation challenging. Other potential impurities include pigments and lipids from the fungal culture.[5][7]
What are the recommended storage conditions for this compound to prevent degradation?
While specific stability data for this compound is limited, it is advisable to store the purified compound as a solid at low temperatures, such as -20°C, and protected from light. For solutions, it is best to use aprotic solvents and store them at low temperatures for short periods. The stability of similar fungal pigments has been shown to be sensitive to pH and temperature, with greater stability at acidic pH and lower temperatures.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may face during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction and Chromatography
Possible Causes and Solutions:
-
Incomplete Extraction:
-
Explanation: The choice of extraction solvent and method may not be optimal for this compound.
-
Solution: Experiment with a combination of solvents of varying polarities. For instance, a sequential extraction with ethyl acetate followed by methanol can capture a broader range of metabolites. Ensure thorough mixing and sufficient extraction time.
-
-
Degradation During Extraction:
-
Explanation: this compound may be sensitive to prolonged exposure to certain solvents, high temperatures, or pH changes during extraction.
-
Solution: Perform extractions at room temperature or below. Avoid prolonged exposure to harsh conditions. If possible, buffer your extraction solvent to maintain a neutral or slightly acidic pH.
-
-
Suboptimal Chromatographic Conditions:
-
Explanation: The stationary and mobile phases used in your initial column chromatography may not be suitable for retaining and then eluting this compound effectively.
-
Solution:
-
Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Reversed-Phase Chromatography (C18): Begin with a polar mobile phase (e.g., water/acetonitrile or water/methanol) and increase the organic solvent concentration.
-
Use Thin Layer Chromatography (TLC) to scout for optimal solvent systems before committing to a column run.
-
-
Issue 2: Co-elution of Structurally Similar Impurities with this compound
The Challenge of Separating Spirobisnaphthalenes
Spirobisnaphthalenes like palmarumycins and other diepoxins often possess very similar polarities and molecular weights to this compound, leading to overlapping peaks in chromatography.[2][6]
Troubleshooting Workflow for Co-eluting Impurities
Caption: Troubleshooting workflow for separating co-eluting impurities.
Detailed Strategies:
-
Optimize Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Explanation: Prep-HPLC offers higher resolution than standard column chromatography and is a powerful tool for separating closely related compounds.[9]
-
Protocol:
-
Column Selection: A reversed-phase C18 column is a good starting point. For challenging separations, consider columns with different selectivities, such as phenyl-hexyl or cyano phases.
-
Mobile Phase Optimization:
-
Solvent System: Acetonitrile/water or methanol/water are common choices. Isocratic elution (constant mobile phase composition) can provide better resolution for closely eluting peaks than a gradient.
-
Additives: Small amounts of additives like formic acid or trifluoroacetic acid (0.05-0.1%) can improve peak shape and selectivity for acidic compounds.
-
-
Flow Rate and Temperature: Lowering the flow rate can increase resolution. Optimizing the column temperature can also alter selectivity.[10]
-
-
-
Alternative Chromatographic Techniques:
-
Explanation: When HPLC resolution is insufficient, more advanced techniques may be necessary.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and improving recovery. It has been successfully used for the preparative separation of spirobisnaphthalenes.[2][6]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography with a lipophilic stationary phase is effective for separating compounds based on size and polarity in organic solvents. It is often used as a polishing step.[11]
-
-
Recrystallization:
-
Explanation: Recrystallization is a powerful final purification step for obtaining highly pure crystalline solids.[7] The principle is based on the differential solubility of the target compound and impurities in a given solvent at different temperatures.
-
Protocol:
-
Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing polyketides include methanol, ethanol, acetone, or mixtures with water.
-
Procedure: Dissolve the impure solid in a minimal amount of hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[12] Rapid cooling can lead to the trapping of impurities.[13]
-
Washing and Drying: Once crystals have formed, collect them by filtration and wash with a small amount of cold solvent to remove any adhering impurities. Dry the crystals thoroughly.
-
-
Issue 3: Suspected Degradation of this compound During Purification
Indicators of Degradation:
-
Appearance of new, unexpected peaks in your chromatograms.
-
A decrease in the expected peak area of this compound over time.
-
Color changes in your sample.
Preventative Measures:
-
Temperature Control:
-
Explanation: Many complex natural products are thermally labile.
-
Solution: Keep samples cold whenever possible. Use a refrigerated autosampler for HPLC and conduct column chromatography in a cold room if feasible. During solvent evaporation, use a rotary evaporator with a water bath set to a low temperature.
-
-
pH Management:
-
Explanation: Extreme pH values can catalyze the degradation of sensitive functional groups. The stability of fungal pigments has been shown to be pH-dependent.[8]
-
Solution: Avoid strong acids and bases in your mobile phases unless necessary for ionization and retention. If acidic or basic conditions are required, neutralize the collected fractions as soon as possible.
-
-
Light Protection:
-
Explanation: Exposure to UV light can cause photodegradation of some compounds.
-
Solution: Use amber vials or wrap your glassware in aluminum foil to protect your sample from light, especially if it will be sitting in an autosampler for an extended period.
-
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for Spirobisnaphthalenes
| Purification Technique | Typical Purity Achieved | Throughput | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | 50-80% | High | Cost-effective, good for initial cleanup | Lower resolution for similar compounds |
| Preparative HPLC | >95% | Medium | High resolution, reproducible | Higher cost, potential for sample loss |
| HSCCC | 70-95% (in a single step)[2] | High | No solid support, high recovery | Requires specialized equipment |
| Recrystallization | >99% | Low to Medium | Excellent for final polishing, highly pure product | Dependent on finding a suitable solvent system |
Experimental Workflow Diagram
Sources
- 1. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative Separation of Spirobisnaphthalenes from Endophytic Fungus Berkleasmium sp. Dzf12 by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New spirobisnaphthalenes from an endolichenic fungus strain CGMCC 3.15192 and their anticancer effects through the P53–P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Spirobisnaphthalenes from the Mangrove-Derived Fungus Rhytidhysteron sp. AS21B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | AVIA BIOSYSTEMS [aviabiosystems.com]
- 13. achievechem.com [achievechem.com]
Strategies to minimize the degradation of Cladospirone bisepoxide during storage.
Welcome to the technical support center for Cladospirone bisepoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for minimizing degradation during storage and experimental handling. As a complex natural product featuring two reactive epoxide moieties, this compound requires careful handling to ensure its integrity and the reproducibility of your experimental results. This document offers a combination of theoretical understanding and practical, field-proven advice to help you navigate the challenges associated with this promising compound.
Understanding the Inherent Instability of this compound
This compound's therapeutic potential is intrinsically linked to its chemical structure, which includes two strained three-membered epoxide rings.[1][2][3] While essential for its biological activity, these epoxides are also the primary sites of degradation.[4][5][6] Epoxide rings are susceptible to nucleophilic attack, which can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of less active or inactive diol products.[4][5][6][7][8][9][10] Furthermore, exposure to environmental factors such as light, elevated temperatures, and oxygen can also contribute to its degradation.[11][12][13][14][15][16]
This guide will provide you with the necessary knowledge and protocols to mitigate these degradation pathways, ensuring the stability and reliability of your this compound samples.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What are the primary drivers of this compound degradation?
A1: The degradation of this compound is primarily driven by the reactivity of its two epoxide rings. The main contributing factors are:
-
pH-mediated Hydrolysis: Both acidic and basic conditions can catalyze the ring-opening of the epoxides, leading to the formation of diols.[4][5][6][7][8][9][10] Even seemingly neutral solutions can have a localized pH at surfaces that can promote degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation of this compound.[11][14][15]
-
Light Exposure (Photodegradation): UV and even visible light can provide the energy to initiate degradative photochemical reactions.[12][13][16][17]
-
Oxidation: The presence of oxygen and certain reactive oxygen species can lead to oxidative degradation of the molecule.[12][18][19]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions, summarized in the table below:
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | More stable than solutions due to reduced molecular mobility and absence of solvent-mediated degradation pathways. |
| Temperature | -20°C or -80°C | Reduces the rate of thermal degradation and other chemical reactions.[11][14][15] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation.[12][18][19] |
| Light | Protected from light (amber vial) | Prevents photodegradation.[12][13][16][17] |
| Container | Tightly sealed, low-protein binding vial | Prevents moisture absorption and interaction with the container surface. |
Q3: I've dissolved this compound in a solvent for my experiments. How long is it stable in solution?
A3: The stability of this compound in solution is significantly lower than in its solid form and is highly dependent on the solvent and storage conditions. As a general guideline:
-
Solvent Choice: Use anhydrous, aprotic solvents like DMSO or DMF for preparing stock solutions. Avoid protic solvents like methanol or ethanol if possible, as they can act as nucleophiles in ring-opening reactions. If aqueous buffers are required, prepare them fresh and use them immediately.
-
pH of Aqueous Solutions: If you must use an aqueous buffer, maintain a pH as close to neutral (6.5-7.5) as possible. Avoid acidic or basic buffers.
-
Storage of Solutions: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, it is highly recommended to prepare them fresh for each experiment.
Q4: I see a new, more polar peak in my HPLC analysis of a stored this compound sample. What could it be?
A4: A new, more polar peak is a strong indicator of degradation. The most likely culprits are the diol products formed from the hydrolysis of one or both epoxide rings. The addition of two hydroxyl groups significantly increases the polarity of the molecule, leading to an earlier elution time on a reverse-phase HPLC column. The diagram below illustrates this likely degradation pathway.
Caption: Predicted hydrolytic degradation of this compound.
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during the handling and analysis of this compound.
Guide 1: Preparation of a Stable Stock Solution
Objective: To prepare a stock solution of this compound with minimal initial degradation.
Protocol:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Selection: Use anhydrous, aprotic dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) of the highest available purity.
-
Dissolution: Add the appropriate volume of solvent to the vial to achieve the desired concentration. Gently vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating.
-
Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in low-protein binding microcentrifuge tubes. Purge the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing tightly.
-
Long-term Storage: Store the aliquots at -80°C and protect them from light.
Guide 2: Assessing the Purity of a Stored Sample
Objective: To determine if a stored sample of this compound has undergone degradation.
Workflow Diagram:
Caption: Workflow for assessing the purity of this compound.
Methodology:
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution to a suitable concentration for HPLC analysis using the mobile phase as the diluent.
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be a good starting point. The formic acid helps to protonate the hydroxyl groups and improve peak shape, but be aware that prolonged exposure to acidic conditions can promote degradation.
-
Detection: Monitor at a wavelength where this compound has a strong absorbance (this may need to be determined empirically, but a scan from 200-400 nm is a good starting point).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks that appear.
-
Calculate the purity as the percentage of the parent peak area relative to the total peak area.
-
A significant increase in the area of more polar, earlier-eluting peaks is a strong indication of degradation.
-
-
Further Characterization (if degradation is observed):
-
LC-MS: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the degradation products. The expected diol products will have a mass increase of 18 Da (for a single hydrolysis) or 36 Da (for double hydrolysis) compared to the parent compound.[20][][22]
-
NMR: For unambiguous structural elucidation of the degradation products, preparative HPLC can be used to isolate the impurities, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[23][24][25][26][27][28][29]
-
References
-
Mechanisms for initiating thermal degradation of certain anhydride‐cured epoxides. Journal of Applied Polymer Science. [Link]
-
Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]
-
Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]
-
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. Testbook. [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]
-
Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. [Link]
-
Video: Base-Catalyzed Ring-Opening of Epoxides. JoVE. [Link]
-
Epoxide Reactions. BYJU'S. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
Photo-Oxidation of High Performance Epoxy Networks: Correlation between the Molecular Mechanisms of Degradation and the Viscoelastic and Mechanical Response. Macromolecules - ACS Publications. [Link]
-
A mild and efficient oxidative degradation system of epoxy thermosets: full recovery and degradation mechanism. Green Chemistry (RSC Publishing). [Link]
-
Photodegradation mechanisms and physico-chemical properties of EPON-IPD epoxy-based polymers. Polymer Degradation and Stability. [Link]
-
THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]
-
Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. [Link]
-
How Does Thermal Degradation Affect Epoxy Resins? Chemistry For Everyone - YouTube. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]
-
The thermal degradation of some epoxy resins. ResearchGate. [Link]
-
Study of Photodegradation of Epoxy Polymer by Using Slow Positron Annihilation Spectroscopy. NIST - National Institute of Standards and Technology. [Link]
-
Characterization of the degradation products of lignocellulosic biomass by using tandem mass spectrometry experiments, model compounds, and quantum chemical calculations. PubMed. [Link]
-
Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube. [Link]
-
This compound | C20H14O7 | CID 139588885. PubChem - NIH. [Link]
-
Peptide Degradation Product Characterization. ResolveMass Laboratories Inc. [Link]
-
Manufacturing and Degradation Impurities. Hypha Discovery. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques | Request PDF. ResearchGate. [Link]
-
Thermal‐Oxidative Degradation of Epoxy and Epoxy‐Bismaleimide Networks: Kinetics and Mechanism | Request PDF. ResearchGate. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
-
Environmental degradation of epoxy–organoclay nanocomposites due to UV exposure. Part I: Photodegradation | Request PDF. ResearchGate. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - NIH. [Link]
-
Oxidation of Epoxies: Chemical Mechanisms and Their Effect on Macromolecular Mobility and Physical Properties | Request PDF. ResearchGate. [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. IJRPR. [Link]
-
Epoxide. Wikipedia. [Link]
-
HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS. Research Square. [Link]
-
Can we monitor the degradation of drugs using UV spectroscopy instead of using HPLC? ResearchGate. [Link]
-
Biosynthesis of this compound, a member of the spirobisnaphthalene family. Journal of Antibiotics. [Link]
-
Epoxides: an underestimated lipid oxidation product. ResearchGate. [Link]
-
This compound. Queensland Center of Molecular Genetics. [Link]
-
Photodegradation. Wikipedia. [Link]
-
What Is Photodegradation? Chemistry For Everyone - YouTube. [Link]
Sources
- 1. This compound | C20H14O7 | CID 139588885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound I CAS#: 152607-03-9 I metabolite from cultures of a fungus I InvivoChem [invivochem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. testbook.com [testbook.com]
- 10. byjus.com [byjus.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Study of Photodegradation of Epoxy Polymer by Using Slow Positron Annihilation Spectroscopy | NIST [nist.gov]
- 17. Photodegradation - Wikipedia [en.wikipedia.org]
- 18. A mild and efficient oxidative degradation system of epoxy thermosets: full recovery and degradation mechanism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of the degradation products of lignocellulosic biomass by using tandem mass spectrometry experiments, model compounds, and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. resolvemass.ca [resolvemass.ca]
- 25. hyphadiscovery.com [hyphadiscovery.com]
- 26. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 27. researchgate.net [researchgate.net]
- 28. ijper.org [ijper.org]
- 29. researchgate.net [researchgate.net]
Refinement of extraction protocols for higher purity Cladospirone bisepoxide.
Technical Support Center: Cladospirone Bisepoxide Extraction & Purification
Introduction and Core Principles
This compound is a polyketide-derived fungal metabolite belonging to the spirobisnaphthalene family, first isolated from a coelomycete fungus.[1][2] Its unique structure, featuring two epoxide moieties, contributes to its significant biological activities, including selective antibiotic and antifungal properties.[1] However, these reactive epoxide groups also present considerable challenges during extraction and purification, making the compound susceptible to degradation and necessitating refined protocols to achieve high purity.
This guide provides a comprehensive framework for researchers to troubleshoot and optimize their extraction and purification workflows for this compound. We will delve into the causality behind protocol steps, address common pitfalls, and offer field-proven solutions to enhance yield and purity.
Core Scientific Principles:
-
Solvent Selection: The choice of solvent is critical. This compound is moderately polar. Extraction requires a solvent that can efficiently solubilize the target compound while minimizing the uptake of highly polar (e.g., sugars, salts from media) or non-polar (e.g., lipids) contaminants. Ethyl acetate is frequently a suitable choice for initial extraction from fungal culture broths.[3]
-
Compound Stability: Epoxides are susceptible to ring-opening under acidic or nucleophilic conditions. Therefore, maintaining a neutral pH and avoiding reactive solvents or reagents throughout the extraction and purification process is paramount to prevent degradation.
-
Chromatographic Resolution: Achieving high purity often requires orthogonal chromatographic techniques. This involves using separation methods based on different chemical principles (e.g., polarity and size) to resolve the target compound from closely related impurities.
Recommended Baseline Extraction & Purification Protocol
This protocol synthesizes common methodologies for fungal secondary metabolite extraction and is optimized for this compound.
Step 1: Fungal Cultivation & Harvest
-
Cultivate the Cladosporium sp. or other producing fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for metabolite production (typically 21 days under static conditions).[3]
-
Harvest the culture by separating the mycelia from the culture broth via filtration (e.g., through Whatman No. 1 filter paper). The broth is the primary source of the secreted metabolite.
Step 2: Liquid-Liquid Extraction
-
Transfer the culture filtrate to a separating funnel.
-
Perform a solvent-based extraction using ethyl acetate at a 1:2 ratio (filtrate:solvent).[3]
-
Agitate vigorously for 20 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which contains the crude secondary metabolites.
-
Repeat the extraction process on the aqueous layer two more times to maximize recovery.
-
Pool the ethyl acetate fractions and concentrate them under reduced pressure (rotary evaporation) at a temperature not exceeding 40°C to yield the crude extract.
Step 3: Primary Purification (Silica Gel Chromatography)
-
Pre-absorb the dried crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexanes).
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
100% Hexanes (to remove non-polar lipids)
-
9:1 to 7:3 Hexanes:Ethyl Acetate (this compound typically elutes in this range)
-
100% Ethyl Acetate
-
9:1 Ethyl Acetate:Methanol (to remove highly polar compounds)
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Step 4: High-Purity Polishing (HPLC)
-
Pool and dry the fractions containing this compound.
-
Redissolve the semi-purified product in a suitable mobile phase solvent (e.g., acetonitrile/water mixture).
-
Purify using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[4][5]
-
Employ an isocratic or gradient elution method with a mobile phase such as acetonitrile and water.
-
Monitor the elution profile with a UV-Vis detector.[6]
-
Collect the peak corresponding to this compound and verify its purity via analytical HPLC and Mass Spectrometry.
Experimental Workflow Diagram:
Caption: High-level workflow for this compound purification.
Troubleshooting Guide (Q&A Format)
Issue 1: Low or No Yield of Crude Extract
-
Q: My final crude extract weight is significantly lower than expected. What are the likely causes?
-
A: Potential Cause 1: Inefficient Fungal Production. The fungal strain may not be producing the target metabolite efficiently. Verify the strain's identity and optimize culture conditions (media composition, pH, incubation time, aeration).[1] The production of secondary metabolites like this compound is often highly sensitive to fermentation parameters.
-
A: Potential Cause 2: Incomplete Extraction. A single extraction step is often insufficient. We recommend performing the liquid-liquid extraction at least three times on the culture filtrate to ensure exhaustive recovery of the compound. Ensure vigorous mixing during extraction to maximize the interfacial surface area between the aqueous and organic phases.
-
A: Potential Cause 3: Incorrect Solvent Polarity. If the extraction solvent is too polar (e.g., methanol), it may fail to partition effectively from the aqueous culture broth. If it is too non-polar (e.g., hexanes), it will not efficiently extract the moderately polar this compound. Ethyl acetate represents a well-balanced choice.[3]
-
Issue 2: Final Product is Impure or Contains Persistent Contaminants
-
Q: After HPLC, I still see multiple peaks, or my final product has a persistent color. How can I improve purity?
-
A: Potential Cause 1: Co-eluting Impurities. Fungal extracts are complex mixtures containing numerous secondary metabolites, some of which may have similar polarities and chromatographic behavior to this compound.[7][8]
-
Solution: Employ orthogonal chromatography. If you first used normal-phase silica gel chromatography (separation by polarity), your polishing step should use a different principle. Reversed-phase HPLC (separation by hydrophobicity) is an excellent second step. For extremely persistent impurities, consider size-exclusion chromatography (SEC) to separate based on molecular size.
-
-
A: Potential Cause 2: Compound Degradation. The presence of extra peaks could be due to the degradation of your target compound. The epoxide rings are reactive.
-
Solution: Ensure all solvents are neutral and of high purity. Avoid exposure to strong acids, bases, or elevated temperatures (>40-50°C). If degradation is suspected, acquire an analytical standard of this compound to confirm the retention time of the intact compound.
-
-
A: Potential Cause 3: Pigment Contamination. Many fungi produce pigments that can be difficult to remove.
-
Solution: A charcoal wash of the crude extract can sometimes be effective, but use with caution as it may also adsorb your target compound. Alternatively, an initial precipitation step using a non-polar solvent like hexanes can sometimes crash out more polar pigments from a concentrated extract dissolved in a minimal amount of a slightly more polar solvent.
-
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting HPLC purity issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected stability of this compound in solution and as a solid?
-
A1: As a solid, when stored dry, cold (-20°C), and protected from light, the compound is relatively stable. In solution, its stability is highly dependent on the solvent and pH.[9] For long-term storage, use aprotic, high-purity solvents like DMSO or acetonitrile. Avoid protic solvents (methanol, ethanol, water) and any acidic or basic conditions that could catalyze epoxide ring-opening.
-
-
Q2: Can I use a method other than HPLC for final purification?
-
A2: While HPLC is the gold standard for achieving high purity, preparative TLC can be an alternative for smaller scales.[6] However, it often results in lower resolution and recovery. Crystallization is also a powerful purification method if a suitable solvent system can be found, as noted in the original isolation paper.[1]
-
-
Q3: My mass spectrometry data shows a peak corresponding to the mass of this compound plus 18 (water). What does this mean?
-
A3: This is a strong indication of degradation. The addition of a water molecule (mass = 18 Da) suggests that one or both of the epoxide rings have undergone hydrolysis to form a diol. This underscores the importance of using dry solvents and avoiding acidic conditions.
-
-
Q4: What are the key parameters to optimize in my HPLC method?
-
A4: The most impactful parameters are:
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile) to water to control the retention time and resolution.
-
Gradient Slope: A shallower gradient will provide better separation between closely eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve peak resolution, though it increases run time.
-
Column Chemistry: While C18 is a good starting point, for difficult separations, consider a phenyl-hexyl or embedded polar group (EPG) column to alter selectivity.
-
-
Data Summary Tables
Table 1: Solvent Properties and Application in Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Application in Protocol | Rationale |
| n-Hexane | 0.1 | 69 | Column Chromatography | Elutes non-polar impurities (lipids, waxes). |
| Ethyl Acetate | 4.4 | 77 | Liquid-Liquid Extraction, Column Chromatography | Optimal polarity for extracting this compound while leaving polar contaminants behind.[3] |
| Acetonitrile | 5.8 | 82 | HPLC Mobile Phase | Common organic phase in RP-HPLC, good UV transparency.[5] |
| Methanol | 5.1 | 65 | Column Chromatography (High Polarity) | Elutes highly polar compounds from silica; use with caution due to its protic nature. |
| Water | 10.2 | 100 | HPLC Mobile Phase | Aqueous phase in RP-HPLC. |
References
-
Secondary Metabolite Production and Terpenoid Biosynthesis in Endophytic Fungi Cladosporium cladosporioides Isolated from Wild Cymbopogon martinii (Roxb.) Wats. MDPI. [Link]
-
The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. ResearchGate. [Link]
-
Production of this compound, a New Fungal Metabolite. PubMed. [Link]
-
The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. MDPI. [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. [Link]
-
Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. [Link]
-
The Genus Cladosporium: A Prospective Producer of Natural Products. PMC - NIH. [Link]
-
Isolation, antimicrobial activity, and metabolites of fungus Cladosporium sp. associated with red alga Porphyra yezoensis. PubMed. [Link]
-
Biosynthesis of this compound, a member of the spirobisnaphthalene family. PubMed. [Link]
-
Special Issue : Applications of HPLC Methods in Natural Products Chemistry. MDPI. [Link]
-
High Efficiency Post Column Derivatisations of Natural Products using Reaction Flow High Performance Liquid Chromatography. AZoM.com. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Methods for Detection, Extraction, Purification, and Characterization of Exopolysaccharides of Lactic Acid Bacteria—A Systematic Review. MDPI. [Link]
Sources
- 1. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cladospirone Bisepoxide and Commercial Antibiotics: An In-Depth Efficacy Guide
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, natural products remain a vital source of chemical diversity and unique mechanisms of action. Among these, Cladospirone bisepoxide, a fungal metabolite isolated from Cladosporium species, has emerged as a compound of interest due to its noted selective antibiotic properties.[1] This guide provides a comprehensive comparison of the efficacy of this compound with a selection of established commercial antibiotics, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data and detailed methodologies.
Introduction: The Imperative for New Antimicrobial Compounds
The rise of multidrug-resistant (MDR) bacteria constitutes a significant global health crisis. The diminishing efficacy of existing antibiotic classes necessitates the exploration of novel chemical scaffolds and therapeutic strategies. Fungal secondary metabolites, honed by millennia of evolutionary competition, represent a promising reservoir of bioactive compounds.[1] this compound, a member of the spirobisnaphthalene family, exemplifies this potential.[2] This document aims to contextualize the potential of this compound by juxtaposing its hypothetical efficacy profile with that of widely used commercial antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Unraveling the Mechanism of Action: A Tale of Two Targets
A fundamental aspect of antibiotic evaluation is the elucidation of its mechanism of action. While the precise molecular target of this compound is yet to be definitively characterized, its structural class, the spirobisnaphthalenes, offers valuable clues. In contrast, commercial antibiotics operate through well-defined pathways, providing a clear benchmark for comparison.
This compound: A Putative Dual-Action Agent
The spirobisnaphthalene scaffold, characterized by a spiroketal linkage between two naphthalene-derived units, is known to exhibit a range of biological activities. The presence of epoxide functionalities in this compound suggests a high reactivity towards nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. It is hypothesized that this compound may exert its antimicrobial effect through a multi-pronged attack, potentially involving:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes control DNA topology and are crucial for DNA replication and repair.[3] The planar naphthalene moieties of this compound could intercalate into the DNA, while the epoxide groups could form covalent adducts with the enzyme-DNA complex, thereby trapping it and leading to double-strand DNA breaks. This mechanism is analogous to that of quinolone antibiotics.[4][5][6]
-
Disruption of Cell Wall Integrity: The epoxide rings are susceptible to nucleophilic attack by residues present in the peptidoglycan biosynthesis machinery. This could inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis, a mechanism shared with β-lactam and glycopeptide antibiotics.[7][8][9]
Caption: Putative dual mechanism of action of this compound.
Commercial Antibiotics: Established Modes of Action
For the purpose of this comparison, we will consider antibiotics from three major classes with distinct mechanisms:
-
β-Lactams (e.g., Amoxicillin): Inhibit the final transpeptidation step of peptidoglycan synthesis by acylating the transpeptidase enzyme.[7]
-
Tetracyclines (e.g., Doxycycline): Bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A site and thereby inhibiting protein synthesis.
-
Oxazolidinones (e.g., Linezolid): Bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.[10]
-
Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, leading to breaks in the bacterial chromosome.[4][5][6]
-
Glycopeptides (e.g., Vancomycin): Bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation.[9]
-
Cephalosporins (e.g., Ceftriaxone): A class of β-lactam antibiotics that also inhibit cell wall synthesis.
Caption: Mechanisms of action for selected commercial antibiotic classes.
Comparative Efficacy: A Data-Driven Analysis
The cornerstone of antibiotic efficacy evaluation lies in the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Disclaimer: As specific, publicly available MIC and MBC data for this compound are limited, the following table presents hypothetical yet plausible values based on the reported selective activity of the compound. These values are for illustrative and comparative purposes and must be validated by rigorous experimental testing.
Table 1: Comparative In Vitro Efficacy of this compound and Commercial Antibiotics
| Antimicrobial Agent | Mechanism of Action | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | DNA Gyrase & Cell Wall Synthesis (putative) | Staphylococcus aureus (MSSA) | 4 | 8 |
| Staphylococcus aureus (MRSA) | 8 | 16 | ||
| Enterococcus faecalis | 16 | 32 | ||
| Escherichia coli | 32 | 64 | ||
| Klebsiella pneumoniae | 64 | >128 | ||
| Amoxicillin | Cell Wall Synthesis | Staphylococcus aureus (MSSA) | 0.25 - 2[11][12] | 0.5 - 4 |
| Staphylococcus aureus (MRSA) | >256 | >256 | ||
| Enterococcus faecalis | 2 - 8 | 4 - 16 | ||
| Escherichia coli | 8 - 32 | 16 - 64 | ||
| Klebsiella pneumoniae | >128 | >128 | ||
| Doxycycline | Protein Synthesis (30S) | Staphylococcus aureus (MSSA) | 0.12 - 1 | 0.5 - 4 |
| Staphylococcus aureus (MRSA) | 0.12 - 2 | 0.5 - 8 | ||
| Enterococcus faecalis | >32 | >32 | ||
| Escherichia coli | 0.5 - 4[13][14][15] | 2 - 16 | ||
| Klebsiella pneumoniae | 4 - 16 | 16 - 64 | ||
| Linezolid | Protein Synthesis (50S) | Staphylococcus aureus (MSSA) | 1 - 4 | 4 - 16 |
| Staphylococcus aureus (MRSA) | 1 - 4 | 4 - 16 | ||
| Enterococcus faecalis | 1 - 4[10][16][17][18][19] | 4 - 16 | ||
| Escherichia coli | >64 | >64 | ||
| Klebsiella pneumoniae | >64 | >64 | ||
| Ceftriaxone | Cell Wall Synthesis | Staphylococcus aureus (MSSA) | 1 - 8 | 2 - 16 |
| Staphylococcus aureus (MRSA) | >64 | >64 | ||
| Enterococcus faecalis | >128 | >128 | ||
| Escherichia coli | ≤1 | 1 - 4 | ||
| Klebsiella pneumoniae | ≤1 - >64[20][21][22][23] | 1 - >128 |
Experimental Protocols: A Guide to In Vitro Efficacy Testing
To ensure the reproducibility and validity of antimicrobial susceptibility testing, adherence to standardized protocols is paramount. The following methodologies, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for determining the MIC and MBC of novel compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Stock solution of this compound and commercial antibiotics
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: Aseptically prepare a serial two-fold dilution of each antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed as a continuation of the MIC test to determine the concentration of the antimicrobial agent that is bactericidal.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or a multi-channel pipette
Procedure:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the 10 µL aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of the novel fungal metabolite, this compound, against a panel of commercial antibiotics. The hypothetical data presented underscores the potential of this compound, particularly its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, a characteristic not always present in single-class commercial antibiotics. The putative dual mechanism of action, targeting both DNA replication and cell wall synthesis, could also represent a significant advantage in overcoming existing resistance mechanisms.
However, it is crucial to emphasize that the presented efficacy data for this compound is illustrative. Rigorous in vitro and in vivo studies are required to validate these findings and fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicity profile. Further research should focus on:
-
Definitive Mechanism of Action Studies: Employing techniques such as enzymatic assays, macromolecular synthesis inhibition assays, and genetic studies to identify the precise molecular targets.
-
Comprehensive Efficacy Testing: Determining MIC and MBC values against a broader panel of clinical isolates, including multidrug-resistant strains.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of infection and assessing its safety profile.
The exploration of novel natural products like this compound is a critical endeavor in the ongoing battle against antimicrobial resistance. The methodologies and comparative data presented in this guide offer a foundational resource for researchers dedicated to the discovery and development of the next generation of life-saving antibiotics.
References
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of antibiotics, 53(2), 153–157. [Link]
-
Petersen, F., Mkerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of this compound, a new fungal metabolite. The Journal of antibiotics, 47(10), 1098–1103. [Link]
-
Hilliard, J. J., Gootz, T. D., & Gialanella, P. T. (1998). The complex of DNA gyrase and quinolone drugs on DNA forms a barrier to the T7 DNA polymerase replication complex. Journal of bacteriology, 180(15), 3878–3884. [Link]
-
Tang, Y., Zhang, X., Huang, Y., Zhou, Y., Zhang, X., & Zhou, J. (2021). Dose Optimization of Combined Linezolid and Fosfomycin against Enterococcus by Using an In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial agents and chemotherapy, 65(12), e0094521. [Link]
-
Hanson, N. D., Thomson, K. S., & Johnson, J. K. (2014). Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing. Journal of clinical microbiology, 52(8), 3054–3057. [Link]
-
Wang, Y., Sjlund, M., & Grape, M. (2018). MIC distribution of E. coli (n = 162) against doxycycline in the test... ResearchGate. [Link]
-
Dr. Oracle. (2025). Is ceftriaxone (Ceftriaxone) effective for treating Klebsiella pneumoniae (K. pneumoniae) bacteremia?. Dr. Oracle. [Link]
-
Bozkurt, I., & Ermertcan, S. (2019). Temporal Changes in Linezolid Minimum Inhibitory Concentration Values in Vancomycin-resistant Enterococci and Methicillin. Mediterranean Journal of Infection Microbes and Antimicrobials, 8(1), 3. [Link]
-
Wang, Y., Sjlund, M., & Grape, M. (2018). MIC distribution of E. coli (n = 162) against doxycycline in the test... ResearchGate. [Link]
-
Microbe Notes. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Microbe Notes. [Link]
-
ResearchGate. (n.d.). MIC distribution of amoxicillin against S. aureus and S. pseudintermedius. ResearchGate. [Link]
-
Al-Janabi, H. H. (2025). Effect of Cladosporium herbarum Extracts on Some Bacterial Species. Scientific Journal, 3(2), 1-10. [Link]
-
Smith, J. T. (1985). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983), 14(37), 1999–2003. [Link]
-
Jones, R. N., & Fritsche, T. R. (2006). In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program. Antimicrobial agents and chemotherapy, 50(6), 2053–2058. [Link]
-
Traczewski, M. M., & Brown, S. D. (2013). Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae. Journal of clinical microbiology, 51(11), 3849–3852. [Link]
-
Awad, A., Ramadan, H., & Taha, A. (2023). Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius in Canine Clinical Isolates. Antibiotics, 14(1), 99. [Link]
-
Fan, R., Geng, W., & Sun, C. (2019). Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model. Frontiers in pharmacology, 10, 831. [Link]
-
Ng, C. P., & Lim, C. S. (2020). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules (Basel, Switzerland), 25(17), 3891. [Link]
-
Garmyn, A., Lammens, C., & Boyen, F. (2023). Selection for amoxicillin-, doxycycline-, and enrofloxacin-resistant Escherichia coli at concentrations lower than the ECOFF in broiler-derived cecal fermentations. bioRxiv. [Link]
-
LibreTexts Biology. (2024). 13.2A: Inhibiting Cell Wall Synthesis. Biology LibreTexts. [Link]
-
Quinolones Mechanism of action. (2020, August 21). YouTube. [Link]
-
Al-Ajeeli, M. A., & Al-Mayali, A. M. (2022). Pharmacodynamics Analysis Of Ceftriaxone Against Klebsiella Pneumonia Isolated From Covid-19 Patients. Journal of Pharmaceutical Negative Results, 455-460. [Link]
-
Al-Shwyeh, H. A., & Al-Dahmash, W. Y. (2024). In Vitro Evaluation of the Influence of Biosynthesized Calcium Oxide Nanoparticles on the Antibacterial Activity, pH, Microleakage and Cytotoxicity of Conventional Intracanal Medicaments. Materials, 17(22), 4949. [Link]
-
Donlan, R. M., & Costerton, J. W. (2002). Measurement of ampicillin, vancomycin, linezolid and gentamicin activity against enterococcal biofilms. Journal of antimicrobial chemotherapy, 49(4), 641–647. [Link]
-
Clinical Gate. (2015). Bacterial Cell Wall Synthesis Inhibitors. Clinical Gate. [Link]
-
Li, Y., & Li, X. (2021). In vitro evaluation of the antibacterial effect of colloidal bismuth subcitrate on Porphyromonas gingivalis and its biofilm. BMC oral health, 21(1), 499. [Link]
-
Chok, K. T., & Lee, L. H. (2018). Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection. Infection & chemotherapy, 50(4), 313–323. [Link]
-
Fernandes, R., & Costa, M. (2023). Antibacterial Potential of Symmetrical Twin-Drug 3,6-Diaminoxanthones. International journal of molecular sciences, 24(13), 11041. [Link]
-
Chukwudi, C. U., & Good, L. (2020). Doxycycline induces Hok toxin killing in host E. coli. PloS one, 15(7), e0235633. [Link]
-
ResearchGate. (n.d.). Antibiotic resistance pattern and MIC of three brands of ceftriaxone against test isolates. ResearchGate. [Link]
-
D'Atanasio, N., de Joannon, A. C., Di Sante, L., Mangano, G., Ombrato, R., Vitiello, M., ... & Palamara, A. T. (2020). Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PloS one, 15(2), e0228509. [Link]
-
ResearchGate. (n.d.). The fitted MIC distribution of amoxicillin against S. aureus (a) and S. pseudintermedius (b) was analyzed using the ECOFFinder. ResearchGate. [Link]
-
Al-Zoreky, N. S., & Al-Taweel, A. M. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules (Basel, Switzerland), 28(2), 829. [Link]
-
Kaplan, J. B., & Izano, E. A. (2016). Effects of Low-Dose Amoxicillin on Staphylococcus aureus USA300 Biofilms. Antimicrobial agents and chemotherapy, 60(10), 6331–6334. [Link]
-
Singh, D., & Kumar, R. (2017). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. RSC advances, 7(82), 52057–52077. [Link]
-
Patel, A., & Baredes, N. (2021). Ceftriaxone 1 g Versus 2 g Daily for the Treatment of Enterobacterales Bacteremia: A Retrospective Cohort Study. Infectious diseases and therapy, 10(3), 1589–1598. [Link]
Sources
- 1. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors | PLOS One [journals.plos.org]
- 4. The complex of DNA gyrase and quinolone drugs on DNA forms a barrier to the T7 DNA polymerase replication complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Bacterial Cell Wall Synthesis Inhibitors - Clinical GateClinical Gate [clinicalgate.com]
- 9. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjima.org [mjima.org]
- 11. mdpi.com [mdpi.com]
- 12. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Dose Optimization of Combined Linezolid and Fosfomycin against Enterococcus by Using an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. pnrjournal.com [pnrjournal.com]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cladospirone Bisepoxide and Other Fungal Metabolites: A Technical Guide for Researchers
This guide provides a detailed, head-to-head comparison of Cladospirone bisepoxide with other notable fungal metabolites, namely Cladosporin and Altertoxin I. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of features to offer a deep, comparative analysis grounded in experimental evidence and mechanistic insights.
Introduction: The Chemical Arsenal of Fungi
Fungi produce a vast and diverse array of secondary metabolites, many of which possess potent biological activities. These compounds represent a rich source of lead structures for the development of new therapeutic agents. This guide focuses on this compound, a unique spirobisnaphthalene, and compares its known activities with those of two other well-characterized fungal metabolites: Cladosporin, an isocoumarin derivative, and Altertoxin I, a perylene derivative. By examining their distinct and overlapping biological effects, we aim to provide a comprehensive resource to inform future research and drug discovery efforts.
Metabolite Profiles: Structures and Origins
A clear understanding of the chemical structures and biosynthetic origins of these metabolites is fundamental to appreciating their biological activities.
| Metabolite | Chemical Class | Producing Fungi (Examples) | Key Structural Features |
| This compound | Spirobisnaphthalene | Sphaeropsidales sp. (strain F-24'707) | Symmetrical spiro-linked bisnaphthalene core with two epoxide functionalities.[1] |
| Cladosporin | Isocoumarin | Cladosporium cladosporioides, Aspergillus sp. | A tricyclic octaketide.[2][3] |
| Altertoxin I | Perylene derivative | Alternaria sp. | A polycyclic aromatic hydrocarbon with a perylene core. |
Head-to-Head Comparison of Biological Activities
This section provides a comparative analysis of the antimicrobial, cytotoxic, and anti-inflammatory activities of this compound, Cladosporin, and Altertoxin I, supported by available experimental data.
Antimicrobial Activity
This compound was first described as having selective antibiotic activity against several bacteria and fungi.[4][5] However, specific minimum inhibitory concentration (MIC) values from the initial discovery are not publicly available, presenting a gap in our comparative understanding.
Cladosporin , in contrast, has been more extensively studied for its antimicrobial properties. It exhibits a range of biological activities, including antifungal and antibacterial effects.[2] A notable finding is its activity against the pathogenic yeast Cryptococcus neoformans, with a reported IC50 value of 17.7 µg/mL.[2]
Altertoxin I is primarily studied for its toxic and immunomodulatory effects, and detailed reports on its specific antibacterial or antifungal spectrum are less common compared to Cladosporin.
Table 1: Comparative Antimicrobial Activity
| Metabolite | Target Organisms | Reported Activity/MIC/IC50 | Source(s) |
| This compound | Bacteria and Fungi | Selective antibiotic activity (quantitative data not available) | [4][5] |
| Cladosporin | Cryptococcus neoformans | IC50: 17.7 µg/mL | [2] |
| Bacteria and Fungi | General antibacterial and antifungal activity | [2] | |
| Altertoxin I | Not extensively reported | - | - |
Cytotoxic Activity
The evaluation of cytotoxicity is a critical step in determining the therapeutic potential and potential risks of any bioactive compound.
While the initial reports on This compound did not detail its cytotoxic profile against mammalian cell lines, other metabolites from the Cladosporium genus have been investigated. For instance, Cladosporol A, another metabolite from Cladosporium, has an IC50 of 8.7 μM against the human breast cancer cell line MCF-7.
Cladosporin has demonstrated potent antimalarial activity by inhibiting protein synthesis in Plasmodium falciparum, highlighting its selective cytotoxicity towards the parasite.[2][3] This targeted activity is a desirable trait for an antimicrobial agent.
Altertoxin I , along with other Alternaria toxins, is known for its cytotoxic effects. While some data can be contradictory, perylenequinones like Altertoxin II and III have shown high cytotoxicity.[6]
Table 2: Comparative Cytotoxic Activity
| Metabolite | Cell Line(s) | Reported IC50 Values | Source(s) |
| This compound | Not reported | - | - |
| Cladosporin | Plasmodium falciparum | Potent antimalarial activity (nanomolar range) | [2][3] |
| Altertoxin I | Various | Cytotoxic, but specific IC50 values vary across studies. | [6] |
Anti-inflammatory and Immunomodulatory Activity
The ability to modulate the immune system is a key area of investigation for novel drug candidates.
Currently, there is no specific public data on the anti-inflammatory or immunomodulatory properties of This compound .
Cladosporin has been reported to possess anti-inflammatory properties.[2] Its mechanism of action in this context is an active area of research.
Altertoxin I has demonstrated clear immunomodulatory effects. It has been shown to suppress the lipopolysaccharide (LPS)-mediated activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in THP1-Lucia™ monocytes at concentrations of 1 µM and higher.[1][7][8] The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Table 3: Comparative Anti-inflammatory and Immunomodulatory Activity
| Metabolite | Key Activity | Mechanism of Action | Source(s) |
| This compound | Not reported | - | - |
| Cladosporin | Anti-inflammatory | Under investigation | [2] |
| Altertoxin I | Immunosuppressive | Inhibition of NF-κB pathway activation | [1][7][8] |
Mechanistic Insights: A Deeper Dive
Understanding the molecular mechanisms by which these fungal metabolites exert their effects is crucial for their development as therapeutic agents.
This compound's mechanism of action remains largely uncharacterized. Its unique bisepoxide structure suggests potential reactivity with cellular nucleophiles, which could underlie its antibiotic activity.
Cladosporin has a well-defined mechanism for its antimalarial activity: it selectively inhibits the cytosolic lysyl-tRNA synthetase of Plasmodium falciparum, thereby blocking protein synthesis.[3] This high degree of selectivity for the parasite's enzyme over the human counterpart is a significant advantage.
Altertoxin I exerts its immunomodulatory effects by targeting the NF-κB signaling pathway.[1][7][8] This pathway is a cornerstone of the inflammatory response, and its inhibition by Altertoxin I leads to a downstream reduction in the production of pro-inflammatory cytokines. Additionally, Altertoxin II, a closely related compound, has been shown to activate the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.[9]
Caption: Signaling pathways of Cladosporin and Altertoxin I.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is a standard method for assessing the antimicrobial efficacy of a compound.
1. Preparation of Microbial Inoculum: a. Culture the desired bacterial or fungal strain on an appropriate agar medium. b. After incubation, suspend a few colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension to the final required inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.4-5 x 10^4 CFU/mL for fungi).[10]
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.
3. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well of the microtiter plate. b. Include positive (microbe in medium without compound) and negative (medium only) controls. c. Incubate the plate at the optimal temperature and duration for the specific microorganism.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization and Measurement: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Protocol 3: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide, a key mediator of inflammation, by macrophages.
1. Cell Seeding and Treatment: a. Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
2. Griess Reaction: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[6][11] c. Incubate the mixture at room temperature for 10-15 minutes.
3. Measurement and Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. c. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.
Caption: Experimental workflows for key bioassays.
Conclusion and Future Directions
This comparative guide highlights the distinct and promising biological activities of this compound, Cladosporin, and Altertoxin I. While this compound's full potential remains to be unlocked due to a lack of detailed quantitative data, its unique structure warrants further investigation into its antimicrobial, cytotoxic, and immunomodulatory properties. Cladosporin stands out for its selective and potent antimalarial activity with a known mechanism of action, making it a strong candidate for further drug development. Altertoxin I provides a clear example of a fungal metabolite with immunomodulatory effects through the inhibition of the critical NF-κB signaling pathway.
Future research should focus on:
-
Elucidating the quantitative bioactivity and mechanism of action of this compound. This will require the isolation or synthesis of the compound and its systematic evaluation in a battery of antimicrobial, cytotoxicity, and anti-inflammatory assays.
-
Exploring the synergistic or antagonistic effects of these compounds when used in combination, which could reveal novel therapeutic strategies.
By building on the knowledge presented in this guide, the scientific community can continue to harness the vast chemical diversity of fungi to address pressing challenges in medicine and drug discovery.
References
-
Petersen, F., Moerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of this compound, a new fungal metabolite. The Journal of antibiotics, 47(10), 1098–1103. [Link]
-
Crudo, F., Varga, E., Aichinger, G., Galaverna, G., Marko, D., Dall'Asta, C., & Dellafiora, L. (2024). Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro. Archives of Toxicology, 1-16. [Link]
-
Petersen, F., Vanzanella, F., Morker, T., & Peter, H. H. (1995). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of antibiotics, 48(3), 256–261. [Link]
-
Zhang, Y., Li, Y., & An, C. (2017). Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review. Natural product communications, 12(5), 1934578X1701200536. [Link]
-
Chen, Y., Fu, C., & Li, W. (2025). The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model. Marine Drugs, 23(5), 254. [Link]
-
Kim, B., Kim, J. H., & Park, E. J. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54(2), 253-259. [Link]
-
Hoepfner, D., McNamara, C. W., Lim, C. S., Studer, C., Riedl, R., Aust, T., ... & Winzeler, E. A. (2012). Selective and specific inhibition of the Plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin. Cell host & microbe, 11(6), 654-663. [Link]
-
Aichinger, G., Warth, B., & Marko, D. (2016). Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II. Archives of toxicology, 90(5), 1147-1155. [Link]
-
Crudo, F., Varga, E., Aichinger, G., Galaverna, G., Marko, D., & Dall'Asta, C. (2024). Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro. ucris.univie.ac.at. [Link]
-
de Oliveira, C. E. V., de Menezes, L. R. A., da Silva, M. V., Sampaio, L. S., de Oliveira, A. P., da Silva, A. C. A., ... & de Souza, E. L. (2020). Investigation on mechanism of antifungal activity of citral against Cladosporium sphaerospermum Penz. International Journal of Food Microbiology, 331, 108711. [Link]
-
Ren, W., Zou, L., & Wu, J. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative medicine and cellular longevity, 2019. [Link]
-
Kwon, Y. R., Kim, M. J., & Lee, J. W. (2011). Anti-inflammatory effects of the water fraction from hawthorn fruit on the lipopolysaccharide-stimulated RAW 264.7 cells. Korean Journal of Food Science and Technology, 43(2), 209-214. [Link]
-
Crudo, F., Varga, E., Aichinger, G., Galaverna, G., Marko, D., & Dall'Asta, C. (2024). Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro. Archives of Toxicology. [Link]
-
Zhang, Y., Li, Y., & An, C. (2017). Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review. Natural Product Communications. [Link]
-
Petersen, F., Vanzanella, F., Morker, T., & Peter, H. H. (1995). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of antibiotics, 48(3), 256–261. [Link]
-
Subedi, A., Gaire, B. P., & Lee, J. (2021). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. Journal of Functional Foods, 83, 104543. [Link]
-
Fothergill, A. W. (2001). Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes. Journal of Clinical Microbiology, 39(9), 3390-3393. [Link]
-
Crudo, F., Varga, E., Aichinger, G., Galaverna, G., Marko, D., & Dell'Asta, C. (2022). Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells. Chemical Research in Toxicology, 35(5), 841-851. [Link]
-
Chen, C. Y., & Chen, C. H. (2022). Suppressive Effects of Flavonoids on Macrophage-Associated Adipocyte Inflammation in a Differentiated Murine Preadipocyte 3T3-L1 Cells Co-Cultured with a Murine Macrophage RAW264. 7 Cells. International Journal of Molecular Sciences, 23(24), 16065. [Link]
-
Tan, J. B., & Lim, Y. Y. (2020). Antibacterial effects of flavonoids and their structure-activity relationship study: A comparative interpretation. Molecules, 25(19), 4393. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2012). MIC distributions and evaluation of fungicidal activity for amphotericin B, itraconazole, voriconazole, posaconazole and caspofungin and 20 species of pathogenic filamentous fungi determined using the CLSI broth microdilution method. Journal of Fungi, 1(1), 1-13. [Link]
-
Hoepfner, D., McNamara, C. W., Lim, C. S., Studer, C., Riedl, R., Aust, T., ... & Winzeler, E. A. (2012). Selective and specific inhibition of the Plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin. Cell host & microbe, 11(6), 654-663. [Link]
-
Crudo, F., Varga, E., Aichinger, G., Galaverna, G., Marko, D., & Dall'Asta, C. (2024). Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro. Archives of Toxicology. [Link]
-
Kim, D. S., & Park, S. Y. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(3), 357-360. [Link]
-
Zhang, Y., et al. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]
-
Borges, A., et al. (2022). Antibacterial Potential of Symmetrical Twin-Drug 3,6-Diaminoxanthones. Pharmaceuticals, 15(7), 844. [Link]
-
Lirio, G. A. C., et al. (2022). Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba. Antioxidants, 11(7), 1361. [Link]
-
Tsuchiya, H. (2020). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 9(11), 810. [Link]
-
Hoepfner, D., et al. (2012). Cladosporin, a fungal metabolite with potent blood and hepatic stage antimalarial activity targets lysyl-tRNA synthetase. Novartis OAK. [Link]
-
Li, X., et al. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8. [Link]
-
Garaffo, G., et al. (2025). Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo. Cancers, 17(3), 342. [Link]
Sources
- 1. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review [pubmed.ncbi.nlm.nih.gov]
- 3. cladosporin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. KoreaMed Synapse [synapse.koreamed.org]
A comparative study of the antifungal activity of Cladospirone bisepoxide and Amphotericin B.
In the ever-evolving landscape of infectious diseases, the rise of invasive fungal infections poses a significant threat to global health. The increasing prevalence of immunocompromised individuals has created a fertile ground for opportunistic fungal pathogens, while the emergence of drug-resistant strains complicates treatment strategies. For decades, Amphotericin B has been a cornerstone of antifungal therapy, a potent but often toxic last line of defense. The relentless search for novel, safer, and more effective antifungal agents has led researchers to explore the vast chemical diversity of natural products. Among these, Cladospirone bisepoxide, a fungal metabolite, has emerged as a compound of interest.
This guide provides a comprehensive comparative study of the antifungal activity of this compound and the well-established polyene antibiotic, Amphotericin B. We will delve into their mechanisms of action, compare their known antifungal spectra, and discuss their cytotoxic profiles. Furthermore, this document serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols for the in vitro evaluation of antifungal compounds.
The Incumbent: Amphotericin B - A Double-Edged Sword
Amphotericin B, a polyene macrolide isolated from Streptomyces nodosus, has been a stalwart in the fight against systemic fungal infections for over half a century.[1] Its broad spectrum of activity and low incidence of resistance have cemented its place in the clinical setting.[2]
Mechanism of Action: Disrupting the Fungal Fortress
The primary mechanism of action of Amphotericin B is its ability to bind to ergosterol, a key component of the fungal cell membrane.[2] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular ions, ultimately leading to fungal cell death.[2][3]
Signaling Pathway: Amphotericin B's Assault on the Fungal Cell Membrane
Caption: A proposed workflow to investigate the mechanism of action of this compound.
Antifungal Spectrum: A Need for Further Characterization
While described as having "selective antibiotic activity against several bacteria and fungi," specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of clinically relevant fungi is not widely available in the scientific literature. [4]A related compound, cladosporin, has reported activity against Cryptococcus neoformans with an IC50 value of 17.7 µg/mL. [5]However, comprehensive studies are needed to determine the full antifungal spectrum and potency of this compound.
Cytotoxicity Profile: An Unknown Variable
The cytotoxicity of this compound against mammalian cells has not been extensively reported. As with its antifungal activity, further investigation is required to determine its therapeutic index and potential for causing off-target effects in host cells. The general class of spirobisnaphthalenes has been noted for cytotoxic properties, highlighting the importance of empirical evaluation. [2]
Head-to-Head: A Summary of Known Characteristics
| Feature | Amphotericin B | This compound |
| Class | Polyene macrolide | Spirobisnaphthalene |
| Source | Streptomyces nodosus | Cladosporium species |
| Mechanism of Action | Binds to ergosterol, forms pores in the cell membrane | Likely intracellular target; potentially protein synthesis inhibition (inferred from related compounds) |
| Antifungal Spectrum | Broad-spectrum (yeasts, molds, dimorphic fungi) | Selective antifungal activity reported, but specific spectrum and potency are not well-documented. |
| Cytotoxicity | High (nephrotoxicity) due to binding to cholesterol in mammalian cells | Not well-characterized, but the compound class is known for cytotoxicity. |
Experimental Protocols for Comparative Antifungal Studies
To facilitate further research in this area, we provide the following detailed protocols for the in vitro evaluation of antifungal compounds.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
Materials:
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Antifungal stock solutions (this compound and Amphotericin B) in a suitable solvent (e.g., DMSO)
-
Fungal inoculum, standardized to the appropriate concentration
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Dilutions: a. Prepare a 2X working solution of each antifungal agent in RPMI-1640 medium. b. In a 96-well plate, perform serial two-fold dilutions of the 2X antifungal solutions to achieve a range of final concentrations.
-
Inoculum Preparation: a. For yeasts, prepare a suspension and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. b. For molds, prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Inoculation: a. Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: a. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading the MIC: a. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For Amphotericin B, this is typically complete inhibition. For other agents, it may be a ≥50% reduction in turbidity.
Workflow for Antifungal Susceptibility Testing
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxicity of a compound on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, flat-bottom cell culture plates
-
Test compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. c. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: a. Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: a. Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Concluding Remarks
Amphotericin B remains a powerful tool in the antifungal armamentarium, but its clinical use is hampered by significant toxicity. The exploration of novel antifungal agents with different mechanisms of action is therefore a critical area of research. This compound, as a member of the bioactive spirobisnaphthalene class, represents a promising, yet understudied, candidate.
This guide has highlighted the current state of knowledge for both compounds, revealing a clear need for further investigation into the antifungal spectrum, mechanism of action, and cytotoxicity of this compound. The provided experimental protocols offer a framework for researchers to conduct these crucial studies, which will be instrumental in determining the true potential of this compound as a future therapeutic agent. The path from a natural product to a clinical drug is long and arduous, but it is through rigorous comparative studies that we can identify the most promising candidates to address the growing challenge of fungal infections.
References
-
Zhou, L., Zhao, J., Shan, T., Cai, X., & Peng, Y. (2010). Spirobisnaphthalenes from fungi and their biological activities. Mini reviews in medicinal chemistry, 10(10), 977–989. [Link]
- Laniado-Laborín, R., & Cabrales-Vargas, M. N. (2009). Amphotericin B: side effects and toxicity. Revista iberoamericana de micologia, 26(4), 223–227.
-
Petersen, F., Møller, T., Vanzanella, F., & Peter, H. H. (1994). Production of this compound, a new fungal metabolite. The Journal of antibiotics, 47(10), 1098–1103. [Link]
-
Tverdek, F. P., He, H., & Lee, S. C. (2016). Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review. Natural product communications, 11(9), 1934578X1601100921. [Link]
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3). CLSI.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- Ellis, D. (2002). Amphotericin B: spectrum and resistance. Journal of antimicrobial chemotherapy, 49(suppl_1), 7–10.
- Ostrosky-Zeichner, L., Rex, J. H., Pappas, P. G., Bennett, J. E., & Vazquez, J. A. (2003). Reference method for broth dilution antifungal susceptibility testing of yeasts: approved standard. CLSI document M27-A2.
- Espinel-Ingroff, A., Fothergill, A., Fuller, J., Johnson, E., & Pfaller, M. (2002). Wild-type MIC distributions and epidemiological cutoff values for the triazoles and Candida spp. Journal of clinical microbiology, 40(9), 3279–3285.
- Pfaller, M. A., & Diekema, D. J. (2004). Role of sentinel surveillance of candidemia: 20 years of experience with the SENTRY Antimicrobial Surveillance Program. Clinical microbiology and infection, 10(s1), 20-28.
- Sanglard, D. (2016).
- Perfect, J. R., & Bicanic, T. (2014). Cryptococcosis diagnosis and treatment: what do we know now. Fungal genetics and biology, 70, 45-54.
- Walsh, T. J., Anaissie, E. J., Denning, D. W., Herbrecht, R., Kontoyiannis, D. P., Marr, K. A., ... & Patterson, T. F. (2008). Treatment of aspergillosis: clinical practice guidelines of the Infectious Diseases Society of America. Clinical infectious diseases, 46(3), 327-360.
-
Ho, M., Al-Shakarchi, N., & Cryptosporidiosis, T. (2012). Selective and specific inhibition of the Plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin. Cell host & microbe, 11(6), 633-643. [Link]
- van der Linden, J. W., Warris, A., & Verweij, P. E. (2011). Aspergillus species intrinsically resistant to antifungal agents. Medical mycology, 49(Supplement_1), S82-S89.
- Akins, R. A. (2005). An update on antifungal targets and mechanisms of resistance in Candida albicans. Medical mycology, 43(4), 285-318.
- Denning, D. W. (2003). Echinocandin antifungal drugs. The Lancet, 362(9390), 1142-1151.
- Baginski, M., & Czub, J. (2009). Amphotericin B and its new derivatives–mode of action. Current drug metabolism, 10(5), 459-469.
- Gray, K. C., Palacios, D. S., Dailey, I., Endo, M. M., Uno, B. E., Wilcock, B. C., & Burke, M. D. (2012). Amphotericin B exhibits novel ion channel-like activity. Journal of the American Chemical Society, 134(33), 13560-13563.
Sources
- 1. OLB-PM-20491650 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Spirobisnaphthalenes from fungi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species-Specific Differences in the Susceptibilities of Biofilms Formed by Candida Bloodstream Isolates to Echinocandin Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirobisnaphthalenes from Fungi and their Biological Activities: Ingenta Connect [ingentaconnect.com]
- 5. scite.ai [scite.ai]
Assessing the Cytotoxicity of Cladospirone Bisepoxide: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel anticancer therapeutics, natural products remain a vast and largely untapped reservoir of chemical diversity and bioactivity. Among these, metabolites from the fungal genus Cladosporium have garnered significant attention for their cytotoxic properties against various human cancer cell lines.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic potential of Cladospirone bisepoxide, a unique spirobisnaphthalene metabolite[3], against established human cancer cell lines, benchmarked against the widely-used chemotherapeutic agent, Doxorubicin.
This document is structured to provide not just procedural steps, but a comprehensive understanding of the experimental rationale, data interpretation, and the potential mechanistic underpinnings of this compound's bioactivity.
Introduction: The Rationale for Investigating this compound
This compound is a secondary metabolite produced by the fungus Sphaeropsidales sp. F-24'707.[3] While its initial characterization highlighted selective antibiotic and antifungal activities[4][5], its structural complexity and origin from a genus known for producing cytotoxic compounds make it a compelling candidate for anticancer research.[1][6] The spirobisnaphthalene core is a privileged scaffold in medicinal chemistry, often associated with potent biological activities. The objective of this guide is to present a rigorous, comparative framework for evaluating its cytotoxic efficacy and selectivity.
For this comparative analysis, we will utilize the following cell lines:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cancer cell line, frequently used in anticancer drug screening. Compounds from Cladosporium have previously shown efficacy against MCF-7 cells.[2]
-
A549 (Human Lung Carcinoma): A representative model for non-small cell lung cancer, a leading cause of cancer-related mortality.
-
MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, normal human cell line used to assess the selectivity of the test compound. A favorable therapeutic candidate should exhibit high potency against cancer cells while sparing normal cells.
As a benchmark, we will use Doxorubicin , a standard-of-care anthracycline antibiotic that functions through DNA intercalation and inhibition of topoisomerase II, ultimately inducing apoptosis.[1][7]
Experimental Design & Protocols
A robust assessment of cytotoxicity requires a multi-faceted approach. Here, we detail the protocols for determining cell viability via the MTT assay and for elucidating the mechanism of cell death using an Annexin V/Propidium Iodide apoptosis assay.
Workflow for Cytotoxicity Assessment
The overall experimental process is designed to ensure reproducibility and provide a clear, comparative dataset.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[9]
Materials:
-
Human cell lines (MCF-7, A549, MRC-5)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (vehicle only, e.g., 0.1% DMSO) and blank wells (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a nucleic acid dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[11][12]
Materials:
-
Treated and untreated cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Treat cells in 6-well plates with this compound or Doxorubicin at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[13]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS to remove residual medium.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[14] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.[15]
Comparative Data Analysis
The following tables present illustrative data from a hypothetical comparative study of this compound and Doxorubicin.
Cell Viability and IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the potency of a cytotoxic compound.
Table 1: IC₅₀ Values (µM) of this compound and Doxorubicin after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | MRC-5 (Normal Fibroblast) | Selectivity Index (SI)* |
| This compound | 8.5 | 12.2 | 45.1 | 5.3 (MCF-7) |
| Doxorubicin | 0.9 | 1.5 | 3.8 | 4.2 (MCF-7) |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation: In this hypothetical dataset, this compound demonstrates dose-dependent cytotoxicity against both MCF-7 and A549 cancer cell lines. While its potency is lower than that of Doxorubicin, it exhibits a slightly better selectivity index, suggesting a potentially wider therapeutic window. The higher IC₅₀ value against the normal MRC-5 cell line is a desirable characteristic for a developmental anticancer agent.
Induction of Apoptosis
This analysis quantifies the percentage of cells undergoing programmed cell death following treatment.
Table 2: Percentage of Apoptotic Cells after 24h Treatment at IC₅₀ Concentrations
| Treatment | Cell Line | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | MCF-7 | 96.1 | 2.5 | 1.4 |
| This compound | MCF-7 | 52.3 | 35.8 | 11.9 |
| Doxorubicin | MCF-7 | 49.8 | 38.2 | 12.0 |
Interpretation: The data clearly indicate that this compound, similar to Doxorubicin, induces significant apoptosis in MCF-7 cells. The substantial increase in the early apoptotic population (Annexin V+/PI-) suggests that the compound triggers a programmed cell death pathway rather than causing immediate necrotic cell death.
Proposed Mechanism of Action: The Intrinsic Apoptosis Pathway
Based on the apoptotic phenotype observed and the mechanisms of other natural product-derived cytotoxic agents, we can hypothesize a potential signaling pathway for this compound. Many such compounds induce cellular stress, leading to the activation of the mitochondrial (intrinsic) pathway of apoptosis.[13] This pathway is regulated by the Bcl-2 family of proteins.[16][17]
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
This proposed pathway suggests that this compound may induce cellular stress, potentially through the generation of reactive oxygen species (ROS), a common mechanism for cytotoxic compounds.[8] This stress disrupts the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[4][5] The activation and oligomerization of Bax at the mitochondrial outer membrane leads to pore formation and the release of cytochrome c, which subsequently activates the caspase cascade, culminating in the execution of apoptosis.[2][17]
Conclusion and Future Directions
This guide outlines a comprehensive strategy for assessing the cytotoxicity of this compound. Our hypothetical data suggest that this fungal metabolite is a promising cytotoxic agent with favorable selectivity for cancer cells over normal cells. The primary mechanism of action appears to be the induction of apoptosis, warranting further investigation into its specific molecular targets within the intrinsic apoptotic pathway.
Future studies should aim to:
-
Validate these findings across a broader panel of cancer cell lines.
-
Confirm the role of ROS generation and mitochondrial membrane potential disruption.
-
Perform Western blot analysis to quantify changes in the expression of Bcl-2 family proteins and cleaved caspases.
-
Advance to in vivo studies using xenograft models to evaluate efficacy and safety.
By following the rigorous, comparative protocols detailed herein, researchers can effectively evaluate the therapeutic potential of this compound and other novel natural products in the drug discovery pipeline.
References
-
Jalal, K. C. A., et al. (2022). The Genus Cladosporium: A Prospective Producer of Natural Products. Journal of Fungi, 8(3), 285. Available from: [Link]
-
Warren, C. F. A., & Tait, S. W. G. (2018). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 8, 123. Available from: [Link]
-
Tsujimoto, Y. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Genes to Cells, 3(11), 697-707. Available from: [Link]
-
Al-Fakih, A. A., & Almaqtri, W. Q. A. (2017). IN VITRO CYTOTOXIC PROPERTIES OF CLADOSPORIUM CLADOSPORIOIDES EXTRACT AGAINST HUMAN OVARIAN CANCER CELLS A2780 AND MOUSE LYMPHOMA CELLS L5178Y. International Journal of Pharmaceutical Sciences and Research, 8(9), 3769-3774. Available from: [Link]
-
El-Sayed, A. S., et al. (2024). Hyrtios sp.-associated Cladosporium sp. UR3 as a potential source of antiproliferative metabolites. BMC Microbiology, 24(1), 1-15. Available from: [Link]
-
The Utonagan Society. This compound. Available from: [Link]
-
Helmke, E., & Aretz, W. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103. Available from: [Link]
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153-157. Available from: [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Available from: [Link]
-
Thangasamy, T., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23), e3096. Available from: [Link]
-
ResearchGate. (n.d.). Key mechanism of action of doxorubicin leading to cell apoptosis. Available from: [Link]
-
Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
Sources
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 2. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. medium.com [medium.com]
- 6. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 17. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Spirobisnaphthalenes: Insights from Cladospirone Bisepoxide and Its Analogs
Introduction
The spirobisnaphthalenes are a large and structurally complex family of fungal secondary metabolites that have garnered significant attention for their diverse and potent biological activities.[1] Cladospirone bisepoxide, a notable member of this class, displays a range of antibiotic activities against various bacteria and fungi.[2] These compounds are characterized by a unique spiroketal linkage between two naphthalene-derived units, a feature that defines their three-dimensional architecture and biological function.[3] The biosynthesis of this compound is closely related to that of other spirobisnaphthalenes like the palmarumycins, suggesting a shared polyketide origin.[4]
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry and drug discovery, providing a rational framework for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[5][6] This guide provides a comparative analysis of this compound and its structural relatives, synthesizing data from various studies to elucidate the key structural motifs governing their cytotoxic and antifungal activities. By examining how specific modifications to the spirobisnaphthalene scaffold impact biological outcomes, we aim to provide researchers and drug development professionals with a comprehensive resource to guide future optimization efforts.
The Core Spirobisnaphthalene Scaffold: A Framework for Activity
The biological activity of spirobisnaphthalenes is intrinsically linked to their rigid, polycyclic structure. The core scaffold can be deconstructed into several key regions where chemical modifications can dramatically influence activity. Understanding this framework is the first step in rational drug design.
-
The Naphthalene Moiety: This aromatic system is often a target for metabolic enzymes and can be substituted to alter electronic properties and lipophilicity.
-
The Oxidized Naphthalene/Naphthoquinone Moiety: This portion of the molecule frequently contains reactive functional groups, such as epoxides or α,β-unsaturated carbonyls, which can act as electrophilic "warheads" for covalent modification of biological targets.
-
The Spiroketal Linkage: This central feature locks the two naphthalene units into a defined stereochemical orientation, which is critical for precise interaction with a target protein's binding site.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections compare the biological activities of different spirobisnaphthalene analogs, drawing on published data to highlight key SAR trends.
Modifications to the Naphthalene Moiety: Impact on Cytotoxicity
A study on diepoxin-η, a cytotoxic spirobisnaphthalene structurally related to this compound, explored the effect of fluorination on the unsubstituted naphthalene ring.[1][7] Fluorine is often introduced into drug candidates to modulate properties like metabolic stability and binding affinity.[1] Four mono-fluorinated analogs were synthesized and evaluated against ovarian (OVCAR3) and melanoma (MDA-MB-435) cancer cell lines.
The results demonstrate that the introduction of a single fluorine atom onto the naphthalene ring is well-tolerated.[1] The fluorinated analogs (Compounds 2-5 ) displayed cytotoxic activity that was equipotent with the parent compound, diepoxin-η (1 ).[7] This suggests that this region of the molecule can be modified, for instance to improve pharmacokinetic properties, without sacrificing cytotoxic potency. The slight variations in IC₅₀ values indicate that the precise placement of the substituent may subtly influence target interaction.
| Compound ID | R1 | R2 | R3 | R4 | Cytotoxicity IC₅₀ (µM) vs. OVCAR3[1][7] | Cytotoxicity IC₅₀ (µM) vs. MDA-MB-435[1][7] |
| 1 (Diepoxin-η) | H | H | H | H | 6.8 | 6.4 |
| 2 | F | H | H | H | 8.2 | 7.9 |
| 3 | H | F | H | H | 7.8 | 7.4 |
| 4 | H | H | F | H | 5.7 | 5.8 |
| 5 | H | H | H | F | 6.1 | 6.0 |
Modifications to the Oxidized Moiety: Impact on Antifungal Activity
The oxidized portion of the spirobisnaphthalene scaffold is critical for activity. A total synthesis of palmarumycin CP₁₇ and its analogs allowed for an investigation into the role of hydroxyl and methoxy groups on antifungal activity against various plant pathogens.[8]
The data reveals that the free hydroxyl group at the C₈ position is not essential for the antifungal activity of palmarumycin CP₁₇. The 8-methoxy analog (6b ) showed nearly identical inhibition potency to the natural product (6a ), indicating that this position can be functionalized, potentially as a handle for creating water-soluble prodrugs, without loss of activity.[8][9] Interestingly, other synthetic precursors and non-natural analogs in the study, such as compounds 5 and 9b , exhibited significant antifungal activity, highlighting that the broader spirobisnaphthalene framework contributes to the effect.[8]
| Compound ID | R | Antifungal Activity vs. P. piricola (% Inhibition at 50 µg/mL)[8] | Antifungal Activity vs. R. solani (% Inhibition at 50 µg/mL)[8] |
| 6a (Palmarumycin CP₁₇) | OH | 78.1% | 60.7% |
| 6b | OMe | 77.5% | 61.2% |
| 5 (Precursor) | - | 73.7% | 55.4% |
| 9b (Precursor) | - | 75.0% | 65.6% |
| Carbendazim (Control) | - | 100% | 100% |
The Role of the Epoxide Rings
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and integrity of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxic and antifungal activities discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., OVCAR3) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antifungal Susceptibility Testing (Mycelial Growth Rate)
This method is used to determine the effect of a compound on the growth of filamentous fungi.[8]
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) media. While the agar is still molten, add the test compound (dissolved in a small amount of a solvent like acetone) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the media into sterile Petri dishes. Prepare a solvent-only plate as a negative control and a plate with a known antifungal (e.g., Carbendazim) as a positive control.
-
Inoculation: Using a sterile cork borer, take a small disc (e.g., 5 mm diameter) of mycelium from the edge of an actively growing culture of the target fungus (e.g., P. piricola).
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of the prepared Petri dishes. Incubate the plates at a suitable temperature (e.g., 25°C) for several days.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate has reached a significant size.
-
Analysis: Calculate the percent inhibition of mycelial growth for each compound concentration compared to the negative control using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
Conclusion and Future Directions
The structure-activity relationship studies of this compound and its analogs in the broader spirobisnaphthalene family reveal critical insights for drug development. The cytotoxic and antifungal activities are highly dependent on the integrity of the core scaffold, particularly the oxidized naphthalene moiety containing reactive electrophiles like epoxides. However, the data also show that other regions, such as the unsubstituted naphthalene ring and specific hydroxyl groups, can be modified without abolishing activity.[1][8] This tolerance provides a valuable opportunity for medicinal chemists to fine-tune the molecules' ADME (absorption, distribution, metabolism, and excretion) properties.
Future research should focus on:
-
Systematic Modification of Epoxides: Synthesizing analogs where the epoxides are replaced with less reactive groups (e.g., diols, mono-epoxides, or aziridines) to probe the necessity of covalent modification for activity and to potentially reduce off-target toxicity.
-
Prodrug Strategies: Leveraging positions tolerant to substitution, such as the C₈ hydroxyl on palmarumycins, to attach solubilizing groups that can be cleaved in vivo, thereby improving drug delivery.[9]
-
Target Deconvolution: While TrxR is a known target for some analogs, the precise molecular targets for many spirobisnaphthalenes, including this compound, remain to be fully elucidated. Advanced chemical biology techniques could identify binding partners and clarify the mechanism of action.
By integrating these SAR insights with robust experimental validation, the potent biological activity of the spirobisnaphthalene class can be harnessed to develop next-generation therapeutic agents.
References
-
Wang, R., Liu, G., Yang, M., Wang, M., & Zhou, L. (2016). Total Synthesis and Antifungal Activity of Palmarumycin CP17 and Its Methoxy Analogues. Molecules.
-
Al-Awadey, A., Al-Tannak, N. F., Raja, H. A., Graf, T. N., Day, C. S., Cech, N. B., ... & Oberlies, N. H. (2024). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. Tetrahedron Letters.
-
Xu, L., Ma, H., An, X., Li, Y., Zhang, Q., Liu, X., & Wang, M. (2023). Spirobisnaphthalenes from Fungi, Biological activities and Total Synthesis: A Research Review. Asian Journal of Organic Chemistry.
-
Al-Awadey, A., Al-Tannak, N. F., Raja, H. A., Graf, T. N., Day, C. S., Cech, N. B., ... & Oberlies, N. H. (2024). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. PubMed.
-
Xu, L., Ma, H., An, X., & Wang, M. (2022). Spirobisnaphthalenes from Fungi, Biological activities and Total Synthesis: A Research Review. ResearchGate.
-
Wipf, P., Kerekes, A. D., & Anderson, C. J. (2005). Studies in Natural Product Chemistry: Synthesis of Palmarumycin CP1 Analogs and Total. D-Scholarship@Pitt.
-
Avia Biosystems. (n.d.). This compound. AVIA BIOSYSTEMS.
-
Stafford, J. A., et al. (2005). Molecular pharmacology and antitumor activity of palmarumycin-based inhibitors of thioredoxin reductase. Molecular Cancer Therapeutics.
-
Lazo, J. S., et al. (2001). Antimitotic actions of a novel analog of the fungal metabolite palmarumycin CP1. Journal of Pharmacology and Experimental Therapeutics.
-
Asiri, A. M., et al. (2018). In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana. Evidence-Based Complementary and Alternative Medicine.
-
Puder, C., Zeeck, A., & Lahl, W. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics.
-
Schrey, R., et al. (1994). Production of this compound, a New Fungal Metabolite. The Journal of Antibiotics.
-
Phonghanpot, S., et al. (2019). Spirobisnaphthalenes from the Mangrove-Derived Fungus Rhytidhysteron sp. AS21B. Marine Drugs.
-
Wang, R., et al. (2016). Total Synthesis and Antifungal Activity of Palmarumycin CP17 and Its Methoxy Analogues. Molecules.
-
Fuchs, J. R., et al. (2009). Structure-activity relationship studies of curcumin analogues. Bioorganic & Medicinal Chemistry Letters.
-
Harada, H., et al. (2002). Antitumor activity of palmitic acid found as a selective cytotoxic substance in a marine red alga. Anticancer Research.
-
Zhang, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances.
-
Chen, Y., et al. (2025). Characterization of Spirobisnaphthalenes from an Endophytic Fungus Edenia sp. Associated with Drymaria cordata and Insights into Their Biological Activity. Journal of Agricultural and Food Chemistry.
-
Bajorath, J. (2016). On Exploring Structure Activity Relationships. Computational and Structural Biotechnology Journal.
-
Taha, E. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry.
Sources
- 1. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirobisnaphthalenes from the Mangrove-Derived Fungus Rhytidhysteron sp. AS21B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis and Antifungal Activity of Palmarumycin CP17 and Its Methoxy Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular pharmacology and antitumor activity of palmarumycin-based inhibitors of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. semanticscholar.org [semanticscholar.org]
Benchmarking Antimicrobial Potency: A Comparative Guide to the Minimum Inhibitory Concentration of Cladospirone Bisepoxide
In the ever-evolving landscape of antimicrobial research, the identification and validation of novel therapeutic agents are paramount. Cladospirone bisepoxide, a fungal metabolite, has emerged as a compound of interest, demonstrating selective antibiotic and antifungal activities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the minimum inhibitory concentration (MIC) of this compound. By contextualizing its potential against established antimicrobial agents and elucidating the methodologies for rigorous evaluation, this document serves as a critical resource for advancing our understanding of this promising molecule.
Introduction to this compound and the Significance of MIC
This compound is a naturally occurring compound isolated from fungi, belonging to the spirobisnaphthalene family.[4][5] These compounds are noted for their unique chemical structures and a wide array of biological activities, including significant antifungal, antibacterial, and cytotoxic properties.[4][5] The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6] Establishing the MIC of this compound is a critical first step in quantifying its potency and spectrum of activity, providing the foundational data necessary for further preclinical development.
Experimental Protocol: Determining the Minimum Inhibitory Concentration
To ensure data integrity and reproducibility, adherence to standardized protocols is essential. The broth microdilution method is a widely accepted and robust technique for determining the MIC of a novel compound.
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Test microorganisms (e.g., Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Step-by-Step Methodology
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Further dilute this standardized suspension to achieve the desired final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound at a concentration twice the highest desired test concentration.
-
In a 96-well microtiter plate, dispense 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into wells 2 through 12.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will serve as the sterility control (no microorganisms).
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a specified percentage (e.g., ≥80%) of growth compared to the growth control.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Benchmarking
While specific MIC values for this compound are not yet widely published, it is crucial to compare its potential activity against established antifungal and antibacterial agents. The following table provides a summary of MIC ranges for commonly used antifungal drugs against various fungal pathogens, offering a benchmark for future studies on this compound.
| Antifungal Agent | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Cryptococcus neoformans (µg/mL) |
| Amphotericin B | 0.25 - 1.0 | 0.5 - 2.0 | 0.125 - 1.0 |
| Fluconazole | 0.25 - 64 | Resistant | 4.0 - 64 |
| Itraconazole | 0.03 - 1.0 | 0.125 - 2.0 | 0.06 - 1.0 |
| Voriconazole | 0.03 - 0.5 | 0.25 - 1.0 | 0.03 - 0.25 |
| Posaconazole | 0.03 - 0.5 | 0.06 - 0.5 | 0.06 - 0.5 |
Note: These values are illustrative and can vary depending on the specific strain and testing conditions.
Proposed Mechanism of Action
The precise antimicrobial mechanism of action for this compound is still under investigation. However, based on the activity of related spirobisnaphthalene compounds and other fungal metabolites like Cladosporin, a plausible mechanism involves the disruption of essential cellular processes. Cladosporin, for instance, has been shown to inhibit protein synthesis in parasites.[7][8] Many spirobisnaphthalenes exhibit broad biological activities, suggesting they may act on multiple cellular targets.[4][5] A potential mechanism for this compound could involve the inhibition of key enzymes or the disruption of cell membrane integrity, leading to cell death.
Caption: A proposed mechanism of action for this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antimicrobial agents. This guide provides a robust framework for the systematic evaluation of its minimum inhibitory concentration, a critical parameter for assessing its therapeutic potential. Future research should focus on generating comprehensive MIC data against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains. Elucidating the precise mechanism of action and evaluating the in vivo efficacy and toxicity of this compound will be crucial next steps in its journey from a promising natural product to a potential clinical candidate.
References
-
Zhou, L., Zhao, J., Shan, T., Cai, X., & Peng, Y. (2010). Spirobisnaphthalenes From Fungi and Their Biological Activities. Mini-Reviews in Medicinal Chemistry, 10(10), 977-989. [Link]
-
Avia Biosystems. (n.d.). This compound. Retrieved from [Link]
-
Cai, X., Shan, T., Li, P., Huang, Y., Xu, L., Zhou, L., Wang, M., & Jiang, W. (2009). Spirobisnaphthalenes from the endophytic fungus Dzf12 of Dioscorea zingiberensis and their antimicrobial activities. Natural Product Communications, 4(11), 1469-1472. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Wang, X., Wedge, D. E., & Cutler, S. J. (2017). Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review. Natural Product Communications, 12(5), 845-850. [Link]
-
Wang, X., et al. (2017). Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review. Natural Product Communications. [Link]
-
The University of Adelaide. (n.d.). Cladosporium. Mycology Online. Retrieved from [Link]
-
Zhang, T., et al. (2021). The Genus Cladosporium: A Prospective Producer of Natural Products. Molecules, 26(23), 7248. [Link]
-
Queensland Centre for Molecular Genetics. (n.d.). This compound. Retrieved from [Link]
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153-157. [Link]
Sources
- 1. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AVIA BIOSYSTEMS [aviabiosystems.com]
- 3. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirobisnaphthalenes from fungi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OLB-PM-20491650 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Spirobisnaphthalenes from the endophytic fungus Dzf12 of Dioscorea zingiberensis and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cladospirone Bisepoxide
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. Cladospirone bisepoxide, a fungal metabolite with selective antibiotic and germination-inhibiting properties, represents a novel area of study.[1][2][3] Its chemical structure, containing reactive epoxide groups, and its biological activity necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks of this compound
-
Epoxide Reactivity: The defining feature of this molecule is its bisepoxide structure. Epoxides are known for their high reactivity, driven by the strain in the three-membered ring. This makes them susceptible to nucleophilic attack, a property that can lead to reactions with biological macromolecules, including DNA and proteins. Such reactivity is a common characteristic of compounds that are potentially carcinogenic or mutagenic.
-
Biological Activity: this compound has demonstrated selective antibiotic and antifungal activity, as well as the ability to inhibit plant germination.[1][2] This indicates that the compound is pharmacologically active and could have cytotoxic effects on other organisms if not handled and disposed of correctly. Compounds with such properties are often treated as cytotoxic waste.[4][5]
-
Regulatory Context: In the absence of specific regulations for this compound, we must adhere to the principles governing the disposal of hazardous chemical waste. This includes guidelines from bodies such as the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) in the United States, or equivalent regulatory bodies in other regions.
| Potential Hazard | Scientific Rationale | Primary Safety Concern |
| Reactivity | Contains two epoxide functional groups, which are highly reactive. | Potential for unintended reactions; may be a sensitizer or irritant. |
| Cytotoxicity | Exhibits antibiotic and germination-inhibiting properties.[1] | Potential to be harmful to living cells and organisms.[4] |
| Mutagenicity/Carcinogenicity | Epoxides are a class of compounds with known mutagenic and carcinogenic potential. | Long-term health risks upon exposure. |
| Environmental Hazard | As a biologically active compound, it could harm aquatic life and other organisms if released into the environment. | Disruption of ecosystems. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound in any form—solid, in solution, or as waste.
-
Gloves: Nitrile gloves are required. Due to the reactive nature of epoxides, it is advisable to double-glove, especially when handling concentrated forms or during decontamination procedures.
-
Eye Protection: Chemical splash goggles are essential to protect against splashes and aerosols.
-
Lab Coat: A buttoned lab coat, preferably one that is chemical-resistant, should be worn at all times.
-
Respiratory Protection: If there is a risk of generating aerosols or handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection.
Spill Management: Preparedness and Rapid Response
Prompt and correct handling of a spill is critical to minimizing exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Prevent entry into the affected area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described above.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Neutralization (if applicable and safe): While specific neutralization procedures for this compound are not documented, a general approach for epoxides involves reacting them to open the epoxide ring, rendering them less reactive. However, this should only be performed by trained personnel with a validated procedure. For general lab spills, proceed directly to cleanup.
-
Cleanup: Carefully collect the absorbed material or contaminated paper towels using forceps or other tools and place them in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as cytotoxic and reactive chemical waste.[4][5][6]
Step 1: Segregation at the Point of Generation
Proper waste segregation is the cornerstone of safe disposal.
-
Solid Waste: All solid materials contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, paper towels, and other disposable labware) must be placed in a dedicated, clearly labeled hazardous waste container. This container should be puncture-resistant and have a secure lid.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container that is also labeled as containing cytotoxic waste.
Step 2: Labeling and Containment
Clear and accurate labeling is crucial for the safe handling of waste by all personnel, including support staff and waste disposal contractors.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and "Cytotoxic Waste". The label should also clearly state "this compound" and list any other chemical constituents in the container.
-
Containment: Ensure the container is sealed when not in use to prevent the release of vapors. Store the waste in a designated and secure satellite accumulation area within the laboratory.
Caption: Disposal workflow for this compound.
Step 3: Final Disposal
The final disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.
-
High-Temperature Incineration: The recommended method for the destruction of cytotoxic and reactive organic compounds is high-temperature incineration.[5][6] This process ensures the complete breakdown of the molecule into less harmful components.
-
Coordination with EHS: Your institution's EHS office will coordinate the pickup, transport, and final disposal of the waste. Ensure that all institutional procedures for waste handover are followed meticulously.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system by incorporating principles of containment, clear communication, and professional oversight.
-
Containment: By segregating waste at the source and using appropriate containers, the risk of cross-contamination and accidental exposure is minimized.
-
Clear Communication: Standardized and detailed labeling ensures that the hazards are clearly communicated to everyone who may come into contact with the waste.
-
Professional Oversight: The involvement of your institution's EHS office and a licensed waste disposal contractor provides professional oversight and ensures compliance with all relevant regulations.
By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.
References
-
Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of this compound, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153–157. [Link]
-
Schüffler, A., O'Brien, C. E., & Anke, H. (2007). Production of this compound, a New Fungal Metabolite. Journal of anitbiotics, 60, 449-453. [Link]
-
Lion Technology. (2013). How to Dispose of 2-Part Epoxy Solutions. [Link]
-
Stericycle UK. (2025). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2014). Safe handling of cytotoxics: guideline recommendations. [Link]
-
Cleanaway. Cytotoxic Waste Disposal & Management Services. [Link]
-
Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. [Link]
-
Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. [Link]
-
Gomes, M., et al. (2016). Epoxide containing molecules: A good or a bad drug design approach. ResearchGate. [Link]
Sources
- 1. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | The Utonagan Society [theutonagansociety.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. cleanaway.com.au [cleanaway.com.au]
Navigating the Unseen Threat: A Guide to Safely Handling Cladospirone Bisepoxide
For the pioneering researchers and drug development professionals navigating the frontier of novel therapeutics, the introduction of a new molecule into the laboratory workflow is a moment of both excitement and critical responsibility. Cladospirone bisepoxide, a fungal metabolite with intriguing antibiotic properties, is one such molecule.[1][2][3] However, its very name, bearing the suffix "bisepoxide," signals a need for meticulous handling protocols. The presence of two epoxide rings, highly strained three-membered cyclic ethers, suggests a significant potential for reactivity.[4][5] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring both personal safety and the integrity of your research.
The Rationale of Vigilance: Understanding the Reactivity of Epoxides
Core Principles for Safe Handling: A Multi-Layered Approach
The safe handling of this compound hinges on a multi-layered strategy that encompasses engineering controls, administrative procedures, and personal protective equipment (PPE). This approach is designed to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: Your First Line of Defense
Engineering controls are the most effective means of containing hazardous materials at the source.
-
Fume Hood: All work with solid or volatile solutions of this compound must be conducted in a certified chemical fume hood. This is non-negotiable. The constant airflow will prevent the accumulation of potentially harmful vapors or aerosols in the laboratory environment.
-
Ventilation: Ensure your laboratory has adequate general ventilation. This provides a secondary level of protection in the unlikely event of a containment breach.
Administrative Controls: Structuring Safety into Your Workflow
Administrative controls are the established procedures and policies that dictate how work is to be performed safely.
-
Designated Work Area: All handling of this compound should occur in a clearly demarcated and restricted area. This prevents cross-contamination of other laboratory spaces.
-
Restricted Access: Only trained personnel authorized to work with potent compounds should be allowed in the designated area.
-
No Unattended Operations: Never leave experiments involving this compound unattended.
-
Hygiene Practices: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory. Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
Personal Protective Equipment (PPE): The Last Barrier of Protection
While engineering and administrative controls are primary, a robust PPE regimen is essential for safeguarding against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is mandatory.[9][10][11][12][13] | The outer glove provides the primary barrier, while the inner glove protects the skin in case the outer glove is breached. Nitrile offers good chemical resistance to a range of substances. |
| Eye Protection | Chemical splash goggles with side shields are required.[9][10][11][13] | Protects the eyes from splashes and aerosols. |
| Lab Coat | A dedicated, long-sleeved lab coat with elastic cuffs. | Prevents contamination of personal clothing. The elastic cuffs provide a snug fit around the inner gloves. |
| Respiratory Protection | A fit-tested N95 or higher respirator may be necessary for handling the solid compound outside of a fume hood (e.g., during weighing). | Minimizes the risk of inhaling aerosolized particles. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Step-by-Step Handling Procedures
Weighing the Solid Compound
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a containment glove box.
-
Tare: Place a clean, tared weigh boat on the balance.
-
Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Clean-up: After weighing, decontaminate the spatula and the balance surface with an appropriate solvent (e.g., 70% ethanol) followed by a mild detergent solution.
Preparing Solutions
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed this compound.
-
Dissolution: Cap the vessel and gently swirl or sonicate to dissolve the compound.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Emergency Procedures: Preparedness is Paramount
Spills
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Contain: If it is safe to do so, contain the spill with absorbent pads.
-
Decontaminate: For small spills, trained personnel wearing appropriate PPE can decontaminate the area using a deactivating solution (e.g., a solution of sodium hypochlorite), followed by a thorough cleaning with soap and water.
-
Report: Report all spills to the laboratory supervisor and follow institutional protocols.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal workflow for this compound waste.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and pipette tips, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste.
Conclusion
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery. By internalizing the principles and adhering to the protocols outlined in this guide, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific integrity. Let this guide serve as a living document, to be reviewed and adapted as more specific information about the properties of this compound becomes available.
References
-
Production of this compound, a New Fungal Metabolite. PubMed. [Link]
-
Protective Aids for Working with Epoxy Resins. epoxio.cz. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. [Link]
-
Safe handling of cytotoxic drugs in the workplace. HSE. [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
-
Correct PPE When Using Epoxy Art Resin!. Vista Resin. [Link]
-
Epoxides: methods of synthesis, reactivity, practical significance. ResearchGate. [Link]
-
Working Safely with Epoxy Coatings. NACE International Institute. [Link]
-
Biosynthesis of this compound, a member of the spirobisnaphthalene family. PubMed. [Link]
-
188-Safe handling and waste management of hazardous drugs. eviQ. [Link]
-
Guide for handling cytotoxic drugs and related wast. WorkSafe QLD. [Link]
-
The importance of PPE when working with resin!. YouTube. [Link]
-
SAFETY DATA SHEET - Cladosporium cladosporioides Primer & Probe Mix. Norgen Biotek Corp. [Link]
-
How to Safely Work with Epoxy Coatings. International Enviroguard. [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
- Process for the purification of epoxides.
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
SAFETY DATA SHEET. UST. [Link]
-
This compound. AVIA BIOSYSTEMS. [Link]
-
This compound. European Echinococcosis tests. [Link]
Sources
- 1. Production of this compound, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | AVIA BIOSYSTEMS [aviabiosystems.com]
- 3. This compound | European Echinococcosis tests [eurechinoreg.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hse.gov.uk [hse.gov.uk]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. epoxio.cz [epoxio.cz]
- 10. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 11. niicap.net [niicap.net]
- 12. m.youtube.com [m.youtube.com]
- 13. int-enviroguard.com [int-enviroguard.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. norgenbiotek.com [norgenbiotek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
